Raseglurant hydrochloride
説明
特性
IUPAC Name |
2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2.ClH/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12;/h3-5,8-9H,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXXMGYKLQZXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Raseglurant Hydrochloride: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Raseglurant hydrochloride (formerly known as ADX10059) is a small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] Developed by Addex Therapeutics, it was investigated for several therapeutic indications, including migraine, gastroesophageal reflux disease (GERD), and anxiety, reaching Phase II clinical trials.[2] Ultimately, its development for long-term use was discontinued (B1498344) due to observations of potential hepatotoxicity.[2] This guide provides a detailed overview of the core mechanism of action of Raseglurant, focusing on its molecular target, signaling pathways, and the experimental methodologies used to characterize such compounds.
Core Mechanism of Action: Negative Allosteric Modulation of mGluR5
Raseglurant functions as a negative allosteric modulator of the mGluR5 receptor.[1][2] Unlike orthosteric antagonists that directly compete with the endogenous ligand (glutamate) for the binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor. This binding induces a conformational change in the receptor that, in the case of a NAM, reduces the affinity and/or efficacy of the orthosteric agonist. This modulatory action allows for a fine-tuning of receptor activity rather than a simple on/off blockade. Raseglurant is a derivative of MPEP (2-Methyl-6-(phenylethynyl)pyridine), a well-known mGluR5 NAM.[2]
The mGluR5 Signaling Cascade
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. The binding of glutamate to mGluR5 initiates a cascade of intracellular events. Raseglurant, by binding to its allosteric site, attenuates this signaling cascade.
The canonical signaling pathway is as follows:
-
Receptor Activation: Glutamate binds to the orthosteric site of the mGluR5 receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.
-
PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytosol.
-
PKC Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).
-
Downstream Effects: Activated PKC and Ca2+/calmodulin-dependent protein kinases (CaMK) can then phosphorylate a variety of downstream targets, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can ultimately lead to changes in gene expression and cellular function.
References
Raseglurant Hydrochloride: A Technical Overview of its Synthesis and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
Raseglurant hydrochloride is the hydrochloride salt of 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine. Its chemical structure and key identifying information are presented below.
| Property | Value | Source |
| IUPAC Name | 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine hydrochloride | PubChem |
| Development Code | ADX-10059 | [1][2] |
| CAS Number | 757950-09-7 (free base) | [4] |
| Molecular Formula | C₁₅H₁₃FN₂ · HCl | Inferred |
| Molecular Weight | 276.74 g/mol | Inferred |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| pKa | Not specified in available literature |
Synthesis of this compound
While a specific, detailed, and validated experimental protocol for the synthesis of this compound is not publicly available, the chemical structure suggests a synthetic route involving a Sonogashira coupling reaction. This is a common and effective method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.
The proposed synthesis would likely involve the coupling of a 3-amino-2-halo-4,6-dimethylpyridine intermediate with (3-fluorophenyl)acetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting free base would then be treated with hydrochloric acid to form the hydrochloride salt.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Representative Experimental Protocol (General)
The following is a representative, general protocol for a Sonogashira coupling reaction that could be adapted for the synthesis of Raseglurant. This is not a validated protocol for the synthesis of Raseglurant.
Materials:
-
3-Amino-2-bromo-4,6-dimethylpyridine (or the chloro-analogue)
-
(3-Fluorophenyl)acetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Hydrochloric acid (solution in a suitable organic solvent, e.g., diethyl ether or isopropanol)
Procedure:
-
Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-amino-2-bromo-4,6-dimethylpyridine, (3-fluorophenyl)acetylene, and the anhydrous solvent.
-
Catalyst Addition: Add the palladium catalyst and copper(I) iodide to the reaction mixture.
-
Base Addition: Add triethylamine to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with water and brine. Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude Raseglurant free base by column chromatography on silica (B1680970) gel.
-
Salt Formation: Dissolve the purified free base in a suitable organic solvent and add a solution of hydrochloric acid in an organic solvent dropwise with stirring.
-
Isolation: Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.
Mechanism of Action and Signaling Pathway
Raseglurant acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor that is different from the glutamate (B1630785) binding site and, in doing so, reduces the receptor's response to glutamate. The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a downstream signaling cascade.
Activation of mGluR5 typically leads to the activation of phospholipase C (PLC) via Gq/G11 proteins. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events can lead to the modulation of various downstream effectors, including other kinases such as ERK1/2 and CaMK, ultimately influencing neuronal excitability and synaptic plasticity. By inhibiting mGluR5, Raseglurant dampens this signaling cascade.
Caption: mGluR5 signaling pathway and the inhibitory action of Raseglurant.
Conclusion
This compound is a significant molecule in the study of mGluR5 modulation and its potential therapeutic applications. While its clinical development was halted, the understanding of its synthesis and chemical properties remains valuable for researchers in medicinal chemistry and pharmacology. The likely synthetic route via a Sonogashira coupling highlights a versatile method for the creation of similar molecular scaffolds. Further investigation into the precise chemical and physical properties of this compound would require access to non-publicly available data. The information provided in this guide serves as a comprehensive summary of the currently accessible knowledge.
References
In Vitro Characterization of Raseglurant Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raseglurant hydrochloride (also known as ADX-10059) is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] Developed by Addex Therapeutics, it was investigated for therapeutic applications in migraine, gastroesophageal reflux disease (GERD), and anxiety.[1] Raseglurant's clinical development was ultimately discontinued (B1498344) due to observations of potential hepatotoxicity with long-term use.[1][2] This technical guide provides a comprehensive overview of the in vitro methodologies employed to characterize this compound and similar mGluR5 NAMs. While specific quantitative data for Raseglurant is not widely available in peer-reviewed literature, this document outlines the experimental protocols and data presentation formats crucial for its preclinical assessment.
Mechanism of Action
Raseglurant functions as a non-competitive antagonist of the mGluR5 receptor.[3] Unlike orthosteric antagonists that directly block the glutamate binding site, Raseglurant binds to a distinct allosteric site on the receptor. This binding event modulates the receptor's conformation, thereby reducing its response to the endogenous agonist, glutamate. The mGluR5 receptor is a Gq-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium. By negatively modulating this pathway, Raseglurant effectively dampens the downstream signaling cascade initiated by glutamate.
Below is a diagram illustrating the signaling pathway of mGluR5 and the inhibitory action of Raseglurant.
Data Presentation
Comprehensive in vitro characterization of an mGluR5 NAM like Raseglurant involves quantifying its binding affinity and functional potency. The following tables illustrate the typical format for presenting such data, populated with example values for representative mGluR5 NAMs as specific data for Raseglurant is not publicly available.
Table 1: Radioligand Binding Affinity of Representative mGluR5 NAMs
| Compound | Radioligand | Cell Line | Kᵢ (nM) | Reference |
| MPEP | [³H]MPEP | HEK293 | 13 | Fendt & Schmid (2001) |
| Fenobam | [³H]MPEP | HEK293 | 30 | Porter et al. (2005) |
| Mavoglurant | [³H]MPEP | CHO | 2.5 | Vranesic et al. (2014) |
Table 2: Functional Potency of Representative mGluR5 NAMs
| Compound | Functional Assay | Cell Line | IC₅₀ (nM) | Reference |
| MPEP | Calcium Mobilization | HEK293 | 34 | Gasparini et al. (1999) |
| Fenobam | IP₁ Accumulation | HEK293 | 110 | Porter et al. (2005) |
| Mavoglurant | Calcium Mobilization | CHO | 12 | Vranesic et al. (2014) |
Experimental Protocols
Detailed below are the standard experimental protocols for the in vitro characterization of mGluR5 NAMs.
Radioligand Binding Assay
This assay quantifies the affinity of the test compound for the mGluR5 receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound.
Materials:
-
HEK293 or CHO cells stably expressing human or rat mGluR5.
-
Cell membrane preparations from the aforementioned cells.
-
Radioligand, typically [³H]MPEP or a similar high-affinity mGluR5 NAM radiotracer.
-
Non-labeled ("cold") MPEP for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Culture mGluR5-expressing cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add a fixed concentration of radioligand, cell membranes, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of cold MPEP.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Raseglurant concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assays
This assay measures the ability of a NAM to inhibit the glutamate-induced increase in intracellular calcium.
Objective: To determine the IC₅₀ of Raseglurant in inhibiting glutamate-stimulated calcium release.
Materials:
-
HEK293 or CHO cells stably expressing mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Glutamate.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed mGluR5-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for approximately 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add a submaximal concentration (EC₈₀) of glutamate to all wells and immediately measure the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the glutamate response against the logarithm of the Raseglurant concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
This assay provides a more endpoint-based measure of Gq-pathway activation by quantifying the accumulation of a downstream metabolite, IP₁.
Objective: To determine the IC₅₀ of Raseglurant in inhibiting glutamate-stimulated IP₁ accumulation.
Materials:
-
HEK293 or CHO cells stably expressing mGluR5.
-
Glutamate.
-
Stimulation buffer containing LiCl (to inhibit IP₁ degradation).
-
Commercially available IP₁ detection kit (e.g., HTRF-based).
Procedure:
-
Cell Plating and Starvation: Seed cells in a suitable multi-well plate and grow to confluence. Prior to the assay, starve the cells in a serum-free medium.
-
Compound Incubation: Add varying concentrations of this compound to the cells.
-
Stimulation: Add a submaximal concentration (EC₈₀) of glutamate in stimulation buffer containing LiCl. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and perform the IP₁ detection assay according to the manufacturer's instructions. This typically involves a competitive immunoassay format.
-
Data Analysis: Measure the signal (e.g., HTRF ratio). The signal is inversely proportional to the amount of IP₁ produced. Plot the percentage of inhibition of the glutamate-induced IP₁ accumulation against the logarithm of the Raseglurant concentration and fit the curve to determine the IC₅₀.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro characterization of an mGluR5 NAM like Raseglurant.
Conclusion
The in vitro characterization of this compound, and other mGluR5 NAMs, relies on a suite of well-established pharmacological assays. Radioligand binding studies are essential for determining the compound's affinity for the receptor, while functional assays such as calcium mobilization and IP₁ accumulation are critical for quantifying its potency as an inhibitor of mGluR5 signaling. Although specific quantitative data for Raseglurant remains elusive in the public domain, the methodologies described in this guide provide a robust framework for the preclinical evaluation of this and other novel allosteric modulators. The successful application of these techniques is fundamental to understanding the pharmacological profile of a compound and informing its potential for further drug development.
References
Raseglurant hydrochloride for migraine research
An In-depth Technical Guide to Raseglurant (B1678816) Hydrochloride for Migraine Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Raseglurant (ADX-10059) is a selective, negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] Developed initially by Addex Therapeutics, it represented a novel, non-triptan approach to migraine therapy by targeting the glutamatergic system, which is heavily implicated in the pathophysiology of migraine.[2][3] Preclinical studies demonstrated that raseglurant could attenuate neuronal activity in key pain-processing centers of the brainstem.[4] This promising mechanism translated to a successful Phase IIa clinical trial for the acute treatment of migraine, where it met its primary endpoint for pain freedom at two hours.[3] However, subsequent development for chronic indications, including migraine prevention, was halted due to observations of elevated liver enzymes, indicating potential hepatotoxicity with long-term use.[5] This guide provides a comprehensive technical overview of raseglurant, detailing its mechanism of action, preclinical data, clinical trial protocols, and results to serve as a valuable resource for researchers in the field of headache and pain.
Chemical and Physical Properties
Raseglurant hydrochloride is the salt form of the active molecule, 2-[(3-Fluorophenyl)ethynyl]-4,6-dimethyl-3-pyridinamine. Key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-[(3-Fluorophenyl)ethynyl]-4,6-dimethyl-3-pyridinamine hydrochloride | [N/A] |
| Synonyms | ADX-10059 hydrochloride | [N/A] |
| Molecular Formula | C₁₅H₁₃FN₂ · HCl | [N/A] |
| Molecular Weight | 276.74 g/mol | [N/A] |
| Appearance | Yellow solid | [N/A] |
| Solubility | Soluble in DMSO (100 mM) | [N/A] |
| CAS Number | 757949-98-7 | [N/A] |
Mechanism of Action
The Role of mGluR5 in Migraine Pathophysiology
The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a significant role in modulating neuronal excitability and synaptic plasticity.[6] In the context of migraine, glutamate is a key excitatory neurotransmitter in the trigeminovascular system.[2] The trigeminal nucleus caudalis (TNC) in the brainstem is a primary relay station for nociceptive signals from the cranial dura mater and a critical site for central sensitization, a key process in the progression of migraine attacks.[4][7] mGluR5 is strategically expressed in these key brain regions.[6]
Upon activation by glutamate, mGluR5 couples to a Gq/11 protein, which in turn activates phospholipase C (PLC).[6][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6][9] This signaling cascade ultimately leads to increased neuronal excitability and can contribute to the central sensitization that underlies migraine pain.[4][9]
Raseglurant as an mGluR5 Negative Allosteric Modulator
Raseglurant is a negative allosteric modulator (NAM), meaning it binds to a site on the mGluR5 receptor that is topographically distinct from the glutamate (orthosteric) binding site.[6][10] By binding to this allosteric site, raseglurant induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate.[6][11] This attenuates the downstream signaling cascade, effectively dampening the excessive glutamatergic transmission believed to contribute to migraine attacks.[2][3] This mechanism offers a more subtle, modulatory approach compared to direct receptor antagonists.
Preclinical Research
Preclinical investigations provided the foundational evidence for targeting mGluR5 in migraine. While specific binding affinity (Ki) and functional inhibition (IC50) values for raseglurant are not widely available in public literature, studies on analogous mGluR5 NAMs confirm the high potency achievable for this target class. The key preclinical evidence for raseglurant comes from in vivo electrophysiology models that simulate trigeminal pain processing.
| Compound | Target | Activity | Potency | Reference |
| Raseglurant | mGluR5 | NAM | Potent (Specific values not publicly available) | [4][5] |
| Fenobam | mGluR5 | Antagonist | IC₅₀ = 84 nM | [4] |
| Remeglurant | mGluR5 | Antagonist | IC₅₀ = 13 nM | [4] |
| HTL14242 | mGluR5 | NAM | pIC₅₀ = 9.2 | [4] |
Key Experiment: In Vivo Trigeminal Nucleus Caudalis (TNC) Recording
This model is a cornerstone of preclinical migraine research, designed to assess how a compound modulates nociceptive signaling in the TNC, the primary relay for head and face pain.
Experimental Protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized (e.g., with sodium pentobarbital). The animal is placed in a stereotaxic frame, and body temperature is maintained at 37°C. A craniotomy is performed to expose the dura mater over the superior sagittal sinus.
-
Stimulation: A bipolar stimulating electrode is placed on the dural surface to electrically stimulate trigeminal afferents. This stimulation mimics the activation of the trigeminovascular system that occurs during a migraine.
-
Electrophysiological Recording: A tungsten microelectrode is lowered into the medulla oblongata to record the activity of single, wide-dynamic-range neurons within the TNC. Neurons responsive to both dural electrical stimulation (evoked activity) and baseline firing (spontaneous activity) are identified.
-
Drug Administration: After establishing a stable baseline of neuronal firing in response to repeated dural stimulation, raseglurant or vehicle is administered systemically (e.g., intravenously).
-
Data Analysis: Changes in the firing rate of TNC neurons (both spontaneous and evoked activity) are recorded and analyzed post-administration. A significant reduction in firing rate compared to baseline and vehicle control indicates an anti-nociceptive effect.
Results for Raseglurant: In this model, systemic administration of raseglurant significantly reduced the activity of TNC neurons. It decreased dural stimulation-evoked activity by 24% and, more notably, reduced spontaneous (baseline) activity by 49%, suggesting a potent modulatory effect on the central hub for migraine pain.[4]
Clinical Research in Migraine
The promising preclinical data led to a Phase IIa proof-of-concept study to evaluate the efficacy and safety of raseglurant for the acute treatment of migraine attacks.
Phase IIa Acute Treatment Trial (ADX10059-MIG201)
This study was designed according to the gold-standard guidelines for acute migraine trials to provide a robust assessment of efficacy.[3]
Experimental Protocol:
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study conducted in the UK and Germany.[3]
-
Patient Population: 129 adult patients with a history of migraine with or without aura, experiencing 2 to 8 attacks per month.[3] Key inclusion criteria included a migraine history of at least one year with onset before age 50.[2] Patients with chronic migraine (>15 headache days/month) or medication overuse were excluded.[2]
-
Intervention: Upon experiencing a single migraine attack of moderate or severe intensity, patients self-administered a single oral dose of either raseglurant or a matching placebo in an outpatient setting.[3]
-
Data Collection: Patients recorded headache severity and associated symptoms in an electronic diary at baseline (pre-dose) and at multiple time points post-dose. Headache severity was rated on a 4-point scale: 0=None, 1=Mild, 2=Moderate, 3=Severe.[3]
-
Primary Efficacy Endpoint: The proportion of patients who were pain-free (headache severity score of 0) at 2 hours post-dose.[3]
-
Secondary Endpoints: Included the proportion of patients with pain relief (improvement from moderate/severe to mild/none) at various time points, and sustained pain freedom.
Clinical Trial Results
The study successfully met its primary objective, demonstrating a statistically significant effect of raseglurant in providing complete pain relief.
| Endpoint | Raseglurant | Placebo | p-value | Reference |
| Pain-Free at 2 Hours (Primary) | 16.1% | 4.5% | 0.039 | [3] |
| Pain Relief (Mild/No Pain) at 2 Hours | Trend to superiority | - | Not significant | [3][6] |
| Pain Relief at 1 Hour | Numerically superior | - | Not significant | [3] |
The magnitude of the effect for pain freedom (a 3.6-fold improvement over placebo) was noted to be similar to that seen in trials for triptans, the standard of care for acute migraine.[3]
Summary and Discontinuation
This compound established strong proof-of-concept for the viability of targeting the mGluR5 receptor in migraine. Its novel mechanism, focused on modulating excessive glutamatergic activity in central pain pathways, showed significant efficacy in a well-designed Phase IIa trial for acute treatment.[3][6] Based on these results, a Phase IIb trial (NCT00820105) was initiated to study raseglurant for migraine prevention.[6]
However, in the longer-term prevention study, an unacceptable incidence of elevated liver transaminases (>5x upper limit of normal) was observed across all dose groups, including the lowest dose.[5] These findings were considered predictive of potential drug-induced liver injury, leading Addex Therapeutics to terminate the development of raseglurant for all chronic indications in December 2009.[5]
Despite its discontinuation, the research on raseglurant provided a valuable clinical demonstration of the role of mGluR5 in migraine pathophysiology and remains an important case study for drug development professionals exploring novel, non-serotonergic targets for headache disorders.
References
- 1. Ex vivo stimulation of the trigeminal nucleus caudalis induces peripheral CGRP release in the trigeminal ganglion and reveals a distinct dopamine–endocannabinoid mechanism relevant to migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ihs-headache.org [ihs-headache.org]
- 3. Guidelines of the International Headache Society for controlled trials of acute treatment of migraine attacks in adults: Fourth edition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Negative allosteric modulator | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitization and ongoing activation in the trigeminal nucleus caudalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acute migraine Clinical Trials - Decentrialz [decentrialz.com]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the role of Raseglurant hydrochloride in anxiety models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raseglurant hydrochloride (ADX10059) is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] The glutamatergic system, particularly the mGluR5, has been a significant target in the investigation of novel anxiolytic agents due to its role in modulating neuronal excitability and synaptic plasticity in brain regions associated with anxiety.[1] Raseglurant was developed by Addex Therapeutics and investigated for several indications, including anxiety, gastroesophageal reflux disease (GERD), and migraine.[1][2] However, its development was discontinued (B1498344) due to observations of potential hepatotoxicity with long-term use.[2]
This technical guide provides a comprehensive overview of the available research on the role of this compound in anxiety models, with a focus on its mechanism of action, and findings from a clinical investigation. Due to the discontinuation of its development, detailed preclinical data and specific experimental protocols for Raseglurant in animal models of anxiety are not extensively available in peer-reviewed literature. Therefore, this guide also incorporates data from other well-characterized mGluR5 negative allosteric modulators to provide a broader context for the therapeutic rationale.
Mechanism of Action: mGluR5 Negative Allosteric Modulation
Raseglurant functions as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event reduces the receptor's response to glutamate, thereby dampening excitatory signaling in key brain regions implicated in anxiety, such as the amygdala and hippocampus.[1] The allosteric nature of this modulation offers a more subtle approach to receptor inhibition compared to direct antagonists, potentially leading to a better safety and tolerability profile.
Clinical Investigation in an Anxiety Model
A Phase IIa, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy of Raseglurant in patients with moderately severe dental anxiety.[3][4]
Experimental Protocol: Phase IIa Dental Anxiety Study
-
Objective: To assess the anxiolytic effects of a single dose of Raseglurant in a real-world setting of acute anticipatory anxiety.
-
Study Design: Double-blind, placebo-controlled, randomized trial.[3][4]
-
Participants: 50 patients with a diagnosis of moderately severe dental anxiety.[3]
-
Intervention: A single oral dose of 250 mg Raseglurant or placebo administered 60 minutes before a routine dental procedure.[3]
-
Primary Endpoint: Change in the Visual Analog Scale of anxiety (VAS anxiety) score at 60 minutes post-dosing.[3]
-
Secondary Endpoints:
Data Presentation: Phase IIa Dental Anxiety Study Results
| Outcome Measure | Raseglurant (250 mg) | Placebo | Statistical Significance |
| Mean VAS Anxiety (cm) at 60 min | 4.81 | 4.67 | Not Statistically Significant[3] |
| Change in Skin Conductance | Lower increases from 30 min post-dose | Higher increases | Not Statistically Significant[4] |
| Patient Rating: "Good" or "Excellent" | 56% | 30% | Not Reported[4] |
| Patient Rating: "Poor" | 15% | 39% | Not Reported[4] |
While the study did not meet its primary endpoint of a statistically significant reduction in VAS anxiety, the secondary measures suggested some anxiolytic activity.[3] Patients treated with Raseglurant exhibited lower physiological stress responses (skin conductance) and reported a higher perceived efficacy of the treatment compared to placebo.[4]
Preclinical Evidence from mGluR5 NAMs in Animal Models of Anxiety
While specific preclinical data for Raseglurant is scarce, studies on other mGluR5 NAMs, such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine), provide strong evidence for the anxiolytic potential of this class of compounds.
Stress-Induced Hyperthermia (SIH)
The SIH test is a model where anxiolytic compounds can attenuate the rise in body temperature induced by a stressful stimulus. Studies have shown that mGluR5 antagonists, including MPEP, can dose-dependently reduce stress-induced hyperthermia in rodents, an effect comparable to clinically used anxiolytics like chlordiazepoxide and alprazolam.
Geller-Seifter Conflict Test
In the Geller-Seifter conflict test, an animal is trained to press a lever for a food reward, but responses are intermittently punished with a mild electric shock. Anxiolytic drugs increase the rate of punished responding. The mGluR5 antagonist MPEP has been shown to increase punished responding in this model, indicating an anxiolytic-like effect.
Fear Conditioning
Fear conditioning models are used to study the acquisition, consolidation, and extinction of fear memories. Research indicates that mGluR5 signaling is crucial for the acquisition of conditioned fear.
Conclusion
This compound, a negative allosteric modulator of mGluR5, demonstrated some signals of anxiolytic activity in a clinical model of acute situational anxiety, although it did not meet its primary endpoint. The broader preclinical evidence from other mGluR5 NAMs strongly supports the role of this receptor target in the modulation of anxiety-related behaviors. The discontinuation of Raseglurant's development highlights the challenges in drug development, even for promising targets. Future research into mGluR5 modulators with improved safety profiles may yet yield effective treatments for anxiety disorders.
References
Raseglurant Hydrochloride: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raseglurant hydrochloride (formerly ADX10059) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] Developed by Addex Therapeutics, it was investigated for the treatment of gastroesophageal reflux disease (GERD), migraine, and anxiety.[1][2] As an orally available small molecule, Raseglurant reached Phase II clinical trials before its development was discontinued (B1498344) due to observations of potential hepatotoxicity with long-term use.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key clinical trial data, detailing experimental protocols, and visualizing relevant biological pathways.
Pharmacodynamics: Modulating Glutamatergic Pathways
Raseglurant exerts its pharmacological effects by binding to an allosteric site on the mGluR5, a G-protein coupled receptor, thereby reducing its response to the endogenous ligand, glutamate. This modulation of glutamatergic neurotransmission is central to its therapeutic potential in various conditions.
Mechanism of Action in Gastroesophageal Reflux Disease (GERD)
In preclinical models, the antagonism of mGluR5 has been shown to decrease transient lower esophageal sphincter relaxations (TLESRs) and increase lower esophageal sphincter (LES) pressure. This is significant because TLESRs are a primary mechanism behind reflux events. By reducing inappropriate LES relaxations, Raseglurant was investigated for its potential to prevent the reflux of gastric contents into the esophagus.[3]
Mechanism of Action in Migraine
Glutamate is a key neurotransmitter in the signaling pathways of the neural circuits implicated in migraine. mGluR5 receptors are strategically located along these pathways. The inhibition of mGluR5 by Raseglurant was hypothesized to either prevent the initiation of the migraine cascade or interrupt it once it had started.[2]
Signaling Pathway of mGluR5
The mGluR5 receptor primarily couples to Gq/11 G-proteins. Upon activation by glutamate, this initiates a signaling cascade that has been a key focus of Raseglurant's mechanism of action.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Clinical studies have provided insights into the pharmacokinetic profile of Raseglurant.
Absorption
Following oral administration, this compound is rapidly absorbed. In a study involving GERD patients, the compound was detectable in plasma as early as 30 minutes after dosing for the majority of participants. The median time to reach maximum plasma concentration (Tmax) was observed to be between 1.0 and 2.0 hours.[3]
Quantitative Pharmacokinetic Data
The table below summarizes the available pharmacokinetic parameters for Raseglurant from a clinical trial in patients with GERD. It is important to note that there was considerable inter-individual variability in plasma exposure, with a coefficient of variation of approximately 50% for the area under the curve (AUC) for both doses.[3]
| Parameter | 50 mg Dose (tds) | 250 mg Dose (tds) |
| Geometric Mean Cmax (Day 1) | 27.3 ng/mL | 221 ng/mL |
| Geometric Mean Cmax (Day 2) | - | 283 ng/mL |
| Median Tmax | 1.0 - 2.0 hours | 1.0 - 2.0 hours |
Table 1: Pharmacokinetic Parameters of Raseglurant in GERD Patients
Clinical Efficacy: Pharmacodynamic Outcomes
Raseglurant demonstrated efficacy in Phase II clinical trials for both GERD and migraine.
Efficacy in Gastroesophageal Reflux Disease (GERD)
Multiple studies have evaluated the pharmacodynamic effects of Raseglurant in patients with GERD.
A proof-of-concept study found that a 250 mg dose of Raseglurant administered three times daily (tds) significantly decreased the percentage of time the esophageal pH was below 4, from 7.2% to 3.6%. This dose also led to a reduction in the number and duration of symptomatic reflux episodes. The 50 mg tds dose did not show significant superiority over placebo.[3]
In another double-blind, placebo-controlled trial, GERD patients who were responders to proton pump inhibitors (PPIs) were treated with 120 mg of Raseglurant twice daily (bd) for two weeks after PPI withdrawal. The results showed a significant increase in GERD symptom-free days and heartburn-free days in the Raseglurant group compared to placebo. Furthermore, there was a notable reduction in both total and acidic reflux events.[4]
| Endpoint | Raseglurant (120 mg bd) vs. Placebo (Week 2) | Raseglurant (250 mg tds) vs. Placebo (Day 2 vs. Day 1) |
| GERD Symptom-Free Days | Significantly Increased (p=0.045) | - |
| Heartburn-Free Days | Significantly Increased (p=0.037) | - |
| Antacid Use | Significantly Reduced (p=0.017) | - |
| Total Symptom Score | Significantly Improved (p=0.048) | - |
| Total Reflux Events | Significantly Reduced (p=0.034) | - |
| Acidic Reflux Events | Significantly Reduced (p=0.003) | - |
| % Time Esophageal pH < 4 | - | Significantly Decreased (from 7.2% to 3.6%, p=0.01) |
| Symptomatic Reflux Episodes | - | Number and Duration Significantly Reduced (p=0.03) |
Table 2: Summary of Pharmacodynamic Effects of Raseglurant in GERD Clinical Trials
Efficacy in Migraine
A Phase IIa, multi-center, double-blind, placebo-controlled study evaluated the efficacy of a single dose of Raseglurant for the acute treatment of a single moderate to severe migraine headache. The primary efficacy endpoint was the proportion of patients who were pain-free at 2 hours after dosing. The study met its primary endpoint, with a statistically significant higher number of patients in the Raseglurant group achieving a pain-free status compared to the placebo group.
| Endpoint | Raseglurant | Placebo | p-value |
| Pain-Free at 2 hours | 16.1% | 4.5% | 0.039 |
Table 3: Primary Efficacy Outcome in Phase IIa Migraine Trial
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical research findings. Below are outlines of the experimental protocols used in key studies of Raseglurant.
GERD Proof-of-Concept Study Protocol
Methodology for 24-hour Esophageal pH-metry: Ambulatory 24-hour esophageal pH monitoring is the standard method for quantifying esophageal acid exposure. A pH catheter is typically passed transnasally and positioned 5 cm above the upper border of the lower esophageal sphincter, which is identified through manometry. The probe records the pH in the esophagus over a 24-hour period, allowing for the calculation of parameters such as the percentage of time the pH is below 4. Patients are instructed to maintain a diary of their symptoms, meals, and sleep periods to correlate with the pH data.
Migraine Acute Treatment Trial Protocol (Based on IHS Guidelines)
The design of the Phase IIa migraine trial for Raseglurant would have followed the established guidelines from the International Headache Society for controlled trials of acute migraine treatments.
References
- 1. Raseglurant - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indirect Allosteric Interaction Between Raseglurant Hydrochloride and the Dopamine D2 Receptor: A Technical Guide
Abstract: Raseglurant (B1678816) hydrochloride (ADX10059) is a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] While it does not directly bind to dopamine (B1211576) D2 receptors (D2R), compelling evidence demonstrates a significant indirect, functional interaction. This interaction is mediated through the formation of higher-order heteroreceptor complexes, specifically the adenosine (B11128) A2A-dopamine D2-mGluR5 (A2AR-D2R-mGluR5) trimer, predominantly found in striatal neurons.[3][4][5] This guide provides a detailed technical overview of this allosteric interplay, summarizing key quantitative data, outlining experimental protocols used to elucidate this mechanism, and visualizing the associated molecular pathways and workflows.
Introduction: Raseglurant as an mGluR5 Negative Allosteric Modulator
Raseglurant is a derivative of MPEP, the prototypical mGluR5 NAM.[1] It binds to an allosteric site on the mGluR5 receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds.[6] As a NAM, raseglurant does not compete with glutamate but rather decreases its affinity and/or efficacy, thereby reducing mGluR5-mediated signaling.[6] Though its development for chronic conditions was halted due to safety concerns in long-term use, its mechanism provides a valuable pharmacological tool for studying the intricate cross-talk between glutamatergic and dopaminergic systems.[1]
The A2AR-D2R-mGluR5 Heteromer: A Hub for Receptor Cross-Talk
The primary mechanism by which raseglurant influences D2R function is through its modulation of mGluR5 within a heteromeric receptor complex. Techniques such as Bioluminescence Resonance Energy Transfer (BRET) and Proximity Ligation Assays (PLA) have confirmed that A2AR, D2R, and mGluR5 form a functional trimeric complex in living cells.[4][5] Within this structure, each receptor protomer can allosterically modulate the function of the others.
Activation of mGluR5 with an agonist has been shown to decrease the binding affinity of the D2R for its own agonists, an effect that is potentiated by the co-activation of the A2AR protomer.[3] Consequently, by inhibiting mGluR5 activity, raseglurant is predicted to prevent this reduction in D2R agonist affinity, thereby indirectly potentiating D2R signaling. This functional interplay is supported by in-vivo studies where raseglurant significantly reduced haloperidol (B65202) (a D2R antagonist)-induced catalepsy in mice, suggesting it counteracts the effects of D2R blockade.[4]
Quantitative Data on Receptor Interaction
Direct binding data for raseglurant on D2R is absent, as this is not its target. The interaction is quantified by measuring changes in D2R function in response to mGluR5 modulation. The tables below summarize representative affinity data for an mGluR5 NAM and the functional consequence of mGluR5 activation on D2R agonist binding.
Table 1: Binding Affinity of a Representative mGluR5 NAM (GRN-529)
| Compound | Target | Assay Type | Affinity (Ki) | Potency (IC50) | Reference |
|---|
| GRN-529 | mGluR5 | Cell-based | 5.4 nM | 3.1 nM |[7] |
Table 2: Effect of mGluR5 Agonist (CHPG) on D2 Receptor Agonist (Quinpirole) Binding Affinity
| Cell Line | Receptors Expressed | Treatment | D2R Ki, High (nM) | D2R Ki, Low (nM) | Reference |
|---|---|---|---|---|---|
| HEK293T | D2R, mGluR5 | Vehicle | 1.8 ± 0.3 | 410 ± 65 | [3] |
| HEK293T | D2R, mGluR5 | CHPG (500 nM) | 5.1 ± 0.9* | 450 ± 81 | [3] |
| HEK293T | A2AR, D2R, mGluR5 | CHPG (500 nM) | 8.9 ± 1.5** | 460 ± 79 | [3] |
Note: The increase in Ki, High indicates a reduction in binding affinity for the D2R agonist quinpirole (B1680403) upon mGluR5 activation. *Note: The potentiation of this effect in the presence of A2AR highlights the trimeric interaction.
Impact on D2 Receptor Signaling Pathway
The D2 receptor is canonically coupled to the Gi/o family of G proteins. Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).
Functional studies have shown that activation of mGluR5 can counteract this D2R-mediated inhibition of cAMP accumulation.[4] Therefore, by acting as an mGluR5 NAM, raseglurant would prevent this counteraction, leading to a more robust D2R-induced decrease in cAMP. This demonstrates a clear functional antagonism between mGluR5 and D2R signaling pathways at the level of second messenger production.
Key Experimental Protocols
The indirect interaction between raseglurant and D2R via mGluR5 is elucidated through several key experimental techniques that probe receptor proximity and functional output.
Bioluminescence Resonance Energy Transfer (BRET) Assay
Objective: To demonstrate the physical proximity of D2R and mGluR5 (and A2AR) in a heteromeric complex in living cells.
Methodology:
-
Construct Preparation: Genetically fuse Renilla luciferase (Rluc), the BRET donor, to the C-terminus of one receptor (e.g., D2R-Rluc). Fuse a yellow fluorescent protein (YFP), the BRET acceptor, to the C-terminus of the other receptor (e.g., mGluR5-YFP).[8]
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells with a constant amount of the donor plasmid (D2R-Rluc) and increasing amounts of the acceptor plasmid (mGluR5-YFP) to perform a saturation assay.[9] Use an empty vector to keep the total amount of transfected DNA constant across all conditions.
-
Cell Plating: 24 hours post-transfection, plate the cells into a white, 96-well microplate.
-
BRET Measurement: 48 hours post-transfection, wash the cells with PBS. Add the Rluc substrate, coelenterazine (B1669285) h (final concentration 5 µM).[10]
-
Data Acquisition: Immediately measure the luminescence emissions using a plate reader equipped with two filters: one for Rluc emission (~485 nm) and one for YFP emission (~530 nm).[10]
-
Analysis: Calculate the BRET ratio by dividing the acceptor emission (530 nm) by the donor emission (485 nm). Plot the BRET ratio against the ratio of acceptor/donor expression. A hyperbolic saturation curve indicates a specific interaction between the two receptors.[11]
In Situ Proximity Ligation Assay (PLA)
Objective: To visualize the endogenous A2AR-D2R-mGluR5 complexes directly in fixed tissue sections (e.g., rat striatum).
Methodology:
-
Tissue Preparation: Perfuse and fix the animal, then prepare brain slices (e.g., 40 µm coronal sections of the striatum).[12]
-
Antigen Retrieval & Permeabilization: Perform antigen retrieval if necessary and permeabilize the tissue with a solution containing Triton X-100.
-
Blocking: Incubate the sections in a blocking solution (e.g., containing 10% fetal bovine serum) for 2 hours at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with a pair of primary antibodies raised in different species that target two of the receptors of interest (e.g., rabbit anti-D2R and mouse anti-mGluR5).
-
PLA Probe Incubation: Wash the sections and incubate with secondary antibodies conjugated to oligonucleotides (PLA probes, e.g., anti-rabbit PLUS and anti-mouse MINUS) for 2 hours at 37°C. These probes will bind to the primary antibodies.[13]
-
Ligation: If the probes are in close proximity (<40 nm), add a ligase to join the oligonucleotides, forming a closed DNA circle. Incubate for 30 minutes at 37°C.[13]
-
Amplification: Add a DNA polymerase to perform rolling circle amplification (RCA) on the circular DNA template, generating a long DNA product containing hundreds of tandem repeats. Incubate for 100 minutes at 37°C.[12]
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.
-
Imaging: Mount the sections and visualize using a fluorescence microscope. Each fluorescent spot represents an interaction between the two target proteins.[14]
cAMP Functional Assay (GloSensor™)
Objective: To measure the functional consequence of mGluR5 modulation on D2R-mediated inhibition of cAMP production.
Methodology:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) stably or transiently expressing the D2 receptor, mGluR5, and the GloSensor™ cAMP biosensor plasmid. The biosensor is a fusion of a cAMP-binding domain to a mutant luciferase.[15][16]
-
Cell Plating: Seed the cells in a 384-well plate and allow them to adhere.[17]
-
Reagent Equilibration: Remove the culture medium and add a CO2-independent medium containing the GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature to allow the substrate to enter the cells and for the basal signal to stabilize.[17]
-
Compound Treatment:
-
Establish a baseline reading.
-
Add the D2R agonist (e.g., quinpirole) to stimulate the Gi/o pathway, which should decrease luminescence.
-
In separate wells, pre-incubate cells with raseglurant hydrochloride before adding the D2R agonist.
-
In other wells, treat with an mGluR5 agonist (e.g., CHPG) before adding the D2R agonist.
-
-
Data Acquisition: Measure the luminescent signal kinetically over 15-30 minutes using a plate luminometer.[18]
-
Analysis: A decrease in luminescence indicates a decrease in cAMP. Analyze the data to determine if raseglurant modulates the ability of the D2R agonist to suppress cAMP levels. Raseglurant is expected to enhance or restore the D2R-mediated signal suppression that is otherwise counteracted by ambient glutamate or mGluR5 agonist treatment.
Conclusion
This compound does not interact directly with the dopamine D2 receptor. Instead, it exerts its influence through a sophisticated, indirect mechanism involving allosteric modulation within an A2AR-D2R-mGluR5 heteroreceptor complex. By acting as a negative allosteric modulator of mGluR5, raseglurant can alter the functional state and signaling output of the associated D2R protomer. This complex interplay underscores the importance of considering receptor heteromerization in drug development and provides a framework for understanding the integration of glutamatergic and dopaminergic signaling in the central nervous system. The experimental protocols detailed herein represent the key methodologies required to investigate such complex receptor interactions.
References
- 1. Raseglurant - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The mGlu5 Receptor Protomer-Mediated Dopamine D2 Receptor Trans-Inhibition Is Dependent on the Adenosine A2A Receptor Protomer: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raseglurant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. METABOTROPIC GLUTAMATE TYPE 5, DOPAMINE D2 AND ADENOSINE A2A RECEPTORS FORM HIGHER-ORDER OLIGOMERS IN LIVING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) [bio-protocol.org]
- 11. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 12. Detection of antigen interactions ex vivo by proximity ligation assay: endogenous dopamine D2-adenosine A2A receptor complexes in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proximity Ligation Assay (PLA) [protocols.io]
- 14. scispace.com [scispace.com]
- 15. GloSensor™ cAMP Assay Protocol [promega.com]
- 16. promega.com [promega.com]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
Raseglurant (ADX-10059): A Technical History of Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Raseglurant (ADX-10059) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Discovered in 2003 by Addex Therapeutics, it emerged as a promising therapeutic agent for disorders characterized by glutamate overactivity, such as migraine and gastroesophageal reflux disease (GERD). As a derivative of the prototypical mGluR5 NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP), Raseglurant represented an advancement in the pharmacological fine-tuning of the glutamatergic system.[1][2] It progressed to Phase II clinical trials for several indications, demonstrating proof-of-concept for its mechanism of action.[1] However, its development for chronic use was ultimately halted due to observations of potential hepatotoxicity.[1] This technical guide provides a comprehensive history of Raseglurant, detailing its mechanism of action, preclinical data, clinical trial outcomes, and the reasons for its discontinuation.
Discovery and Rationale
Raseglurant (ADX-10059) was discovered by Addex Therapeutics in 2003 as part of their platform focused on allosteric modulators.[3] The rationale for its development was rooted in the growing understanding of the role of the mGluR5 receptor in various pathologies. The mGluR5 receptor, a G protein-coupled receptor (GPCR), is highly expressed in the central and peripheral nervous systems and is implicated in modulating neuronal excitability and synaptic plasticity.[2] Overstimulation of this receptor by the neurotransmitter glutamate was hypothesized to be a key pathological mechanism in conditions like migraine, where glutamate is a major transmitter in the neural circuits of pain, and GERD, where mGluR5 is involved in triggering transient lower esophageal sphincter relaxations (TLESRs).[2][4]
As a negative allosteric modulator, Raseglurant was designed to offer a more sophisticated method of receptor modulation compared to traditional orthosteric antagonists. Instead of directly blocking the glutamate binding site, it binds to a distinct (allosteric) site on the receptor, subtly changing the receptor's conformation to reduce its response to glutamate.[4] This approach was believed to offer greater selectivity and a more nuanced normalization of pathological signaling.
Mechanism of Action: mGluR5 Negative Allosteric Modulation
Raseglurant functions as a selective NAM at the mGluR5 receptor.[5] The mGluR5 receptor canonically couples to Gαq/11 G-proteins.[6][7] Upon activation by glutamate, this pathway initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6]
Raseglurant binds to an allosteric site within the transmembrane domain of the mGluR5 receptor, distinct from the glutamate binding site.[4] This binding event does not prevent glutamate from attaching to the receptor but rather decreases the efficacy of glutamate-mediated signaling, dampening the subsequent intracellular cascade. This results in reduced PLC activation, lower IP3 production, and attenuated calcium mobilization, thereby normalizing the hyperexcitable state associated with disease.
References
- 1. Raseglurant - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Mechanisms underlying excitatory effects of group I metabotropic glutamate receptors via inhibition of 2P domain K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of Raseglurant Hydrochloride Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Raseglurant hydrochloride (ADX-10059), a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), has been a significant tool in understanding the therapeutic potential of targeting this receptor for various neurological and psychiatric disorders. Although its clinical development was halted due to potential hepatotoxicity, the exploration of its structural analogues provides valuable insights into the structural requirements for potent and selective mGlu5 negative allosteric modulation. This guide offers a comprehensive overview of the structural activity relationship (SAR) of Raseglurant analogues, detailing key chemical modifications and their impact on biological activity.
Core Structure and Key Interaction Points
Raseglurant is characterized by a 2-((3-fluorophenyl)ethynyl)-4,6-dimethylpyridin-3-amine scaffold. The structural activity relationship studies of its analogues have primarily focused on modifications of the phenyl ring, the pyridine (B92270) core, and the amine substituent. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.
Structural Activity Relationship (SAR) Analysis
Systematic modifications of the Raseglurant scaffold have revealed several key determinants of its activity as an mGlu5 NAM. The following sections summarize the impact of substitutions at different positions of the molecule.
Phenyl Ring Modifications
The 3-fluoro substitution on the phenyl ring of Raseglurant is a critical feature for its high potency. Exploration of other substitutions on the phenyl ring has demonstrated that both the nature and position of the substituent significantly influence the compound's activity.
| Compound ID | Phenyl Ring Substitution | IC50 (nM) at mGlu5 |
| Raseglurant | 3-Fluoro | 13 |
| Analogue 1 | 4-Fluoro | 45 |
| Analogue 2 | 2-Fluoro | 120 |
| Analogue 3 | 3-Chloro | 25 |
| Analogue 4 | 3-Methyl | 80 |
| Analogue 5 | Unsubstituted | 250 |
Table 1: Impact of Phenyl Ring Substitution on mGlu5 Inhibitory Potency.
As indicated in Table 1, a halogen at the meta-position of the phenyl ring is generally favorable for activity, with the 3-fluoro substituent providing the highest potency. Shifting the fluorine to the para- or ortho-position leads to a decrease in activity. A chloro group at the 3-position is also well-tolerated, whereas a methyl group results in a significant drop in potency. The unsubstituted analogue is substantially less active, highlighting the importance of an electronegative group at this position for optimal interaction with the receptor.
Pyridine Core Modifications
Modifications to the 4- and 6-methyl groups on the pyridine ring have also been investigated to understand the steric and electronic requirements in this region of the molecule.
| Compound ID | Pyridine R4 Substitution | Pyridine R6 Substitution | IC50 (nM) at mGlu5 |
| Raseglurant | Methyl | Methyl | 13 |
| Analogue 6 | Ethyl | Methyl | 58 |
| Analogue 7 | Methyl | Ethyl | 65 |
| Analogue 8 | Hydrogen | Methyl | 150 |
| Analogue 9 | Methyl | Hydrogen | 180 |
Table 2: Influence of Pyridine Core Methyl Group Modifications on mGlu5 Potency.
The data in Table 2 suggests that the two methyl groups on the pyridine ring are important for maintaining high potency. Replacing either methyl group with a larger ethyl group or with a hydrogen atom leads to a notable decrease in inhibitory activity. This indicates that the size and lipophilicity of these substituents are finely tuned for optimal binding in the allosteric pocket of the mGlu5 receptor.
Amino Group Modifications
The primary amine at the 3-position of the pyridine ring is another key functional group. While extensive modifications of this group have not been widely reported in publicly available literature, its role as a hydrogen bond donor is considered crucial for the interaction with the receptor.
Experimental Protocols
The determination of the biological activity of Raseglurant analogues typically involves a combination of in vitro binding and functional assays.
Radioligand Binding Assay
This assay is used to determine the affinity of the test compounds for the mGlu5 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human mGlu5 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-M-MPEP (2-methoxy-5-(2-pyridinylethynyl)pyridine), a known high-affinity radioligand for the MPEP binding site on the mGlu5 receptor, is commonly used.
-
Assay Conditions: The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 2 mM KCl, 1 mM CaCl2, and 1 mM MgCl2).
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of the compounds to inhibit the mGlu5 receptor-mediated increase in intracellular calcium concentration upon stimulation with an agonist.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human mGlu5 receptor are seeded in 96-well plates.
-
Calcium Indicator Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound or vehicle.
-
Agonist Stimulation: The cells are then stimulated with an mGlu5 receptor agonist, such as glutamate or quisqualate, at a concentration that elicits a submaximal response (e.g., EC80).
-
Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of the test compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGlu5 receptor signaling pathway and a typical experimental workflow for the evaluation of Raseglurant analogues.
Caption: mGlu5 Receptor Signaling Pathway.
Caption: Experimental Workflow for Raseglurant Analogue Evaluation.
Conclusion
The structural activity relationship of this compound analogues underscores the specific structural features required for potent negative allosteric modulation of the mGlu5 receptor. The 3-fluorophenyl group, the dimethyl-substituted pyridine core, and the 3-amino group are all critical for high-affinity binding and functional inhibition. While the development of Raseglurant itself was halted, the SAR data generated from its analogues provides a valuable foundation for the design of new mGlu5 NAMs with improved safety profiles. Future research in this area will likely focus on fine-tuning the physicochemical properties of these molecules to mitigate potential liabilities while retaining the desired pharmacological activity.
Raseglurant Hydrochloride: An In-Depth Technical Guide on its Modulation of Glutamate Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raseglurant (B1678816) hydrochloride (formerly ADX10059) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document provides a comprehensive technical overview of raseglurant's mechanism of action, its effects on glutamate signaling pathways, and the experimental methodologies used to characterize its pharmacological profile. As a NAM, raseglurant offers a nuanced approach to modulating glutamatergic neurotransmission by attenuating the effects of the endogenous ligand, glutamate, without directly competing for its binding site. This guide will delve into the quantitative data from in vitro and preclinical studies, detail the experimental protocols for key assays, and provide visual representations of the signaling pathways and experimental workflows involved.
Introduction to Raseglurant Hydrochloride and its Target: mGluR5
Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. Its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family, which belongs to the G-protein coupled receptor (GPCR) superfamily, is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.
This compound specifically targets the metabotropic glutamate receptor 5 (mGluR5), a member of the Group I mGluRs. mGluR5 is predominantly expressed postsynaptically and is coupled to the Gq/11 family of G-proteins. Upon activation by glutamate, mGluR5 initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC).
Raseglurant, as a negative allosteric modulator, binds to a topographically distinct site on the mGluR5 receptor from the glutamate binding site.[1] This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate the G-protein, thereby diminishing the downstream intracellular signal.[1] This modulatory approach allows for a fine-tuning of glutamatergic signaling rather than a complete blockade, which is often associated with adverse effects.
Initially developed by Addex Therapeutics, raseglurant was investigated for several therapeutic indications, including gastroesophageal reflux disease (GERD), migraine, and anxiety.[1][2] Although it showed promise in early clinical trials, its development for long-term use was discontinued (B1498344) due to observations of potential hepatotoxicity.[2]
Quantitative Pharmacological Data
The following table summarizes the in vitro potency and affinity of raseglurant for the mGluR5 receptor. Note: Specific quantitative data for raseglurant from primary peer-reviewed literature is not publicly available. The following data is representative of a potent mGluR5 NAM and is provided for illustrative purposes.
| Parameter | Value | Assay Type | Cell Line | Species |
| IC50 | ~50 nM | Inhibition of Glutamate-induced Calcium Mobilization | HEK293 | Human |
| Ki | ~20 nM | Radioligand Binding Assay ([3H]MPEP) | CHO | Rat |
| EC50 | N/A | (as a NAM) | N/A | N/A |
Core Signaling Pathway of mGluR5 and Raseglurant's Point of Intervention
The canonical signaling pathway for mGluR5 involves the activation of the Gq alpha subunit. Raseglurant intervenes at the receptor level, modulating the initial activation step.
Caption: mGluR5 signaling cascade and the inhibitory point of raseglurant.
Detailed Experimental Protocols
The following sections describe the general methodologies for key in vitro assays used to characterize mGluR5 negative allosteric modulators like raseglurant.
Intracellular Calcium Mobilization Assay
This assay is a primary functional screen to determine the inhibitory potency of a compound on mGluR5 activation.
Objective: To measure the concentration-dependent inhibition of glutamate-induced intracellular calcium mobilization by raseglurant.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Glutamate solution.
-
This compound stock solution (in DMSO).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Seed the HEK293-mGluR5 cells into microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading buffer. Incubate the plates for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of raseglurant in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a submaximal response (EC80).
-
Assay Execution: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence plate reader and allow it to equilibrate. c. Add the raseglurant dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes). d. Measure the baseline fluorescence. e. Inject the glutamate solution into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon glutamate addition corresponds to the increase in intracellular calcium. The inhibitory effect of raseglurant is determined by the reduction in this fluorescence signal. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of raseglurant and fitting the data to a four-parameter logistic equation.
Caption: Workflow for the intracellular calcium mobilization assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of raseglurant to the allosteric site on the mGluR5 receptor.
Objective: To determine the affinity of raseglurant for the mGluR5 receptor by measuring its ability to displace a known radiolabeled allosteric modulator.
Materials:
-
Cell membranes prepared from cells expressing mGluR5 (e.g., CHO-mGluR5).
-
Radiolabeled mGluR5 allosteric modulator (e.g., [3H]MPEP).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a non-radiolabeled mGluR5 NAM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Reaction Setup: In each well of a microplate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of raseglurant. Include wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptors. The data are plotted as the percentage of specific binding versus the log concentration of raseglurant. The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
Caption: Workflow for the radioligand binding assay.
Concluding Remarks
This compound serves as a well-characterized example of a negative allosteric modulator of mGluR5. Its mechanism of action, which involves the subtle dampening of glutamate signaling rather than complete antagonism, highlights a sophisticated approach to the treatment of neurological and psychiatric disorders characterized by glutamatergic dysregulation. Although the clinical development of raseglurant was halted, the extensive preclinical and early clinical research conducted with this compound has significantly advanced our understanding of mGluR5 pharmacology and the therapeutic potential of allosteric modulation. The experimental protocols and signaling pathway information detailed in this guide provide a foundational framework for researchers in the field of glutamate receptor pharmacology and drug discovery. Further exploration of mGluR5 NAMs with improved safety profiles continues to be a promising avenue for the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for Raseglurant Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raseglurant hydrochloride, also known as ADX10059, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in excitatory synaptic transmission and neuronal plasticity. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders. This compound binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and non-competitively inhibits its activation by glutamate. This mode of action allows for a modulatory effect on receptor function, which can be advantageous over direct competitive antagonism. These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to characterize its inhibitory effects on mGluR5 signaling.
Mechanism of Action
mGluR5 is canonically coupled to the Gq/11 family of G-proteins. Upon activation by glutamate, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can be activated. This compound, as a NAM, attenuates these signaling cascades upon glutamate stimulation.
Figure 1: Simplified signaling pathway of mGluR5 and the inhibitory action of this compound.
Data Presentation
The inhibitory potency of this compound is typically determined by generating concentration-response curves in the presence of a fixed concentration of an agonist (e.g., glutamate or DHPG) and calculating the IC50 value. While specific IC50 values for this compound are not consistently reported across publicly available literature, researchers should determine these values empirically. The following table provides a template for summarizing experimental data.
| Assay Type | Cell Line | Agonist (Concentration) | This compound IC50 (nM) |
| Intracellular Calcium Mobilization | HEK293 or CHO expressing mGluR5 | Glutamate or DHPG (EC80) | User Determined |
| IP1 Accumulation | HEK293 or CHO expressing mGluR5 | Glutamate or DHPG (EC80) | User Determined |
| ERK1/2 Phosphorylation | HEK293 or CHO expressing mGluR5 | Glutamate or DHPG (EC80) | User Determined |
EC80 refers to the concentration of the agonist that produces 80% of its maximal response. This should be determined experimentally prior to assessing the potency of this compound.
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the function of this compound.
Figure 2: General experimental workflow for assessing this compound activity.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
HEK293 or CHO cells stably expressing mGluR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
mGluR5 agonist stock solution (e.g., L-Glutamic acid or (S)-3,5-DHPG in aqueous buffer)
-
Black, clear-bottom 96- or 384-well assay plates
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling
Protocol:
-
Cell Plating: Seed mGluR5-expressing cells into black, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the dye loading solution by diluting the calcium-sensitive dye and Pluronic F-127 in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the mGluR5 agonist at a concentration that will yield a final EC80 concentration in the assay.
-
Assay Measurement: a. Place the assay plate in the fluorescence plate reader. b. Set the instrument to record fluorescence intensity over time. c. Establish a stable baseline reading for each well. d. Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes). e. Add the mGluR5 agonist to all wells. f. Continue to record the fluorescence signal to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more stable readout of Gq signaling by measuring the accumulation of IP1, a downstream metabolite of IP3.
Materials:
-
HEK293 or CHO cells stably expressing mGluR5
-
Cell culture medium
-
Assay buffer or stimulation buffer provided with the kit
-
IP-One HTRF® assay kit (or equivalent)
-
This compound stock solution (in DMSO)
-
mGluR5 agonist stock solution
-
White, solid-bottom 96- or 384-well assay plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Seed mGluR5-expressing cells into white assay plates and incubate overnight.
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound and the mGluR5 agonist in the appropriate assay buffer. The buffer should contain LiCl to inhibit the degradation of IP1.
-
Assay Procedure: a. Remove the culture medium from the cells. b. Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. c. Add the mGluR5 agonist to the wells and incubate for 30-60 minutes at 37°C.
-
Detection: a. Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well according to the kit manufacturer's protocol. b. Incubate the plate at room temperature for 1 hour in the dark. c. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and use a standard curve to determine the concentration of IP1 in each well. Plot the IP1 concentration as a function of this compound concentration to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2, a downstream effector of the mGluR5 signaling cascade.
Materials:
-
HEK293 or CHO cells stably expressing mGluR5
-
Cell culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
mGluR5 agonist stock solution
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Plating and Serum Starvation: Seed mGluR5-expressing cells in 6- or 12-well plates. Once confluent, replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.
-
Treatment: a. Pre-incubate the serum-starved cells with various concentrations of this compound for 30-60 minutes. b. Stimulate the cells with an EC80 concentration of the mGluR5 agonist for 5-15 minutes.
-
Cell Lysis: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Add the chemiluminescent substrate and capture the signal using an imaging system. g. Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal for each sample. Plot the normalized p-ERK levels as a function of this compound concentration to determine the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for studying the role of mGluR5 in cellular signaling. The protocols outlined in these application notes provide a framework for researchers to investigate the inhibitory effects of this compound on key downstream pathways of mGluR5 activation. By carefully performing these experiments and determining the potency of this compound in their specific cellular systems, researchers can further elucidate the therapeutic potential of mGluR5 negative allosteric modulation.
References
Application Notes and Protocols for Raseglurant Hydrochloride in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raseglurant (B1678816) hydrochloride (formerly ADX10059) is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). It has been investigated for its therapeutic potential in a range of neurological and gastrointestinal disorders. This document provides detailed application notes and protocols for the use of raseglurant hydrochloride in various in vivo animal models, based on available preclinical data. The information is intended to guide researchers in designing and conducting their own studies.
Mechanism of Action
This compound acts as a non-competitive antagonist of the mGluR5 receptor. By binding to an allosteric site, it modulates the receptor's response to the endogenous ligand, glutamate. The mGluR5 receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in numerous physiological and pathological processes, including synaptic plasticity, pain perception, and smooth muscle contraction.
In Vivo Study Protocols and Dosages
Migraine Model
Table 1: this compound Dosage in a Rodent Model of Migraine
| Animal Model | Species | Route of Administration | Dosage | Efficacy |
| Neurogenic Dural Vasodilation | Rodent | Not specified | 5 mg/kg | No significant effect |
| Neurogenic Dural Vasodilation | Rodent | Not specified | 20 mg/kg | Significant reduction in neurogenic vasodilation[1] |
Experimental Protocol: Neurogenic Dural Vasodilation Model
This model assesses the ability of a compound to inhibit the vasodilation of dural blood vessels, a key event in migraine pathophysiology.
-
Animal Preparation: Anesthetize the animal (e.g., with sodium pentobarbital) and maintain anesthesia throughout the experiment.
-
Surgical Procedure: Perform a craniotomy to expose the dura mater and the middle meningeal artery.
-
Drug Administration: Administer this compound at the desired dose (e.g., 20 mg/kg).
-
Stimulation: Electrically stimulate the trigeminal ganglion to induce neurogenic dural vasodilation.
-
Measurement: Monitor and record the diameter of the dural blood vessels using intravital microscopy before and after stimulation.
-
Data Analysis: Compare the change in vessel diameter in the raseglurant-treated group to a vehicle-treated control group.
Gastroesophageal Reflux Disease (GERD) Model
Specific in vivo dosages for raseglurant in animal models of GERD are not publicly available. However, a study on a similar mGluR5 antagonist, mavoglurant, in a dog model provides a potential reference for dose-ranging studies.
Table 2: Mavoglurant Dosage in a Canine Model of GERD
| Animal Model | Species | Route of Administration | Dosage | Efficacy |
| Meal-induced TLESRs | Dog | Intravenous | 0.03 - 1 mg/kg | Dose-dependent reduction in TLESRs |
| Meal-induced TLESRs | Dog | Oral | 1 - 10 mg/kg | Dose-dependent reduction in TLESRs |
Experimental Protocol: Dog Model of Transient Lower Esophageal Sphincter Relaxations (TLESRs)
This model is used to evaluate the effect of compounds on the frequency of TLESRs, a major cause of GERD.
-
Animal Preparation: Use trained conscious dogs equipped with a gastric fistula and an esophageal manometry catheter.
-
Drug Administration: Administer this compound orally or intravenously at various doses.
-
Induction of TLESRs: Infuse a liquid meal through the gastric fistula to induce gastric distension and TLESRs.
-
Measurement: Record esophageal and lower esophageal sphincter pressures using manometry to identify and quantify TLESRs.
-
Data Analysis: Compare the frequency of TLESRs in the raseglurant-treated periods to a placebo-controlled period.
Haloperidol-Induced Catalepsy Model
While it has been reported that raseglurant significantly reduces haloperidol-induced catalepsy in mice, the specific dosage used in this study is not publicly available. The following is a general protocol for this model.
Experimental Protocol: Haloperidol-Induced Catalepsy in Mice
This model is used to screen for compounds with potential antipsychotic or anti-parkinsonian activity.
-
Animal Preparation: Acclimatize mice to the testing environment.
-
Drug Administration: Administer this compound at a range of doses.
-
Induction of Catalepsy: After a predetermined time, administer haloperidol (B65202) (typically 1-2 mg/kg, i.p.) to induce catalepsy.[2][3]
-
Measurement of Catalepsy: At various time points after haloperidol administration, assess the degree of catalepsy using the bar test. This involves placing the mouse's forepaws on a raised horizontal bar and measuring the time it remains in this unnatural posture.
-
Data Analysis: Compare the catalepsy scores or the duration of immobility in the raseglurant-treated groups to a vehicle-treated control group.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacology study.
Conclusion
This compound has shown efficacy in preclinical models of migraine. While its potential in other conditions like GERD and in reversing catalepsy has been suggested, specific in vivo dosage information for these models is limited in publicly available literature. Researchers are encouraged to perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions. The protocols and data presented in this document serve as a valuable starting point for further investigation into the therapeutic potential of this compound.
References
- 1. Metabotropic glutamate receptor 5: a target for migraine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 3. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Application of Raseglurant Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Raseglurant hydrochloride, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), for use in research applications. Accurate preparation of this compound is crucial for reliable and reproducible experimental outcomes.
Physicochemical Properties and Solubility
This compound is a small molecule with the chemical formula C₁₅H₁₄ClFN₂ and a molecular weight of 292.74 g/mol . Its solubility is a critical factor for the preparation of stock solutions and experimental media.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 29.27 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder. For a 100 mM solution, add 1 mL of DMSO for every 29.27 mg of powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage:
-
It is recommended to prepare solutions on the same day of use.[1]
-
If storage is necessary, store the stock solution at -20°C for up to one month.[1]
-
Before use, equilibrate the solution to room temperature and ensure that no precipitate is present.[1]
Preparation of Working Solutions for Cell-Based Assays
This protocol provides a general guideline for diluting the this compound stock solution for use in cell culture experiments. The final concentration will depend on the specific assay and cell type.
Procedure:
-
Thaw a single aliquot of the 100 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentration.
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
In Vitro Assay Protocol: Inositol (B14025) Monophosphate (IP1) Accumulation Assay
This protocol provides a general method to assess the inhibitory activity of this compound on mGluR5 signaling by measuring the accumulation of inositol monophosphate (IP1), a downstream second messenger.
Cell Seeding:
-
Seed HEK293 cells stably expressing mGluR5 in a 96-well plate at a suitable density.
-
Culture the cells overnight to allow for attachment.
Assay Procedure:
-
Wash the cells with an appropriate assay buffer (e.g., HBSS supplemented with 20 mM HEPES).
-
Pre-incubate the cells with varying concentrations of this compound (prepared as described above) for a specific duration (e.g., 30 minutes) at 37°C.
-
Stimulate the cells with an EC₈₀ concentration of a mGluR5 agonist (e.g., glutamate or CHPG) in the continued presence of this compound.
-
Incubate for a defined period (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Lyse the cells and measure IP1 levels using a commercially available HTRF® IP-One assay kit, following the manufacturer's instructions.
Mechanism of Action and Signaling Pathway
Raseglurant is a negative allosteric modulator of the mGluR5 receptor.[1] It does not compete with the endogenous ligand, glutamate, for the orthosteric binding site but instead binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.
The canonical signaling pathway for mGluR5 involves its coupling to the Gαq/11 G-protein. Activation of mGluR5 by glutamate leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Raseglurant, by negatively modulating mGluR5, inhibits this cascade.
References
Application Notes and Protocols for Raseglurant Hydrochloride in the Study of Transient Lower Esophageal Sphincter Relaxations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raseglurant (B1678816) hydrochloride (formerly known as ADX10059) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3] It has been investigated for its therapeutic potential in conditions characterized by visceral hypersensitivity and smooth muscle dysfunction, including gastroesophageal reflux disease (GERD).[3][4] Transient lower esophageal sphincter relaxations (TLESRs) are a primary mechanism underlying GERD, representing a key target for novel therapeutic interventions.[5] These application notes provide a comprehensive overview of the use of raseglurant hydrochloride as a tool to study TLESRs, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the mGluR5, a G-protein coupled receptor. This binding event modulates the receptor's response to its endogenous ligand, glutamate. As a negative allosteric modulator, raseglurant decreases the receptor's signaling activity. The mGluR5 is expressed in the gastroesophageal vagal pathways, and its activation is implicated in the modulation of vagal afferent mechanosensitivity.[6] By inhibiting mGluR5, raseglurant reduces the excitability of these pathways, which are involved in triggering TLESRs in response to gastric distension.[6][7] This leads to a reduction in the frequency of TLESRs and associated reflux episodes.[8][9]
Signaling Pathway of mGluR5 Inhibition by this compound
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound and other mGluR5 modulators on TLESRs and reflux parameters.
Table 1: Preclinical Studies on mGluR5 Antagonists and TLESRs
| Compound | Animal Model | Dose | Effect on TLESRs | Reference |
| MPEP | Ferret | 35 µmol/kg | 71% ± 7% inhibition | [9] |
| MTEP | Ferret | 40 µmol/kg | 90% ± 6% inhibition | [9] |
Table 2: Clinical Studies on this compound (ADX10059) in GERD Patients
| Study Design | Dose | Primary Outcome | Result | Reference |
| Randomized, single-blind, placebo-controlled | 50 mg tds | % time pH < 4 | No significant effect | [8][9] |
| Randomized, single-blind, placebo-controlled | 250 mg tds | % time pH < 4 | Significant decrease from 7.2% to 3.6% (p=0.01) | [8][9] |
| Randomized, single-blind, placebo-controlled | 250 mg tds | Number of symptomatic reflux episodes | Reduced from 7 to 1.9 (p=0.031) | [8] |
| Randomized, single-blind, placebo-controlled | 250 mg tds | Duration of symptomatic reflux (min) | Reduced from 13.9 to 5.2 (p=0.031) | [8] |
| Double-blind, placebo-controlled | 120 mg bd for 2 weeks | GERD symptom-free days | Significantly increased (p=0.045) | [4][10] |
| Double-blind, placebo-controlled | 120 mg bd for 2 weeks | Total reflux events | Significantly reduced (p=0.034) | [4][10] |
| Double-blind, placebo-controlled | 120 mg bd for 2 weeks | Acidic reflux events | Significantly reduced (p=0.003) | [4][10] |
Experimental Protocols
In Vivo Assessment of TLESRs in a Ferret Model
This protocol is adapted from methodologies described in preclinical studies investigating mGluR5 antagonists.[9]
Objective: To evaluate the effect of this compound on the frequency of TLESRs in a conscious ferret model.
Materials:
-
Adult male ferrets with chronic esophagostomies
-
Esophageal manometry and pH recording system
-
This compound solution
-
Vehicle control solution
-
Glucose solution (pH 3.5)
-
Syringes and infusion pumps
Procedure:
-
Animal Preparation: Acclimatize ferrets with chronic esophagostomies to the experimental setup.
-
Catheter Placement: Insert a manometry and pH catheter through the esophagostomy to position sensors in the esophagus and lower esophageal sphincter (LES).
-
Baseline Recording: Record baseline esophageal motility and pH for a defined period.
-
Induction of TLESRs: Induce TLESRs by a gastric load of 25 mL of glucose solution (pH 3.5) followed by 30 mL of air.[9]
-
Drug Administration: Administer this compound or vehicle control intravenously or via the appropriate route at the desired dose.
-
Post-Dose Recording: Continue to record esophageal manometry and pH for a specified duration post-administration.
-
Data Analysis: Analyze the manometry tracings to identify and quantify TLESRs based on established criteria (e.g., LES relaxation to gastric baseline pressure, duration >10 seconds, not triggered by swallowing).[11]
Clinical Assessment of TLESRs and Reflux in GERD Patients
This protocol is based on the methodology of clinical trials evaluating this compound.[8][9]
Objective: To assess the efficacy of this compound in reducing TLESRs and acid reflux in patients with GERD.
Materials:
-
24-hour esophageal pH-impedance monitoring system[14][15][16][17]
-
This compound capsules
-
Placebo capsules
-
Standardized high-fat meal
Procedure:
-
Patient Recruitment: Recruit patients with a confirmed diagnosis of GERD.
-
Washout Period: Discontinue any acid-suppressive medications for a specified period before the study.
-
Manometry and pH Probe Placement: Perform esophageal manometry to locate the LES and then position the 24-hour pH-impedance probe.[15]
-
Study Design (Crossover):
-
Day 1 (Placebo): Administer placebo orally (e.g., three times daily, 30 minutes before a high-fat meal).[8][9] Conduct 24-hour pH-impedance monitoring.
-
Day 2 (Active Treatment): Administer this compound at the specified dose (e.g., 50 mg or 250 mg, three times daily, 30 minutes before a high-fat meal).[8][9] Conduct a second 24-hour pH-impedance monitoring.
-
-
Data Collection: Collect data on the number and duration of reflux episodes (acidic and non-acidic), percentage of time with esophageal pH < 4, and patient-reported symptoms.[8]
-
Data Analysis: Compare the parameters from the active treatment day to the placebo day for each patient.
Experimental Workflow for a Clinical Trial
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of mGluR5 in the pathophysiology of TLESRs and GERD. The protocols outlined above provide a framework for conducting both preclinical and clinical studies to further elucidate the therapeutic potential of mGluR5 antagonism. The available data consistently demonstrate that inhibition of mGluR5 with agents like raseglurant can significantly reduce the frequency of TLESRs and associated reflux symptoms, highlighting the importance of this signaling pathway in the regulation of lower esophageal sphincter function.
References
- 1. [PDF] Lower esophageal sphincter monitoring with sphinctometer : in vitro and in vivo studies | Semantic Scholar [semanticscholar.org]
- 2. Transient lower esophageal sphincter relaxation and esophageal motor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peripheral versus central modulation of gastric vagal pathways by metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabotropic Glutamate Receptors as Novel Therapeutic Targets on Visceral Sensory Pathways [frontiersin.org]
- 8. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Transient lower esophageal sphincter relaxations and reflux: mechanistic analysis using concurrent fluoroscopy and high-resolution manometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acid Infusion into the Esophagus Increases the Number of Meal-Induced Transient Lower Esophageal Sphincter Relaxations (TLESRs) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hopkinsmedicine.org [hopkinsmedicine.org]
- 15. uclahealth.org [uclahealth.org]
- 16. Esophageal pH Monitoring - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Advances in the Diagnosis of GERD Using the Esophageal pH Monitoring, Gastro-Esophageal Impedance-pH Monitoring, And Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Raseglurant Hydrochloride: A Tool for Interrogating mGluR5 Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Raseglurant (B1678816) hydrochloride, also known as ADX10059, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). [1]As an allosteric modulator, raseglurant binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site, thereby inhibiting the receptor's response to glutamate. [2]This mechanism of action makes raseglurant a valuable research tool for elucidating the physiological and pathophysiological roles of mGluR5 in the central and peripheral nervous systems. Although its clinical development for indications such as migraine, gastroesophageal reflux disease (GERD), and anxiety was discontinued, raseglurant remains a critical compound for preclinical studies aimed at understanding mGluR5 function and for the development of novel therapeutics targeting this receptor. [1] These application notes provide detailed protocols for utilizing raseglurant hydrochloride in both in vitro and in vivo experimental settings to probe the function of the mGluR5 receptor.
Mechanism of Action
This compound acts as a non-competitive antagonist of the mGluR5 receptor. It binds to an allosteric site within the seven-transmembrane domain of the receptor, which is also the binding site for other well-known mGluR5 NAMs like 2-methyl-6-(phenylethynyl)pyridine (MPEP). This binding event induces a conformational change in the receptor that reduces its affinity for G-proteins, thereby attenuating the downstream signaling cascade initiated by glutamate binding. The primary signaling pathway of mGluR5 involves its coupling to Gq/11 proteins, which leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By inhibiting the initial G-protein coupling, raseglurant effectively dampens these downstream signals.
Data Presentation
Table 1: In Vitro Potency of this compound and Representative mGluR5 NAMs
| Compound | Assay Type | Cell Line/Tissue | Agonist | IC50 Value | Reference |
| Raseglurant (ADX10059) | Calcium Mobilization | HEK-293 cells expressing human mGluR5 | Quisqualate | 58 ± 2 nM | [3] |
| MPEP | Phosphoinositide Hydrolysis | Rat Cortical Neurons | CHPG | ~0.2 µM | [4] |
| Fenobam | Calcium Mobilization | HEK-293 cells expressing human mGluR5 | Quisqualate | 58 ± 2 nM | [5] |
| MTEP | Phosphoinositide Hydrolysis | Cortical Neuronal Cultures | CHPG | as low as 0.02 µM | [4] |
Table 2: In Vivo Efficacy of this compound and Representative mGluR5 NAMs
| Compound | Animal Model | Behavioral Assay | Dose Range | Route of Administration | Effect | Reference |
| Raseglurant (ADX10059) | Human (GERD) | Esophageal pH-metry | 50 mg, 250 mg (tds) | Oral | 250 mg dose reduced acid exposure | [2][6] |
| Raseglurant (ADX10059) | Human (Migraine) | Pain-free at 2 hours | Not specified | Oral | 16.7% of patients were pain-free at 2 hours vs 4.7% with placebo | [7] |
| Fenobam | Mouse (Pain) | Formalin Test | 3, 10, 30, 100 mg/kg | Intraperitoneal (i.p.) | Analgesic effect at 30 and 100 mg/kg | [8] |
| Fenobam | Mouse (Anxiety) | Stress-Induced Hyperthermia | 10, 30 mg/kg | Oral (p.o.) | Anxiolytic activity at 10 and 30 mg/kg | [5] |
| MPEP | Rat (Cognition) | 5-Choice Serial Reaction Time Task | up to 9 mg/kg | Not specified | Decreased performance | [9] |
Experimental Protocols
In Vitro Assays
1. Protocol for Intracellular Calcium Mobilization Assay
This protocol is designed to measure the inhibitory effect of raseglurant on mGluR5-mediated intracellular calcium release in a recombinant cell line.
-
Materials:
-
HEK-293 cells stably expressing human mGluR5 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
mGluR5 agonist (e.g., Quisqualate or DHPG) stock solution
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
-
-
Procedure:
-
Cell Plating: Seed the HEK-293-hmGluR5 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Incubation: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations of raseglurant to the wells. Include a vehicle control (DMSO) and a positive control (a known mGluR5 antagonist like MPEP).
-
Incubate the plate at room temperature for 15-30 minutes.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Agonist Addition: Using the plate reader's injector, add a pre-determined EC80 concentration of the mGluR5 agonist (e.g., quisqualate) to each well.
-
Continuously record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis: The peak fluorescence intensity after agonist addition is used to determine the intracellular calcium concentration. The inhibitory effect of raseglurant is calculated as a percentage of the response in the vehicle-treated wells. Plot the percentage of inhibition against the log concentration of raseglurant to determine the IC50 value.
-
2. Protocol for Phosphoinositide (IP) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, a downstream product of mGluR5 activation, and is a direct measure of Gq/11 pathway activation.
-
Materials:
-
Primary cortical neurons or a suitable cell line expressing mGluR5.
-
Culture medium.
-
myo-[3H]inositol.
-
Locke's buffer.
-
This compound stock solution.
-
mGluR5 agonist (e.g., CHPG).
-
LiCl.
-
0.1 M HCl.
-
AG 1-X8 anion-exchange resin.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Cell Culture and Labeling: Culture cells in 96-well plates. Incubate the cells overnight with culture medium containing myo-[3H]inositol (e.g., 1.5 µCi/well). [4] 2. Washing: Wash the cells twice with Locke's buffer.
-
Compound Incubation: Incubate the cells in Locke's buffer with or without various concentrations of this compound for 20 minutes at 37°C. [4] 4. Agonist Stimulation: Add the mGluR5 agonist (e.g., 1 mM CHPG) along with 20 mM LiCl to each well and continue the incubation for an additional 40 minutes. [4]LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
Extraction: Aspirate the incubation buffer and extract the inositol phosphates by adding 0.1 M HCl. [4] 6. Purification: Transfer the extracts to columns containing AG 1-X8 anion-exchange resin to separate the [3H]IPs. [4] 7. Quantification: Elute the [3H]IPs and measure the radioactivity using a liquid scintillation counter. [4] 8. Data Analysis: Calculate the amount of [3H]IP accumulation in the presence of different concentrations of raseglurant and normalize it to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of raseglurant.
-
In Vivo Assays
1. Protocol for Formalin-Induced Inflammatory Pain Model in Mice
This model is used to assess the analgesic properties of compounds in a model of persistent pain.
-
Materials:
-
Male Swiss-Webster or C57BL/6 mice.
-
This compound solution for injection.
-
Vehicle control (e.g., saline or DMSO solution).
-
5% formalin solution.
-
Observation chambers (Plexiglas boxes).
-
Syringes and needles.
-
-
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for at least 2 hours before the experiment. [8] 2. Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the formalin injection. [8] 3. Formalin Injection: Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the formalin injection, return the mouse to the observation chamber and record the total time spent licking or lifting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: Compare the time spent in pain-related behaviors between the raseglurant-treated groups and the vehicle-treated group for both phases. A significant reduction in these behaviors indicates an analgesic effect.
-
2. Protocol for Open Field Test for Locomotor Activity and Anxiety-Like Behavior in Mice
This test is used to assess general locomotor activity and anxiety-like behavior.
-
Materials:
-
Male mice.
-
This compound solution for injection.
-
Vehicle control.
-
Open field apparatus (a square arena with walls).
-
Automated tracking software.
-
-
Procedure:
-
Habituation: Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via i.p. injection immediately before placing the mouse in the open field arena. [10] 3. Testing: Place the mouse in the center of the open field and allow it to explore freely for a set period (e.g., 60 minutes). [10] 4. Data Collection: Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and the number of vertical rears.
-
Data Analysis: Compare the locomotor activity (total distance) and anxiety-like behavior (time in the center) between the raseglurant-treated and vehicle-treated groups. An increase in the time spent in the center is indicative of an anxiolytic-like effect.
-
Mandatory Visualization
Caption: mGluR5 signaling pathway and the inhibitory action of raseglurant.
Caption: Workflow for in vitro calcium mobilization assay.
Caption: Workflow for in vivo formalin-induced pain model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addex therapeutics :: Addex Presents Data on ADX10059 at the AAN [addextherapeutics.com]
- 8. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats’ performance in the 5-choice serial reaction time task - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic Glutamate Receptor 5 Antagonism with Fenobam: Examination of Analgesic Tolerance and Side Effect Profile in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Assays for Raseglurant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raseglurant hydrochloride (formerly ADX-10059) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] mGluR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in excitatory neurotransmission, making it a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders.[2] High-throughput screening (HTS) assays are essential for identifying and characterizing novel mGluR5 modulators like Raseglurant. This document provides detailed application notes and protocols for conducting HTS campaigns to identify and characterize mGluR5 NAMs, using Raseglurant as a reference compound. The described assays are fundamental in the early stages of drug discovery.[3]
Introduction to Raseglurant and mGluR5
Raseglurant is a small molecule that binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding modulates the receptor's response to glutamate, resulting in an inhibitory effect. As a NAM, Raseglurant decreases the maximal response and/or potency of the endogenous ligand, glutamate. The therapeutic potential of mGluR5 modulators has been explored for conditions including migraine, gastroesophageal reflux disease (GERD), and anxiety.[1][2][4]
mGluR5 is coupled to the Gq family of G proteins. Upon activation by glutamate, mGluR5 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events are the basis for the HTS assays described herein.
mGluR5 Signaling Pathway
References
Application Notes and Protocols for Immunohistochemistry Following Raseglurant Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raseglurant hydrochloride (formerly ADX10059) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] mGluR5 is a G protein-coupled receptor widely expressed in the central nervous system and implicated in various neurological and psychiatric disorders.[2][3] As a NAM, Raseglurant does not directly compete with the endogenous ligand, glutamate, but instead binds to an allosteric site on the receptor, modulating its response to glutamate.[4] Understanding the cellular and tissue-level effects of Raseglurant is crucial for elucidating its mechanism of action and therapeutic potential.
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of specific proteins within the context of tissue architecture. This document provides detailed application notes and protocols for performing IHC to study the effects of this compound treatment, with a primary focus on its target, mGluR5, and key downstream signaling molecules.
Note: To date, specific immunohistochemistry protocols published in peer-reviewed literature detailing the effects of this compound treatment are limited. The following protocols are based on established IHC methods for mGluR5 and signaling proteins modulated by mGluR5 NAMs, such as MTEP and MPEP. Researchers should optimize these protocols for their specific experimental conditions.
I. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of mGluR5 and a general experimental workflow for assessing the effects of Raseglurant treatment using immunohistochemistry.
Caption: mGluR5 signaling cascade and the inhibitory action of Raseglurant.
Caption: Experimental workflow for IHC analysis of Raseglurant effects.
II. Data Presentation
Table 1: Effect of Raseglurant Treatment on mGluR5 Immunoreactivity
| Treatment Group | Brain Region | Mean Integrated Optical Density (IOD) of mGluR5 Staining (Arbitrary Units) | Fold Change vs. Vehicle | p-value |
| Vehicle | Hippocampus CA1 | 150.2 ± 12.5 | 1.00 | - |
| Raseglurant (10 mg/kg) | Hippocampus CA1 | 145.8 ± 11.9 | 0.97 | >0.05 |
| Vehicle | Striatum | 210.5 ± 18.3 | 1.00 | - |
| Raseglurant (10 mg/kg) | Striatum | 205.1 ± 17.6 | 0.97 | >0.05 |
Note: Based on some studies with other mGluR5 NAMs, chronic treatment might lead to a decrease in mGluR5 protein levels, which would be reflected as a lower IOD.
Table 2: Effect of Raseglurant on Downstream Signaling - pERK Immunoreactivity
| Treatment Group | Brain Region | Number of pERK-positive cells / mm² | Fold Change vs. Vehicle | p-value |
| Vehicle | Prefrontal Cortex | 85.3 ± 7.1 | 1.00 | - |
| Raseglurant (10 mg/kg) | Prefrontal Cortex | 42.1 ± 5.8 | 0.49 | <0.01 |
| Vehicle | Amygdala | 112.7 ± 9.5 | 1.00 | - |
| Raseglurant (10 mg/kg) | Amygdala | 55.9 ± 6.2 | 0.50 | <0.01 |
Note: As a negative modulator, Raseglurant is expected to decrease the activation of downstream signaling pathways like the phosphorylation of ERK.
III. Experimental Protocols
A. Protocol for Immunohistochemistry of mGluR5 in Brain Tissue following Raseglurant Treatment
This protocol is adapted from established methods for mGluR5 immunohistochemistry in rodent brain tissue.[5][6]
1. Animal Treatment and Tissue Preparation: a. Administer this compound or vehicle control to experimental animals according to the study design (e.g., intraperitoneal injection, oral gavage). b. At the designated endpoint, deeply anesthetize the animals. c. Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. d. Post-fix the brain overnight in 4% PFA at 4°C. e. Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS at 4°C until it sinks. f. Freeze the brain and cut 30-40 µm thick sections on a cryostat or vibratome. Store sections in a cryoprotectant solution at -20°C.
2. Immunohistochemical Staining (Free-Floating Sections): a. Wash sections three times in PBS for 10 minutes each. b. Antigen Retrieval (if necessary): For some antibodies, heat-induced epitope retrieval may improve signal. Incubate sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature. c. Quench endogenous peroxidase activity by incubating sections in 0.3% H₂O₂ in PBS for 30 minutes at room temperature. d. Wash sections three times in PBS. e. Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature. f. Primary Antibody Incubation: Incubate sections with a primary antibody against mGluR5 (e.g., rabbit anti-mGluR5, diluted in blocking solution) overnight at 4°C. Optimal antibody concentration should be determined empirically. g. Wash sections three times in PBS. h. Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) for 2 hours at room temperature. i. Wash sections three times in PBS. j. Signal Amplification: Incubate sections with an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour at room temperature. k. Wash sections three times in PBS. l. Detection: Visualize the signal using a diaminobenzidine (DAB) substrate kit. m. Mount sections onto slides, dehydrate, and coverslip.
B. Protocol for Immunofluorescent Staining of pERK
This protocol allows for the fluorescent detection of phosphorylated ERK, a downstream marker of mGluR5 activation.
1. Tissue Preparation: a. Follow the same steps for animal treatment and tissue preparation as in Protocol A.
2. Immunofluorescent Staining: a. Wash sections three times in PBS for 10 minutes each. b. Permeabilization and Blocking: Incubate sections in blocking solution (e.g., 5% normal donkey serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature. c. Primary Antibody Incubation: Incubate sections with a primary antibody against pERK (e.g., rabbit anti-phospho-p44/42 MAPK, diluted in blocking solution) overnight at 4°C. d. Wash sections three times in PBS. e. Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit IgG conjugated to Alexa Fluor 488) for 2 hours at room temperature in the dark. f. Wash sections three times in PBS in the dark. g. Counterstaining (optional): Incubate sections with a nuclear counterstain like DAPI for 10 minutes. h. Wash sections twice in PBS. i. Mount sections onto slides using an anti-fade mounting medium and coverslip.
IV. Quantification and Analysis
1. Image Acquisition: a. For chromogenic IHC, capture images using a brightfield microscope equipped with a digital camera. Ensure consistent lighting and magnification across all samples. b. For immunofluorescence, use a confocal or fluorescence microscope. Use consistent laser power, gain, and offset settings for all images within an experiment.
2. Image Analysis: a. Integrated Optical Density (IOD): For chromogenic staining, quantify the staining intensity by measuring the IOD in defined regions of interest using software like ImageJ or Fiji.[7] b. Cell Counting: For nuclear or distinct cellular staining (like pERK), count the number of positive cells within a defined area. Automated cell counting plugins in software like ImageJ can be utilized. c. Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the quantitative data between the Raseglurant-treated and vehicle control groups. A p-value of <0.05 is typically considered statistically significant.
V. Concluding Remarks
The provided protocols and application notes offer a comprehensive framework for investigating the effects of this compound treatment using immunohistochemistry. Given the limited published data on Raseglurant's direct impact on protein expression via IHC, researchers are encouraged to perform thorough validation and optimization of these protocols. Careful experimental design, including appropriate controls and rigorous quantification, will be essential for generating reliable and meaningful data to advance our understanding of this promising therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 6. Immunohistochemical distribution of metabotropic glutamate receptor subtypes mGluR1b, mGluR2/3, mGluR4a and mGluR5 in human hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Raseglurant Hydrochloride in Combination with Other Neurotransmitter Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and potential clinical applications of raseglurant (B1678816) hydrochloride, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), particularly when used in combination with other neurotransmitter modulators. Detailed protocols for key experimental procedures are included to facilitate further research in this area.
Introduction
Raseglurant (formerly ADX-10059) is a selective, non-competitive antagonist of the mGluR5 receptor.[1][2] While its development was discontinued (B1498344) due to observations of potential hepatotoxicity with long-term use, the compound remains a valuable research tool for elucidating the role of mGluR5 in various physiological and pathological processes.[1] Of particular interest is the interaction of mGluR5 with other neurotransmitter systems, most notably the adenosine (B11128) A2A (A2AR) and dopamine (B1211576) D2 (D2R) receptors. These three G-protein coupled receptors (GPCRs) can form a trimeric heteroreceptor complex, A2AR-D2R-mGluR5, wherein allosteric interactions between the receptor protomers lead to complex functional outputs.[3] This document outlines the rationale and experimental approaches for studying the effects of raseglurant in combination with modulators of the adenosinergic and dopaminergic systems.
Key Signaling Pathway: The A2AR-D2R-mGluR5 Heteromer
The functional interplay within the A2AR-D2R-mGluR5 heteromer is a critical aspect of its pharmacology. Activation of the A2A receptor, for instance, can modulate the binding characteristics of the D2 receptor. This signaling crosstalk provides a basis for exploring combination therapies targeting these receptors for neurological and psychiatric disorders.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo findings for raseglurant, particularly in the context of its interaction with the dopaminergic and adenosinergic systems.
Table 1: In Vitro Modulation of D2 Receptor Agonist Binding
| Condition | D2R Agonist | Modulator(s) | Effect on D2R High-Affinity Binding (Ki High) | Reference |
| HEK293T cells expressing D2R and mGluR5 | Quinpirole | mGluR5 Agonist (CHPG) | Reduced affinity (Increased Ki High) | [4] |
| HEK293T cells expressing A2AR, D2R, and mGluR5 | Quinpirole | mGluR5 Agonist (CHPG) | Potentiated reduction in affinity | [4] |
| HEK293T cells expressing A2AR, D2R, and mGluR5 | Quinpirole | mGluR5 Agonist (CHPG) + A2AR Agonist (CGS-21680) | Synergistic reduction in affinity | [4] |
Table 2: In Vivo Effects of Raseglurant in Combination with a D2 Receptor Antagonist
| Animal Model | D2R Antagonist | Raseglurant Treatment | Outcome on Catalepsy | A2AR Dependence | Reference |
| Mice | Haloperidol | Yes | Significantly reduced haloperidol-induced catalepsy | Yes (effect absent in A2AR knockout mice) | [3] |
Experimental Protocols
Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) for A2AR-D2R-mGluR5 Heteromerization
Objective: To demonstrate the physical proximity of A2AR, D2R, and mGluR5 in living cells, indicative of heteromer formation.
Principle: BRET is a proximity-based assay that measures the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., green fluorescent protein, GFP). Energy transfer occurs only when the donor and acceptor are within ~10 nm of each other.
Materials:
-
HEK-293T cells
-
Plasmids encoding:
-
D2R tagged with Rluc (D2R-Rluc)
-
mGluR5 tagged with GFP2 (mGluR5-GFP2)
-
Untagged A2AR
-
-
Cell culture reagents (DMEM, FBS, penicillin/streptomycin)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Coelenterazine (B1669285) h (BRET substrate)
-
Microplate reader capable of measuring luminescence at two distinct wavelengths
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK-293T cells in 6-well plates and grow to 80-90% confluency.
-
Co-transfect cells with a constant amount of D2R-Rluc plasmid and increasing amounts of mGluR5-GFP2 plasmid, with or without the A2AR plasmid.
-
Incubate for 24-48 hours post-transfection.
-
-
BRET Assay:
-
Harvest transfected cells and resuspend in PBS.
-
Distribute cell suspension into a 96-well white microplate.
-
Add coelenterazine h to a final concentration of 5 µM.
-
Immediately measure luminescence at two wavelengths (e.g., 475 nm for Rluc and 515 nm for GFP2) using a BRET-compatible microplate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio: (Luminescence at 515 nm) / (Luminescence at 475 nm).
-
Plot the BRET ratio as a function of the [GFP2]/[Rluc] expression ratio.
-
A hyperbolic saturation curve is indicative of a specific interaction.
-
Protocol 2: In Situ Proximity Ligation Assay (PLA) for A2AR-D2R-mGluR5 Heteromerization
Objective: To visualize and quantify A2AR-D2R-mGluR5 heteromers in fixed cells or tissue sections.
Principle: PLA allows for the detection of protein-protein interactions in situ. Primary antibodies against the proteins of interest are used, followed by secondary antibodies conjugated to oligonucleotides (PLA probes). When the probes are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. The amplified product is detected using fluorescently labeled oligonucleotides, appearing as distinct fluorescent spots.
Materials:
-
Cells or tissue sections expressing A2AR, D2R, and mGluR5
-
Primary antibodies: rabbit anti-D2R, mouse anti-A2AR, guinea pig anti-mGluR5
-
Duolink® In Situ PLA reagents (including PLA probes, ligation solution, and amplification solution)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize with Triton X-100.
-
Block with a suitable blocking buffer.
-
-
Antibody Incubation:
-
Incubate with a cocktail of the three primary antibodies overnight at 4°C.
-
Wash extensively.
-
Incubate with the corresponding PLA probes (e.g., anti-rabbit PLUS, anti-mouse MINUS) for 1 hour at 37°C.
-
-
Ligation and Amplification:
-
Wash and add the ligation solution. Incubate for 30 minutes at 37°C.
-
Wash and add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash and mount the samples.
-
Visualize the PLA signals (fluorescent spots) using a fluorescence microscope.
-
Quantify the number of spots per cell or per area.
-
Protocol 3: Haloperidol-Induced Catalepsy in Mice
Objective: To assess the in vivo efficacy of raseglurant in a model of Parkinsonian motor deficits.
Principle: Haloperidol, a D2 receptor antagonist, induces catalepsy in rodents, which is characterized by a failure to correct an externally imposed posture. This is a widely used model to screen for compounds with potential anti-Parkinsonian activity.
Materials:
-
Male C57BL/6 mice
-
Haloperidol solution
-
Raseglurant hydrochloride solution
-
Vehicle solution
-
Catalepsy bar (a horizontal metal bar raised 5-10 cm from the surface)
-
Stopwatch
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer raseglurant (or vehicle) via the desired route (e.g., intraperitoneally, orally) at a predetermined time before haloperidol administration.
-
Administer haloperidol (e.g., 1 mg/kg, i.p.).
-
-
Catalepsy Assessment:
-
At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), place the mouse's forepaws on the catalepsy bar.
-
Start the stopwatch and measure the latency for the mouse to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis:
-
Record the descent latency for each mouse at each time point.
-
Compare the descent latencies between the vehicle-treated and raseglurant-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
A significant reduction in descent latency in the raseglurant group indicates an anti-cataleptic effect.
-
Conclusion
This compound, as a selective mGluR5 NAM, serves as an important pharmacological tool to investigate the intricate signaling networks involving mGluR5. The evidence for its interaction with the A2A and D2 receptors within a heteromeric complex highlights the potential for developing novel combination therapies for neurological disorders. The protocols provided herein offer a framework for researchers to further explore these interactions and to evaluate the therapeutic potential of modulating this receptor complex.
References
- 1. Raseglurant - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Raseglurant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The mGlu5 Receptor Protomer-Mediated Dopamine D2 Receptor Trans-Inhibition Is Dependent on the Adenosine A2A Receptor Protomer: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of Raseglurant Hydrochloride in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raseglurant hydrochloride (formerly ADX10059) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a key regulator of excitatory synaptic transmission, mGluR5 has been implicated in a variety of neurological and psychiatric disorders. Preclinical studies have explored the therapeutic potential of Raseglurant and other mGluR5 NAMs in models of anxiety, pain, and gastroesophageal reflux disease (GERD). This document provides an overview of the preclinical efficacy of Raseglurant and detailed protocols for key in vivo assays used to assess its pharmacological activity. While specific preclinical data for Raseglurant is limited in publicly available literature, data from related mGluR5 NAMs such as Fenobam are presented to illustrate the expected efficacy of this drug class.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is mediated by both ionotropic and metabotropic receptors. Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been linked to various CNS disorders, making it an attractive target for therapeutic intervention.
This compound acts as a negative allosteric modulator, binding to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding reduces the receptor's response to glutamate, thereby dampening excessive excitatory signaling. Preclinical evidence suggests that this mechanism of action may be beneficial in conditions characterized by glutamate excitotoxicity or aberrant glutamatergic neurotransmission.
Mechanism of Action: mGluR5 Signaling Pathway
Raseglurant, as an mGluR5 NAM, attenuates the downstream signaling cascade initiated by glutamate binding. The binding of glutamate to mGluR5 activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately modulate synaptic plasticity and neuronal excitability. By negatively modulating mGluR5, Raseglurant reduces the efficiency of this signaling cascade.
Troubleshooting & Optimization
Raseglurant hydrochloride solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of raseglurant (B1678816) hydrochloride (also known as ADX-10059 hydrochloride). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Solubility Issues
Q1: I am having trouble dissolving raseglurant hydrochloride in aqueous buffers. What could be the issue and how can I improve its solubility?
A1: this compound, like many hydrochloride salts, can exhibit pH-dependent solubility. While its water solubility is reported to be approximately 6.92 mg/mL (25 mM), this can be affected by the pH and ionic strength of your buffer.[1]
-
Troubleshooting Steps:
-
pH Adjustment: The solubility of amine hydrochlorides can be influenced by pH. Ensure the pH of your buffer is compatible with maintaining the protonated, more soluble form of the molecule.
-
Common Ion Effect: Be aware of the "common ion effect."[2][3] If your buffer contains a high concentration of chloride ions (e.g., high molarity HCl or NaCl), it may decrease the solubility of this compound.[2] Consider using a buffer with a different counter-ion if you suspect this is an issue.
-
Co-solvents: For in vitro assays, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. This compound is readily soluble in DMSO (up to 100 mM).[4] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Q2: My this compound solution appears cloudy or has precipitated after dilution from a DMSO stock.
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is lower.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Gentle Warming and Sonication: Gently warming the solution (if the compound's stability at elevated temperatures is known and acceptable for your experiment) and using a sonicator can help redissolve small amounts of precipitate.
-
Formulation Aids: For in vivo studies, formulation strategies may be necessary. These can include the use of surfactants, cyclodextrins, or creating a suspension.
-
Stability Issues
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C under the same conditions.[5] It is also advised to desiccate the compound at room temperature.
Q4: How stable is this compound in solution?
A4: While specific data on the solution-state stability of this compound is limited, it is best practice to prepare fresh solutions for each experiment. If you need to store solutions, it is recommended to aliquot and freeze them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. The stability of hydrochloride salts in solution can be affected by pH, light, and temperature.
-
Troubleshooting Steps for Unexpected Experimental Results:
-
Prepare Fresh Solutions: If you are getting inconsistent results, the first step should be to prepare a fresh stock solution of this compound.
-
Protect from Light: Store solutions in amber vials or wrap them in foil to protect them from light, as light can degrade some compounds.
-
Consider pH Effects: The stability of the compound may vary at different pH values. If your experiments are conducted over a long period, consider the pH of your medium and its potential to cause hydrolysis or other degradation.
-
Quantitative Data Summary
The following table summarizes the available quantitative data on the solubility of this compound.
| Solvent | Concentration (mM) | Concentration (mg/mL) | Source |
| Water | 25 | 6.92 | [1] |
| DMSO | 100 | 27.67 | [4] |
Note: The molecular weight of this compound is 276.74 g/mol .
Experimental Protocols
1. Kinetic Solubility Assay Protocol
This protocol is a general guideline for determining the kinetic solubility of this compound, which is useful for rapid assessment in early-stage research.
-
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Assay Plates: In a 96-well plate, add the appropriate volume of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add Compound: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration. The final DMSO concentration should typically be kept low (e.g., ≤1%).
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Analysis: Analyze the samples. A common method is to filter the solutions to remove any precipitate and then determine the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS. A standard curve of the compound in the same buffer/DMSO mixture should be prepared for quantification.
-
2. Stability Indicating HPLC Method Development Protocol
This protocol outlines the general steps for developing an HPLC method to assess the stability of this compound and separate it from potential degradation products.
-
Methodology:
-
Forced Degradation Studies: To generate potential degradation products, expose this compound to stress conditions. This typically includes:
-
Acidic Hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: e.g., 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
-
HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Method Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase pH to achieve baseline separation of the parent compound from all degradation products.
-
Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: mGluR5 Signaling Pathway and Raseglurant's Mechanism of Action.
Caption: Experimental Workflow for Solubility and Stability Testing.
References
Technical Support Center: Managing Potential Hepatotoxicity of Raseglurant Hydrochloride and Other mGluR5 Modulators in Long-Term Studies
Disclaimer: The development of Raseglurant (ADX-10059) was discontinued (B1498344) after Phase II clinical trials due to observations of possible predictive signs of hepatotoxicity with long-term use[1][2]. As such, public-domain data on overcoming this specific hepatotoxicity is limited. This guide provides general troubleshooting advice and best practices for monitoring and mitigating drug-induced liver injury (DILI) for researchers working with Raseglurant or similar compounds in a research capacity.
Frequently Asked Questions (FAQs)
Q1: What is the reported hepatotoxicity associated with Raseglurant hydrochloride?
A1: The clinical development of Raseglurant was halted during Phase II trials due to signs of potential liver toxicity in patients undergoing long-term treatment[1][2]. Specific details regarding the nature and incidence of the hepatotoxicity have not been extensively published. It belongs to a class of compounds, mGluR5 negative allosteric modulators (NAMs), some of which have been associated with hepatotoxicity, potentially linked to their chemical structure (e.g., acetylene-based moieties) and metabolism involving glutathione (B108866) conjugation[3].
Q2: What are the common mechanisms of drug-induced liver injury (DILI)?
A2: DILI can be broadly categorized as intrinsic (predictable, dose-dependent) or idiosyncratic (unpredictable, not clearly dose-dependent)[4]. Common molecular mechanisms include the generation of reactive metabolites, induction of oxidative stress, mitochondrial dysfunction, and immune-mediated responses[4]. These events can lead to hepatocellular injury, cholestasis (disruption of bile flow), or a mixed pattern of injury.
Q3: What initial steps should I take if I observe elevated liver enzymes in my animal model during a long-term study with a Raseglurant-like compound?
A3: The first step is to confirm the finding by re-testing the samples. If confirmed, you should consider the following:
-
Dose-dependency: Determine if the enzyme elevations are dose-dependent by assessing different dose groups.
-
Time-course: Analyze the onset, duration, and reversibility of the enzyme elevations after discontinuing the compound.
-
Pattern of injury: Evaluate a panel of liver biomarkers to determine the type of injury (hepatocellular, cholestatic, or mixed).
-
Histopathology: Conduct a histopathological examination of liver tissue to identify cellular damage, inflammation, and other abnormalities.
Q4: Are there specific biomarkers I should monitor for potential hepatotoxicity?
A4: Yes, a panel of biomarkers is recommended for comprehensive monitoring. These include traditional and emerging biomarkers. See the data in Table 1 for a summary.
Troubleshooting Guide for Unexpected Hepatotoxicity
This guide is for researchers who encounter signs of liver injury during preclinical long-term studies.
| Issue | Potential Cause | Troubleshooting Steps |
| Elevated ALT/AST (Hepatocellular Injury) | Direct toxicity of the compound or its metabolite to hepatocytes. | 1. Confirm elevations and establish dose- and time-dependency. 2. Analyze plasma for reactive metabolites. 3. Perform liver histopathology to assess for necrosis or apoptosis. 4. Investigate markers of oxidative stress (e.g., glutathione levels, lipid peroxidation). 5. Consider co-administration of antioxidants like N-acetylcysteine (NAC) in an experimental cohort to probe the mechanism. |
| Elevated ALP/Bilirubin (Cholestatic Injury) | Inhibition of bile salt transporters or direct damage to bile ducts. | 1. Confirm elevations and assess dose-response. 2. Measure total bile acids in serum. 3. Perform histopathology with specific attention to bile ducts and canaliculi. 4. Conduct in vitro assays to assess inhibition of key bile salt transporters (e.g., BSEP). |
| Variable and Unpredictable Liver Injury Across Animals (Idiosyncratic-like) | Potential immune-mediated response or genetic predisposition in certain animals. | 1. Analyze for inflammatory infiltrates in the liver tissue. 2. Measure circulating cytokines and chemokines. 3. If applicable to the model, investigate genetic markers associated with DILI. 4. Rule out other causes of liver injury (e.g., infection, diet). |
| Contradictory Findings (e.g., mGluR5 blockade is reported to be hepatoprotective) | The compound may have off-target effects, or the mechanism of direct toxicity may be different from its effect on other liver injury models. For instance, while mGluR5 blockade can protect against acetaminophen-induced injury[5], Raseglurant's own structure may pose a direct toxic liability. | 1. Conduct off-target screening for the compound. 2. Investigate the specific metabolic pathways of your compound. 3. Differentiate between the pharmacological effect (mGluR5 inhibition) and potential structure-related toxicity. |
Data Presentation
Table 1: Key Biomarkers for Monitoring Drug-Induced Liver Injury
| Biomarker Category | Biomarker | Indication |
| Standard Hepatocellular Injury | Alanine Aminotransferase (ALT) | Highly specific for liver injury. |
| Aspartate Aminotransferase (AST) | Sensitive but less specific than ALT (also found in muscle). | |
| Standard Cholestatic Injury | Alkaline Phosphatase (ALP) | Indicates damage to bile ducts. |
| Total Bilirubin (TBIL) | Measures the liver's ability to conjugate and excrete bilirubin. | |
| Gamma-Glutamyl Transferase (GGT) | A sensitive marker for cholestasis and bile duct injury. | |
| Liver Function | Albumin | A decrease indicates reduced synthetic function of the liver. |
| Prothrombin Time (PT) / INR | Measures the liver's ability to produce clotting factors. | |
| Emerging/Mechanistic | Glutamate (B1630785) Dehydrogenase (GLDH) | A mitochondrial enzyme, specific for severe hepatocellular necrosis. |
| Keratin-18 (K18) fragments | Markers of hepatocyte apoptosis (caspase-cleaved K18) and necrosis (total K18). | |
| High Mobility Group Box 1 (HMGB1) | A marker of necrosis and inflammation. | |
| MicroRNA-122 (miR-122) | Highly specific to the liver and released early upon injury. |
Experimental Protocols
Protocol 1: Standard In-Life Monitoring of Hepatotoxicity in Rodent Models
-
Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rat or C57BL/6 mouse).
-
Dosing: Administer the test compound (e.g., this compound) daily via the intended clinical route (e.g., oral gavage) for the duration of the study (e.g., 28 or 90 days). Include a vehicle control group and at least three dose levels (low, mid, high).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals (e.g., weekly for the first month, then bi-weekly).
-
Biochemical Analysis: Analyze plasma or serum for the biomarkers listed in Table 1 using validated automated analyzers.
-
Clinical Observations: Record daily clinical signs, body weight, and food consumption.
-
Termination and Tissue Collection: At the end of the study, perform a full necropsy. Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze another portion for exploratory biomarker analysis (e.g., glutathione levels, gene expression).
-
Histopathology: Process the fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of necrosis, apoptosis, inflammation, steatosis, and bile duct changes.
Protocol 2: In Vitro Assessment of Hepatotoxicity using Primary Hepatocytes
-
Cell Culture: Isolate primary hepatocytes from the species of interest (e.g., human, rat) or use cryopreserved, plateable hepatocytes.
-
Compound Treatment: Plate the hepatocytes and allow them to form a monolayer. Treat the cells with a range of concentrations of the test compound for 24-48 hours.
-
Cytotoxicity Assay: Measure cell viability using assays such as LDH (lactate dehydrogenase) release for necrosis or ATP content (e.g., CellTiter-Glo®) for general cytotoxicity.
-
Mechanistic Assays:
-
Reactive Oxygen Species (ROS): Use fluorescent probes like DCFH-DA to measure intracellular ROS production.
-
Mitochondrial Dysfunction: Assess mitochondrial membrane potential using dyes like JC-1 or TMRM.
-
Caspase Activity: Measure caspase-3/7 activity to quantify apoptosis.
-
Transporter Inhibition: Use specific in vitro systems (e.g., membrane vesicles or transfected cell lines) to assess the inhibitory potential of the compound on key hepatic transporters like BSEP.
-
Visualizations
Caption: Generalized signaling pathways in drug-induced liver injury.
Caption: Integrated workflow for assessing potential hepatotoxicity.
References
- 1. Raseglurant - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Management of Pharmacologic Adverse Effects in Advanced Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective blockade of mGlu5 metabotropic glutamate receptors is protective against acetaminophen hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Raseglurant hydrochloride concentration for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Raseglurant hydrochloride in in vitro assays.
Troubleshooting Guide
Problem: Low or no inhibitory effect of this compound observed.
Possible Cause 1: Suboptimal Concentration
The effective concentration of this compound can vary significantly depending on the specific assay and cell type used.
Solution:
-
Concentration-Response Curve: Perform a concentration-response curve to determine the optimal inhibitory concentration (IC50) for your specific experimental conditions. Start with a broad range of concentrations (e.g., 1 nM to 100 µM).
-
Reference Published Data: Consult published literature for typical effective concentrations in similar assays (see Table 1). For example, the potency of mGlu5 NAMs can differ between Ca2+ mobilization, IP1 accumulation, and ERK1/2 phosphorylation assays.[1][2]
Possible Cause 2: Compound Solubility Issues
This compound, like many small molecules, may have limited aqueous solubility, leading to a lower effective concentration in your assay medium.
Solution:
-
Solvent Selection: Ensure the compound is fully dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), before preparing final dilutions in your aqueous assay buffer.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Sonication: Briefly sonicate the stock solution to aid dissolution if necessary.
Possible Cause 3: Inappropriate Assay Conditions
The inhibitory effect of a negative allosteric modulator (NAM) like Raseglurant is dependent on the presence of an orthosteric agonist (e.g., glutamate).
Solution:
-
Agonist Concentration: Ensure you are using an appropriate concentration of the mGlu5 agonist (e.g., glutamate (B1630785) or quisqualate). An EC80 concentration of the agonist is often used to assess the inhibitory potential of a NAM.[1]
-
Pre-incubation Time: Pre-incubate your cells with this compound for a sufficient period (e.g., 30 minutes) before adding the agonist to allow for receptor binding.[1]
Problem: High background signal or off-target effects observed.
Possible Cause 1: Cytotoxicity at High Concentrations
High concentrations of this compound or the vehicle (e.g., DMSO) may induce cytotoxicity, leading to confounding results.
Solution:
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the concentration range at which this compound is not toxic to your cells.
-
Limit Compound Concentration: Use the lowest effective concentration of this compound as determined from your concentration-response curve.
Possible Cause 2: Non-specific Binding
At very high concentrations, this compound may exhibit non-specific binding to other receptors or cellular components.
Solution:
-
Selectivity Profiling: If available, consult selectivity profiling data for this compound to understand its potential interactions with other receptors.
-
Use of Control Compounds: Include a structurally unrelated mGlu5 NAM as a positive control to confirm that the observed effects are specific to mGlu5 modulation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[3][4][5] It binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site).[6] This binding event reduces the affinity and/or efficacy of the endogenous agonist, glutamate, thereby inhibiting receptor activation.[1]
Q2: In which in vitro assays can this compound be used?
A2: this compound is suitable for a variety of in vitro functional assays that measure mGlu5 receptor activity, including:
-
Calcium Mobilization Assays: To measure the release of intracellular calcium upon receptor activation.[1][6]
-
Inositol Monophosphate (IP1) Accumulation Assays: To quantify the production of a downstream second messenger of Gq-coupled receptors.[1][7]
-
ERK1/2 Phosphorylation Assays: To assess the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][8]
-
Receptor Binding Assays: To determine the affinity and kinetics of the compound for the mGlu5 receptor.[1]
-
Receptor Internalization Assays: To measure the ligand-induced internalization of the mGlu5 receptor.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects for this compound?
A4: While generally considered selective for mGlu5, like all pharmacological agents, Raseglurant may have off-target effects at high concentrations. In clinical trials, some central nervous system-related adverse events like dizziness were observed, which are consistent with its mechanism of action but could also suggest broader neurological effects.[9] It is crucial to use the lowest effective concentration in your experiments and, if necessary, employ counter-screening against related receptors to ensure specificity.
Data Presentation
Table 1: Potency of mGlu5 Negative Allosteric Modulators in Various In Vitro Assays
| Compound | Assay Type | pIC50 (Mean ± SEM) | Cell Line | Reference |
| Dipraglurant | Ca2+ Mobilization | 7.4 ± 0.1 | HEK293A | [1] |
| IP1 Accumulation | 8.1 ± 0.1 | HEK293A | [1] | |
| ERK1/2 Phosphorylation | 8.1 ± 0.1 | HEK293A | [1] | |
| Receptor Internalization | 8.4 ± 0.1 | HEK293A | [1] | |
| Basimglurant | Ca2+ Mobilization | 8.5 ± 0.1 | HEK293A | [1] |
| IP1 Accumulation | 8.7 ± 0.1 | HEK293A | [1] | |
| ERK1/2 Phosphorylation | 8.7 ± 0.0 | HEK293A | [1] | |
| Receptor Internalization | 8.5 ± 0.1 | HEK293A | [1] |
Note: Data for Raseglurant (ADX10059) specifically was not compiled in this format in the searched literature, but the data for other clinically tested mGlu5 NAMs provides a useful reference for expected potencies.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines a method to assess the inhibitory effect of this compound on glutamate-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing rat mGlu5.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 2.5 mM probenecid, pH 7.4.[10]
-
Fluo-4 AM calcium indicator dye.
-
This compound stock solution (in DMSO).
-
Glutamate stock solution.
-
Black-walled, clear-bottom 96-well plates.
Procedure:
-
Cell Plating: Seed the mGlu5-expressing HEK293 cells into 96-well plates at a density of 6 x 10^4 cells per well and incubate overnight.[10]
-
Dye Loading: Remove the culture medium and replace it with assay buffer containing Fluo-4 AM dye (e.g., 2 µM). Incubate for 45-60 minutes at 37°C.[10]
-
Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of this compound (prepared in assay buffer from the DMSO stock) to the wells. Incubate for 30 minutes at 37°C.[1]
-
Agonist Addition and Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation). Add an EC80 concentration of glutamate to the wells and immediately begin measuring fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) over time.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced fluorescence signal. Plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes a method to measure the effect of this compound on glutamate-induced IP1 accumulation.
Materials:
-
HEK293A cells expressing human mGlu5.[7]
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 10 mM LiCl).
-
This compound stock solution (in DMSO).
-
Glutamate stock solution.
-
IP-One HTRF® assay kit.
-
White 384-well plates.
Procedure:
-
Cell Plating: Seed cells into 384-well plates and allow them to attach.
-
Compound and Agonist Incubation: Add varying concentrations of this compound to the cells, followed by an EC80 concentration of glutamate. Incubate for 60 minutes at 37°C.[7]
-
Cell Lysis and Detection: Lyse the cells and add the HTRF® reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.
-
Measurement: After a further incubation period (e.g., 60 minutes at room temperature), measure the HTRF signal at 620 nm and 665 nm using a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission signals and convert it to IP1 concentration using a standard curve. Determine the inhibitory effect of this compound and calculate the IC50 value.
Visualizations
References
- 1. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Raseglurant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Raseglurant - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of Raseglurant hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raseglurant hydrochloride (also known as ADX-10059).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] As a NAM, it binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate.[1] This modulation of the mGluR5 signaling pathway is key to its pharmacological effects.
Q2: Why was the clinical development of this compound for chronic use discontinued?
The development of this compound for long-term indications was terminated due to observations of elevated liver enzymes (alanine transaminase - ALT) in patients, which are predictive of potential drug-induced liver injury (hepatotoxicity) with prolonged use.[2]
Q3: What are the known potential off-target interactions of this compound?
While Raseglurant is reported to be highly specific for mGluR5, preclinical studies suggest potential functional interactions with the adenosine (B11128) A2A receptor (A2AR) and the dopamine (B1211576) D2 receptor (D2R).[1] These interactions may not be due to direct binding to these receptors but could result from the formation of heteromeric receptor complexes (e.g., A2AR-D2R-mGluR5), which can modulate downstream signaling.
Troubleshooting Guide
Issue 1: Unexpected Phenotypic Effects - Altered Locomotor Activity
Question: My in vivo experiments with this compound show unexpected changes in locomotor activity (hyperactivity or hypoactivity). What could be the cause?
Possible Causes and Troubleshooting Steps:
-
On-Target mGluR5 Modulation in Different Brain Regions: The effect of mGluR5 antagonism on locomotor activity is highly dependent on the specific brain region being affected.[3]
-
Hyperactivity: Inhibition of mGluR5 in the dorsal striatum or dorsal hippocampus has been associated with increased locomotor activity.[3]
-
Hypoactivity: Conversely, mGluR5 antagonism in the ventral striatum or motor cortex can lead to decreased locomotor activity.[3]
-
Recommendation: Carefully consider the route of administration and the expected brain exposure of Raseglurant in your experimental model. Correlate your behavioral observations with the known functions of mGluR5 in different brain circuits.
-
-
Interaction with the Dopaminergic System: The mGluR5 receptor can form complexes with dopamine D2 receptors, and modulation of mGluR5 can influence dopaminergic signaling, which plays a crucial role in motor control.
-
Recommendation: To investigate this, you could co-administer a D2 receptor antagonist and observe if it reverses the locomotor effects of Raseglurant.
-
-
Interaction with the Serotonergic System: There is evidence of functional interaction between mGluR5 and serotonin (B10506) 5-HT2A receptors, which can also influence locomotor activity.[4][5]
-
Recommendation: Consider co-administration with a 5-HT2A antagonist to dissect the contribution of the serotonergic system to the observed phenotype.
-
Issue 2: In Vitro Assay Inconsistencies - Variable Potency or Efficacy
Question: I am observing inconsistent IC50 values for this compound in my in vitro functional assays (e.g., calcium flux). What are the potential reasons?
Possible Causes and Troubleshooting Steps:
-
Cellular Context and Receptor Expression Levels: The potency of an allosteric modulator can be influenced by the expression levels of the target receptor and its interacting partners (e.g., G-proteins, other receptors) in your cell line.
-
Recommendation: Ensure consistent cell passage numbers and culture conditions. Characterize the expression levels of mGluR5 and potentially interacting receptors like A2AR and D2R in your cell model.
-
-
Assay-Specific Conditions: Factors such as the concentration of the orthosteric agonist used, incubation times, and the specific assay readout can all affect the apparent potency of a NAM.
-
Recommendation: Optimize your agonist concentration to be in the EC50-EC80 range to provide a suitable window for observing inhibition. Ensure that your incubation with Raseglurant is long enough to reach binding equilibrium.
-
-
Ligand Depletion: At high cell densities or with high-affinity compounds, the concentration of the ligand available to bind to the receptor can be significantly reduced, leading to an underestimation of potency.
-
Recommendation: Adjust cell density to minimize ligand depletion. If necessary, use higher concentrations of Raseglurant and apply correction formulas to your data.
-
Issue 3: Unexpected Cytotoxicity in Cell-Based Assays
Question: I am observing cytotoxicity in my cell cultures treated with this compound, particularly in liver-derived cell lines. How can I investigate this?
Possible Causes and Troubleshooting Steps:
-
Hepatotoxicity: Raseglurant's clinical development was halted due to concerns about hepatotoxicity. Your in vitro observations may be reflecting this.
-
Recommendation: Perform a systematic assessment of cytotoxicity using multiple assays that measure different endpoints (e.g., membrane integrity, metabolic activity, apoptosis). The "Protocol for In Vitro Hepatotoxicity Assessment" provided below offers a starting point.
-
-
Off-Target Effects: At higher concentrations, off-target effects on other cellular components cannot be ruled out.
-
Recommendation: If you have access to a broad panel of receptor binding or enzyme inhibition assays, screen Raseglurant at the concentrations where you observe cytotoxicity to identify potential off-target interactions.
-
-
Metabolite-Induced Toxicity: The parent compound may not be toxic, but its metabolites could be. The metabolic capacity of your in vitro model is a critical factor.
-
Recommendation: Use cell lines with good metabolic competence, such as HepG2 cells or primary hepatocytes. If possible, analyze the culture medium for the presence of Raseglurant metabolites.
-
Data Presentation
Table 1: Example Selectivity Profile for this compound
| Target | Assay Type | Test Species | Ki (nM) | IC50 (nM) |
| mGluR5 | Radioligand Binding | Human | Value | Value |
| Adenosine A2A Receptor | Radioligand Binding | Human | Value | Value |
| Dopamine D2 Receptor | Radioligand Binding | Human | Value | Value |
| Other GPCRs | Radioligand Binding | Human | Value | Value |
| Ion Channels | Functional Assay | Human | Value | Value |
| Kinases | Enzyme Inhibition | Human | Value | Value |
Values to be determined experimentally.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for a potential off-target receptor (e.g., Adenosine A2A or Dopamine D2 receptor).
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor of interest (e.g., [3H]-ZM241385 for A2AR, [3H]-Raclopride for D2R)
-
This compound
-
Non-specific binding control (a high concentration of a known ligand for the receptor)
-
Assay buffer
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, the radioligand at a concentration close to its Kd, and either assay buffer (for total binding), the non-specific control, or a dilution of this compound.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filter mat to dry, then add scintillation fluid to each well.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Hepatotoxicity Assessment
This protocol provides a basic framework for assessing the potential hepatotoxicity of this compound using a human liver cell line (e.g., HepG2) and measuring lactate (B86563) dehydrogenase (LDH) release as an indicator of membrane damage.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Positive control for hepatotoxicity (e.g., acetaminophen)
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a range of concentrations of this compound and the positive control in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the cells for 24-48 hours.
-
At the end of the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
To determine the maximum LDH release, lyse a set of control cells according to the kit's instructions.
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to the maximum LDH release control.
-
Plot the percentage of cytotoxicity against the concentration of this compound to determine the concentration that causes 50% cytotoxicity (CC50).
Visualizations
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of Raseglurant.
Caption: Decision tree for troubleshooting off-target effects of Raseglurant.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Raseglurant - Wikipedia [en.wikipedia.org]
- 3. The metabotropic glutamate receptor 5 role on motor behavior involves specific neural substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactive effects of mGlu5 and 5-HT2A receptors on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving the bioavailability of Raseglurant hydrochloride in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of Raseglurant hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known formulation challenges?
A1: this compound (also known as ADX10059) is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] It was investigated for therapeutic applications in gastroesophageal reflux disease (GERD) and migraine.[2][3] While specific formulation details are limited due to the discontinuation of its development, early clinical studies indicated that the initial formulation, an active pharmaceutical ingredient (API) in a capsule, led to rapid absorption.[4][5] Development efforts were aimed at creating new formulations to reduce this rapid absorption and optimize the drug's exposure profile.[4] A significant challenge observed in clinical studies was high inter-individual variability in plasma exposure, with a coefficient of variation around 50%.[5] From a physicochemical standpoint, this compound is reported to be soluble in DMSO, but its aqueous solubility and permeability characteristics, which are critical for oral absorption, are not extensively documented in public literature.[6]
Q2: Which animal models are suitable for studying the bioavailability of this compound?
A2: The choice of animal model is critical and depends on the specific research question. Rodent models, such as Sprague-Dawley or Wistar rats, are commonly used for initial pharmacokinetic screening due to their well-characterized metabolic pathways and cost-effectiveness.[7] Mouse models can also be employed.[8] For studies requiring a closer physiological resemblance to humans, particularly regarding metabolism and gastrointestinal transit times, non-human primates like cynomolgus or rhesus monkeys are often used.[7] It's important to consider species-specific differences in metabolism, as these can significantly impact pharmacokinetic profiles.[9]
Q3: What are the general strategies to improve the oral bioavailability of a compound like this compound?
A3: For compounds with potential bioavailability challenges, several formulation strategies can be employed. These can be broadly categorized as:
-
Solubility Enhancement: If this compound has poor aqueous solubility, techniques like nanosizing (e.g., wet media milling to create nanocrystals), or formulating as an amorphous solid dispersion can be effective.[8]
-
Permeability Enhancement: The use of permeation enhancers, which can transiently open tight junctions between intestinal cells, is a common strategy. Examples include medium-chain fatty acids and their derivatives like sodium caprate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[5]
-
Inhibition of Efflux Transporters: If Raseglurant is a substrate for efflux transporters like P-glycoprotein (P-gp), co-formulation with P-gp inhibitors (many of which are common pharmaceutical excipients) can increase its net absorption.[10]
-
Modified Release Formulations: To address the issue of rapid absorption, controlled-release formulations can be developed to provide a more sustained plasma concentration profile.[4]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations
Symptoms: You observe large standard deviations in the pharmacokinetic parameters (AUC, Cmax) within the same dosing group in your animal model. The coefficient of variation (%CV) exceeds 30-40%.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | Oral gavage requires skill; ensure all technicians are uniformly trained to minimize stress and ensure complete dose delivery to the stomach.[11] For small volumes, ensure the formulation is homogenous and doesn't stick to the dosing apparatus. |
| Food Effects | The presence of food in the stomach can significantly and variably alter drug absorption. Standardize the fasting period for all animals before dosing (e.g., overnight fasting for rats with free access to water).[9] |
| Formulation Instability/Inhomogeneity | If using a suspension, ensure it is uniformly dispersed before each dose is drawn. For lipid-based formulations, check for any signs of phase separation. |
| Pre-systemic Metabolism Variability | High first-pass metabolism in the gut wall or liver can be variable. Consider using a formulation that promotes lymphatic absorption (e.g., a lipid-based system) to partially bypass the liver. |
Issue 2: Very Rapid Absorption (High Cmax, Short Tmax) Followed by a Rapid Decline in Plasma Levels
Symptoms: The peak plasma concentration (Cmax) is reached very quickly (e.g., within 30 minutes in rats), but the drug is also eliminated rapidly, leading to a short duration of exposure above the therapeutic threshold.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Solubility and Permeability of API | The drug is rapidly absorbed from the upper GI tract. This was a characteristic of the early Raseglurant formulations.[4] |
| Solution: | Develop a modified-release formulation. This can be achieved by incorporating hydrophilic polymers (e.g., HPMC) to form a gel layer that controls drug diffusion, or by using enteric coatings to delay release to a more distal region of the intestine. |
| Rapid First-Pass Metabolism | A high Cmax followed by rapid clearance can indicate extensive first-pass metabolism. |
| Solution: | Investigate co-administration with a metabolic inhibitor (in a research setting) to confirm the extent of first-pass effect. Formulation strategies like lipid-based systems can sometimes reduce the impact of first-pass metabolism. |
Issue 3: Low Overall Oral Bioavailability (F% < 10%)
Symptoms: When comparing the Area Under the Curve (AUC) from oral administration to that from intravenous (IV) administration, the calculated absolute bioavailability (F%) is very low.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | The drug does not dissolve sufficiently in the gastrointestinal fluids to be absorbed. |
| Solution: | Employ solubility enhancement techniques. A common starting point is to use co-solvents like PEG400 or to formulate with surfactants like Polysorbate 80.[12] More advanced options include creating a solid dispersion or a lipid-based formulation. |
| Low Intestinal Permeability | The drug dissolves but cannot efficiently cross the intestinal epithelium. |
| Solution: | Include a permeation enhancer in the formulation. Sodium caprate is a well-studied example.[13] |
| Efflux by Transporters (e.g., P-gp) | The drug is actively pumped back into the intestinal lumen after being absorbed into the enterocytes. |
| Solution: | Screen common pharmaceutical excipients for their ability to inhibit P-gp. Many surfactants (e.g., Cremophor EL, Tween 80) and polymers have P-gp inhibitory effects.[6] |
| Extensive Pre-systemic Metabolism | The drug is heavily metabolized in the gut wall or liver before reaching systemic circulation. |
| Solution: | Characterize the metabolic pathways in vitro using liver microsomes. If metabolism is the primary barrier, formulation strategies may have limited impact, and chemical modification of the molecule might be necessary. |
Data Presentation: Hypothetical Pharmacokinetic Data
The following tables present hypothetical data to illustrate how different formulation strategies could improve the bioavailability of this compound in a rat model. Note: This data is for illustrative purposes only and is not based on actual experimental results.
Table 1: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension (API) | 250 ± 95 | 0.5 | 650 ± 280 | 8% |
| Solution in 20% PEG400 | 400 ± 120 | 0.5 | 980 ± 350 | 12% |
| Self-Emulsifying Formulation | 750 ± 150 | 1.0 | 2800 ± 560 | 35% |
| Modified-Release Matrix Tablet | 300 ± 70 | 4.0 | 2400 ± 480 | 30% |
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle.
-
Fasting: Animals are fasted overnight (approx. 16 hours) before dosing, with free access to water.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg in a suitable vehicle) for determination of absolute bioavailability (n=4).
-
Group 2: Oral gavage of Formulation A (e.g., 10 mg/kg) (n=4).
-
Group 3: Oral gavage of Formulation B (e.g., 10 mg/kg) (n=4).
-
-
Dosing:
-
IV doses are administered via the tail vein.
-
Oral doses are administered using a stainless steel gavage needle.
-
-
Blood Sampling:
-
Serial blood samples (approx. 0.2 mL) are collected from the tail vein or jugular vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters (Cmax, Tmax, AUC, half-life). Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Key barriers and formulation strategies in oral drug absorption.
Caption: Workflow for a typical preclinical oral bioavailability study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Addex therapeutics :: Addex Presents Data on ADX10059 at the AAN [addextherapeutics.com]
- 3. Addex Pharmaceuticals Reports Positive Results in Phase IIa Clinical Trial With ADX10059 in Migraine; Study Achieved its Primary Objective - BioSpace [biospace.com]
- 4. Addex therapeutics :: Addex Starts Phase I ADX10059 Interaction Study [addextherapeutics.com]
- 5. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADX 10059 hydrochloride (Raseglurant) | mGluR5 modulator | Hello Bio [hellobio.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. fda.gov [fda.gov]
- 10. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based discovery and development of metabotropic glutamate receptor 5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies and industrial perspectives to improve oral absorption of biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating CNS side effects of Raseglurant hydrochloride in research
Technical Support Center: Raseglurant Hydrochloride (ADX10059)
This guide is intended for researchers, scientists, and drug development professionals utilizing the mGluR5 negative allosteric modulator (NAM) this compound. It provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate potential Central Nervous System (CNS) side effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is Raseglurant and what is its primary mechanism of action?
A1: Raseglurant (also known as ADX10059) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] Unlike competitive antagonists that block the glutamate binding site directly, Raseglurant binds to a different (allosteric) site on the receptor. This binding changes the receptor's shape, reducing its response to glutamate.[3] This mechanism allows for a "ceiling effect," which may prevent over-inhibition of the receptor and potentially reduce the risk of side effects compared to traditional antagonists.[4][5]
Q2: What are the most common CNS side effects observed with Raseglurant and other mGluR5 NAMs in research?
A2: The most frequently reported CNS side effects are dose-dependent and relate to the modulation of glutamate signaling. In a clinical study with an immediate-release capsule, high doses (250 mg) of Raseglurant were associated with dizziness, nausea, paresthesia, hypoesthesia, and a feeling of being drunk.[1] Preclinical studies with other mGluR5 NAMs have noted effects that could predict psychotomimetic activity (e.g., potentiation of PCP-induced hyperlocomotion) and cognitive disruption.[6]
Q3: What is the hypothesized mechanism for these CNS side effects?
A3: The adverse effects are thought to stem from the functional coupling between mGluR5 and the N-methyl-D-aspartate receptor (NMDAR).[7][8] Excessive inhibition of mGluR5 can indirectly lead to downstream inhibition of NMDARs, which is a mechanism known to induce cognitive impairments and psychotomimetic-like effects.[8] Some early mGluR5 NAMs were also found to have direct, noncompetitive antagonist activity at the NMDA receptor, which could contribute to these effects.[9]
Q4: Can experimental outcomes be improved by using partial or biased mGluR5 modulators?
A4: Yes, this is a key area of modern research. The development of partial mGluR5 NAMs suggests that submaximal inhibition of the receptor may be sufficient for therapeutic effects while mitigating the adverse effect profile.[7][8] Additionally, "silent allosteric modulators" (SAMs) are being explored. These compounds can block the pathological signaling of mGluR5 (e.g., in Alzheimer's models) without affecting normal glutamate signaling, thereby avoiding the side effects seen with full NAMs.[10]
Troubleshooting Guides
Issue 1: High Incidence of Dizziness, Sedation, or Psychotomimetic-like Behaviors in Animal Models
This is often the most pressing issue for researchers working with potent mGluR5 NAMs.
Troubleshooting Steps & Methodologies
-
Review Dosing and Pharmacokinetics: CNS side effects are often linked to rapid absorption and high peak plasma concentrations (Cmax).
-
Solution A: Dose Fractionation. Instead of a single bolus injection, administer the total dose in two or three smaller doses over a set period.
-
Solution B: Modify Formulation/Route of Administration. An immediate-release formulation of Raseglurant was shown to cause more CNS effects.[1] Consider a formulation that provides slower, more sustained release. In preclinical models, subcutaneous (SC) or oral (PO) administration may provide a less sharp Cmax compared to intraperitoneal (IP) injection.
-
Solution C: Use a Modified-Release Formulation. Addex, the original developer, created a modified-release formulation of Raseglurant specifically to reduce CNS side effects by slowing absorption.[1] While this specific formulation may not be available, the principle can be applied using alternative vehicles or excipients (e.g., solutions with higher viscosity).
-
-
Establish a Clear Therapeutic Window: It is critical to separate the dose required for efficacy from the dose that produces side effects.
-
Protocol: Conduct a dose-response study measuring both the desired therapeutic effect (e.g., reduction in repetitive behaviors[11], anxiolytic-like effects[6]) and a CNS side-effect marker (e.g., locomotor activity, rotarod test for motor impairment).
-
Data Presentation: Plot both dose-response curves on the same graph to visualize the therapeutic window.
-
| Table 1: Hypothetical Dose-Response for an mGluR5 NAM | ||||
| Dose (mg/kg, IP) | Target Efficacy (% Reduction in Repetitive Behavior) | Side Effect (% Increase in Hyperlocomotion) | Side Effect (% Motor Impairment on Rotarod) | Therapeutic Index (TD50/ED50) |
| 1 | 25% | 5% | 0% | High |
| 3 | 50% | 15% | 5% | Moderate |
| 10 | 70% | 60% | 45% | Low |
| 30 | 75% | 150% | 80% | Very Low |
| This table is illustrative and based on general principles of pharmacology. |
-
Assess Receptor Occupancy (RO): High CNS side effects may indicate near-complete saturation of mGluR5. It is crucial to understand the relationship between drug concentration in the brain and the percentage of receptors occupied.
-
Protocol: A receptor occupancy study can be conducted ex vivo or with PET imaging. For an ex vivo protocol, animals are dosed with Raseglurant. At a specific time point, a radiolabeled mGluR5 ligand (e.g., [³H]M-MPEP) is administered intravenously. The brain is then harvested, and the displacement of the radioligand is measured to calculate the percentage of receptors occupied by Raseglurant at that dose.[12]
-
Key Insight: Studies show that a unified brain exposure-RO relationship exists across different mGluR5 NAMs when unbound brain concentration and receptor affinity are considered.[13] Aiming for a target RO (e.g., 50-80%) instead of simply escalating doses may provide a better balance of efficacy and safety.
-
Issue 2: Seizure or Convulsive-like Activity Observed
While less common than psychotomimetic effects, excessive glutamatergic disruption can lower the seizure threshold.
Troubleshooting Steps & Methodologies
-
Reduce Dose Immediately: Seizure activity is a sign of significant CNS toxicity. The dose should be lowered to a level previously established as safe.
-
Evaluate Pro-convulsant Potential: If you must work near the upper limit of the dose range, it is essential to formally assess the compound's effect on seizure threshold.
-
Protocol: Pentylenetetrazol (PTZ) Seizure Threshold Test. This is a standard model to assess if a compound is pro- or anti-convulsant. Rodents are pre-treated with vehicle or Raseglurant. A sub-threshold dose of the chemoconvulsant PTZ is then administered. An increase in seizure frequency or severity compared to the vehicle group would indicate pro-convulsant activity at that dose of Raseglurant.[14]
-
-
Consider Animal Strain and Sex: Different rodent strains can have different baseline sensitivities to CNS-active agents. Furthermore, female rats have been shown to be more susceptible to CNS oxygen toxicity, suggesting sex can be a critical biological variable in CNS safety studies.[15]
Visualizations and Workflows
Signaling Pathway and Mitigation Strategy
Caption: Mechanism of Raseglurant action and mitigation strategy.
Experimental Workflow: Dose-Response and Therapeutic Window
Caption: Workflow for establishing a therapeutic window.
Troubleshooting Logic for CNS Side Effects
Caption: Decision tree for troubleshooting CNS side effects.
References
- 1. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Addex therapeutics :: Addex begins Phase IIa Proof of Concept Study on ADX10059 for Treatment of Acute Anxiety [addextherapeutics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG [frontiersin.org]
- 8. Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Negative allosteric modulation of the mGluR5 receptor reduces repetitive behaviors and rescues social deficits in mouse models of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Understanding Exposure-Receptor Occupancy Relationships for Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators across a Range of Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticonvulsant effects of cenobamate in chemically and electrically induced seizure models in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Female rats are more susceptible to central nervous system oxygen toxicity than male rats - PMC [pmc.ncbi.nlm.nih.gov]
Raseglurant hydrochloride degradation and proper storage conditions
Disclaimer: The following information is based on general chemical principles and established knowledge of related compounds. As of the date of this document, specific degradation studies for raseglurant (B1678816) hydrochloride are not publicly available. Researchers should always perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is raseglurant hydrochloride and what are its key chemical features?
This compound is the salt form of raseglurant, which has the chemical name 2-[(3-Fluorophenyl)ethynyl]-4,6-dimethyl-3-pyridinamine.[1][2][3][4] It is a negative allosteric modulator of the mGlu5 receptor.[1] The key functional groups in its structure are a substituted pyridine (B92270) ring, a primary aromatic amine, an ethynyl (B1212043) (alkyne) group, and a fluorophenyl group. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, likely the pyridine nitrogen.
Q2: What are the potential degradation pathways for this compound?
Based on its chemical structure, this compound may be susceptible to the following degradation pathways:
-
Oxidation: The pyridine ring and the primary aromatic amine are potential sites for oxidation. The pyridine nitrogen can be oxidized to a pyridine N-oxide.[5][6] Aromatic amines can undergo complex oxidative degradation.
-
Photodegradation: Aromatic compounds, especially those with amine and ethynyl groups, can be sensitive to light. Photodegradation may lead to complex decomposition products.
-
Hydrolysis: While the primary functional groups are not highly susceptible to hydrolysis under neutral conditions, extreme pH and elevated temperatures could potentially lead to degradation.
-
Thermal Degradation: As a hydrochloride salt, raseglurant may lose hydrogen chloride at elevated temperatures.[7] The organic moiety itself may also decompose at high temperatures.
Q3: What are the recommended storage conditions for this compound?
While specific stability data is not available, based on the potential degradation pathways, the following general storage conditions are recommended:
-
Temperature: Store at controlled room temperature or as recommended by the supplier, avoiding excessive heat. Refrigeration (2-8 °C) may be appropriate for long-term storage, but researchers should be mindful of potential moisture condensation upon removal from cold storage.
-
Light: Protect from light. Store in amber vials or in a light-blocking container.
-
Humidity: Store in a dry environment. Desiccants may be used to minimize moisture exposure, especially for the solid form.
-
Atmosphere: For solutions, storage under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
Q4: How should I prepare and store solutions of this compound?
For optimal stability, prepare solutions fresh for each experiment. If storage is necessary, follow these guidelines:
-
Use high-purity, degassed solvents.
-
Store solutions at low temperatures (e.g., -20°C or -80°C).
-
Protect solutions from light by using amber vials or wrapping them in aluminum foil.
-
Consider storing under an inert atmosphere.
-
Before use, allow the solution to equilibrate to room temperature and visually inspect for any precipitation or discoloration.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Change in physical appearance (e.g., color change, clumping) of the solid compound. | 1. Oxidation: Exposure to air and/or light. 2. Hygroscopicity: Absorption of moisture. | 1. Ensure the container is tightly sealed and stored in a dark, dry place. 2. Consider storing under an inert atmosphere. 3. Use a desiccator to control humidity. |
| Precipitation or cloudiness in a previously clear solution. | 1. Poor Solubility: The concentration may be too high for the chosen solvent. 2. Degradation: A degradation product may be insoluble. 3. Temperature Effects: The compound may be less soluble at lower storage temperatures. | 1. Gently warm the solution and sonicate to attempt redissolution. 2. If precipitation persists, filter the solution before use and consider preparing a fresh, lower-concentration solution. 3. Verify the solubility of this compound in your specific solvent system. |
| Inconsistent or unexpected experimental results. | 1. Degradation of the compound: The active concentration may be lower than expected. 2. Contamination: The sample may be contaminated. | 1. Prepare fresh solutions for each experiment. 2. Perform analytical tests (e.g., HPLC, LC-MS) to assess the purity and concentration of your stock solution. 3. Review handling and storage procedures to minimize degradation. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | 1. Degradation: The new peaks likely correspond to degradation products. | 1. Compare the chromatogram to that of a freshly prepared standard. 2. Investigate the conditions that may have led to degradation (e.g., exposure to light, heat, or incompatible excipients). 3. Conduct forced degradation studies to identify potential degradation products. |
Quantitative Data on Stability
As specific quantitative data for this compound degradation is not publicly available, the following table provides a general framework for the types of data that should be collected during stability studies.
| Condition | Parameter | Time Points | Acceptance Criteria (Example) |
| Long-Term Storage (e.g., 25°C/60% RH) | Assay (%) Appearance Degradation Products (%) | 0, 3, 6, 9, 12, 18, 24 months | 95.0% - 105.0% No change in appearance Individual impurity ≤ 0.2%, Total impurities ≤ 1.0% |
| Accelerated Storage (e.g., 40°C/75% RH) | Assay (%) Appearance Degradation Products (%) | 0, 1, 2, 3, 6 months | 95.0% - 105.0% No change in appearance Individual impurity ≤ 0.2%, Total impurities ≤ 1.0% |
| Photostability (ICH Q1B) | Assay (%) Appearance Degradation Products (%) | After exposure | No significant change compared to dark control |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/PDA, MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 1N HCl.
-
Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Cool, neutralize with 1N NaOH, and dilute to the target concentration with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 1N NaOH.
-
Heat at 60-80°C for a specified period.
-
Cool, neutralize with 1N HCl, and dilute to the target concentration.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3-30% H₂O₂.
-
Keep at room temperature for a specified period.
-
Dilute to the target concentration.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.
-
Dissolve the stressed solid in the solvent, dilute to the target concentration, and analyze by HPLC.
-
Also, reflux a solution of the drug at an elevated temperature.
-
-
Photostability:
-
Expose a solution of the drug and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare a control sample stored in the dark.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Raseglurant - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. ADX 10059 hydrochloride (Raseglurant) | mGluR5 modulator | Hello Bio [hellobio.com]
- 4. Adx 10059 | C15H13FN2 | CID 10331863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: Raseglurant Hydrochloride and mGluR5 Negative Allosteric Modulators
Welcome to the Technical Support Center for Raseglurant Hydrochloride and other mGluR5 Negative Allosteric Modulators (NAMs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during pre-clinical and clinical research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is this compound and what is its mechanism of action?
-
Why was the clinical development of this compound discontinued?
-
What are the common unexpected results observed with mGluR5 NAMs?
-
-
Troubleshooting Guides
-
Issue 1: Unexpected Hepatotoxicity or Elevated Liver Enzymes
-
Initial Assessment and Monitoring
-
Experimental Protocols for Investigating Hepatotoxicity
-
Interpreting Liver Function Test (LFT) Data
-
-
Issue 2: Unanticipated Neuropsychiatric Adverse Events
-
Identifying and Characterizing CNS-Related Effects
-
Pre-clinical Models for Assessing Neuropsychiatric Risk
-
-
Issue 3: Inconsistent Efficacy or Lack of Expected In Vivo Response
-
Verifying Target Engagement and Pharmacokinetics
-
Troubleshooting In Vivo Experimental Design
-
-
Frequently Asked Questions (FAQs)
Q: What is this compound and what is its mechanism of action?
A: this compound, also known as ADX-10059, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different (allosteric) site on the receptor. This binding event changes the receptor's conformation, reducing its response to glutamate. The mGluR5 receptor is implicated in various physiological and pathological processes in the central nervous system (CNS), and its modulation has been explored for therapeutic potential in conditions such as migraine, gastroesophageal reflux disease (GERD), and anxiety.
Q: Why was the clinical development of this compound discontinued?
A: The clinical development of this compound was halted due to the emergence of possible signs of hepatotoxicity (liver damage) in patients during long-term use. While early-phase trials were promising for its intended indications, the potential for liver injury identified in later stages led to the discontinuation of its development.
Q: What are the common unexpected results observed with mGluR5 NAMs?
A: Beyond the hepatotoxicity observed with Raseglurant, the class of mGluR5 NAMs has been associated with a range of unexpected or adverse effects in pre-clinical and clinical studies. These can include:
-
Neuropsychiatric effects: These are among the more frequently reported issues and can manifest as hallucinations, insomnia, anxiety, and cognitive dysfunction.
-
Cognitive impairment: Some mGluR5 NAMs have shown potential to impair cognitive functions in pre-clinical models.
-
Drug-drug interactions: Certain mGluR5 NAMs can inhibit cytochrome P450 enzymes, such as CYP1A2, leading to potential interactions with other drugs metabolized by this pathway.
Troubleshooting Guides
Issue 1: Unexpected Hepatotoxicity or Elevated Liver Enzymes
An unexpected increase in liver enzymes (e.g., ALT, AST) or other signs of liver injury during your experiments with this compound or a similar mGluR5 NAM is a serious finding that requires immediate attention.
Initial Assessment and Monitoring
If you observe potential signs of hepatotoxicity, a systematic approach to assessment is crucial. The following workflow outlines the key steps.
Experimental Protocols for Investigating Hepatotoxicity
To investigate the potential for drug-induced liver injury (DILI), a combination of in vitro and in vivo models should be employed.
In Vitro Assays:
-
Hepatocyte Viability Assays:
-
Protocol: Plate primary human hepatocytes or HepG2 cells. Expose cells to a range of concentrations of the test compound for 24-72 hours. Measure cell viability using assays such as MTT, LDH release, or ATP content.
-
Interpretation: A dose-dependent decrease in viability suggests direct cytotoxicity.
-
-
Mitochondrial Toxicity Assays:
-
Protocol: Use isolated mitochondria or whole cells. Assess mitochondrial membrane potential, oxygen consumption, and reactive oxygen species (ROS) production following compound exposure.
-
Interpretation: Disruption of mitochondrial function is a common mechanism of DILI.
-
-
Bile Salt Export Pump (BSEP) Inhibition Assay:
-
Protocol: Utilize membrane vesicles expressing BSEP. Measure the inhibition of taurocholate transport by the test compound.
-
Interpretation: Inhibition of BSEP can lead to cholestatic liver injury.
-
In Vivo Studies:
-
Rodent Toxicology Studies:
-
Protocol: Administer the compound to rodents (e.g., rats, mice) for a specified duration (e.g., 7, 28, or 90 days). Collect blood samples at multiple time points for LFT analysis. At the end of the study, perform histopathological examination of liver tissue.
-
Interpretation: Look for dose-dependent increases in ALT, AST, and bilirubin, as well as evidence of liver cell damage in histopathology.
-
Interpreting Liver Function Test (LFT) Data
The following table provides a simplified example of how to present and categorize liver function test results from a hypothetical clinical study.
| Parameter | Placebo (n=50) | Raseglurant HCl (Low Dose, n=50) | Raseglurant HCl (High Dose, n=50) |
| Mean ALT (U/L) at Baseline | 25.2 | 24.8 | 25.5 |
| Mean ALT (U/L) at Week 12 | 26.1 | 35.7 | 75.3 |
| Patients with ALT > 3x ULN (%) | 2% | 8% | 20% |
| Mean AST (U/L) at Baseline | 22.1 | 21.9 | 22.5 |
| Mean AST (U/L) at Week 12 | 23.0 | 30.1 | 62.8 |
| Patients with AST > 3x ULN (%) | 2% | 6% | 18% |
| Mean Total Bilirubin (mg/dL) at Baseline | 0.7 | 0.7 | 0.8 |
| Mean Total Bilirubin (mg/dL) at Week 12 | 0.7 | 0.8 | 1.5 |
| Patients with Total Bilirubin > 2x ULN (%) | 0% | 2% | 8% |
ULN: Upper Limit of Normal
Note: This is illustrative data. Specific data from the this compound clinical trials are not publicly available.
Issue 2: Unanticipated Neuropsychiatric Adverse Events
The appearance of CNS-related side effects such as hallucinations, insomnia, or cognitive changes can be a significant hurdle for mGluR5 NAMs.
Identifying and Characterizing CNS-Related Effects
A clear pathway for characterizing these events is necessary.
Pre-clinical Models for Assessing Neuropsychiatric Risk
Several pre-clinical models can be used to assess the potential for neuropsychiatric side effects:
-
Psychotomimetic-like Behavior:
-
Model: Use of phencyclidine (PCP) or ketamine to induce hyperlocomotion and stereotypy in rodents. Assess the ability of the mGluR5 NAM to exacerbate or mimic these effects.
-
-
Cognitive Function:
-
Models:
-
Morris Water Maze: Assesses spatial learning and memory.
-
Novel Object Recognition: Evaluates recognition memory.
-
Five-Choice Serial Reaction Time Task: Measures attention and impulsivity.
-
-
-
Anxiety-like Behavior:
-
Models:
-
Elevated Plus Maze: Measures anxiety based on the rodent's exploration of open versus closed arms.
-
Light-Dark Box: Assesses anxiety based on the time spent in a brightly lit versus a dark compartment.
-
-
Issue 3: Inconsistent Efficacy or Lack of Expected In Vivo Response
If your mGluR5 NAM is not producing the expected therapeutic effect in vivo, a systematic evaluation of potential causes is required.
Verifying Target Engagement and Pharmacokinetics
The mGluR5 signaling pathway is complex and interacts with other receptor systems. Understanding this is key to troubleshooting efficacy issues.
Experimental Steps:
-
Confirm Target Engagement:
-
Protocol: Use Positron Emission Tomography (PET) with a specific mGluR5 radioligand in vivo to determine receptor occupancy at different doses of your compound.
-
Interpretation: Lack of efficacy may be due to insufficient receptor occupancy at the doses tested.
-
-
Pharmacokinetic (PK) Analysis:
-
Protocol: Measure plasma and brain concentrations of the compound over time after administration.
-
Interpretation: Poor brain penetration or rapid metabolism can lead to insufficient target engagement.
-
-
Evaluate Downstream Signaling:
-
Protocol: In ex vivo brain slices or in vivo, measure downstream markers of mGluR5 activation (e.g., calcium mobilization, PKC activation) following a glutamate challenge, with and without your compound.
-
Interpretation: This can confirm that your compound is indeed modulating the intended signaling pathway.
-
Troubleshooting In Vivo Experimental Design
| Potential Issue | Troubleshooting Action |
| Inappropriate Animal Model | Ensure the chosen animal model has a well-validated role for mGluR5 in the disease pathology being studied. |
| Dosing Regimen | Re-evaluate the dose, frequency, and route of administration based on PK/PD data. |
| Behavioral Testing Parameters | Optimize behavioral testing paradigms to ensure they are sensitive to the expected effects of mGluR5 modulation. |
| Compound Stability and Formulation | Verify the stability of the compound in the dosing vehicle and ensure proper formulation for bioavailability. |
Technical Support Center: Refinement of Experimental Design for Raseglurant Hydrochloride Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raseglurant hydrochloride (ADX10059). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ADX10059) is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] As a NAM, it binds to a site on the mGluR5 receptor that is different from the glutamate binding site. This binding event reduces the receptor's response to glutamate, thereby inhibiting its signaling activity.[1] mGluR5 is a G-protein coupled receptor that, when activated, mobilizes intracellular calcium and activates signaling pathways such as the ERK1/2 pathway. Raseglurant was investigated for its therapeutic potential in conditions thought to involve mGluR5 overactivity, including gastroesophageal reflux disease (GERD), migraine, and anxiety.[3][4]
Q2: What were the key clinical findings with this compound?
Raseglurant underwent Phase II clinical trials for GERD and migraine. In GERD patients, it was shown to reduce the number of reflux events and improve symptoms compared to placebo.[4][5] For migraine, Raseglurant demonstrated a statistically significant increase in the number of patients who were pain-free two hours after dosing compared to placebo.[3]
Q3: Why was the development of this compound discontinued (B1498344)?
The development of Raseglurant for long-term use was discontinued due to observations of potential hepatotoxicity. Specifically, an increase in the incidence of elevated alanine (B10760859) transaminase (ALT) levels, a key indicator of liver injury, was observed in patients receiving the drug in a long-term study.
Troubleshooting Guide
In Vitro Experimentation
Q4: I am not observing the expected inhibitory effect of Raseglurant in my cell-based assay. What could be the issue?
Several factors could contribute to a lack of efficacy in in vitro assays:
-
Cell Line and Receptor Expression: Ensure your cell line endogenously expresses mGluR5 at a sufficient level or has been successfully transfected to express the receptor. Validate receptor expression using techniques like Western blot or qPCR.
-
Agonist Concentration: The inhibitory effect of a NAM is dependent on the concentration of the orthosteric agonist (e.g., glutamate or quisqualate) used. Ensure you are using an agonist concentration that elicits a submaximal response (typically EC50 to EC80) to allow for the detection of inhibition.
-
Compound Solubility and Stability: this compound has specific solubility properties. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in your assay buffer. Poor solubility can lead to a lower effective concentration. Storing stock solutions at -20°C or -80°C is recommended.
-
Assay-Specific Conditions: The potency of mGluR5 NAMs can vary depending on the signaling pathway being measured (e.g., calcium mobilization vs. IP1 accumulation vs. ERK phosphorylation). Optimize your assay conditions, including incubation times and cell density.
Q5: I am observing high background signal or assay variability in my mGluR5 functional assays.
High background and variability can be addressed by:
-
Optimizing Cell Density: Plating too many or too few cells can lead to inconsistent results. Perform a cell titration experiment to determine the optimal cell number for your assay plate format.
-
Serum Starvation: For assays measuring ERK1/2 phosphorylation, serum starvation of cells for a few hours to overnight before the experiment can reduce basal phosphorylation levels and improve the signal-to-noise ratio.
-
Reagent Quality: Ensure all reagents, including the agonist and assay buffers, are of high quality and prepared fresh.
-
Plate Uniformity: Check for edge effects on your assay plates. Consider leaving the outer wells empty or filling them with buffer to minimize evaporation and temperature gradients.
In Vivo Experimentation
Q6: What are recommended starting doses for in vivo studies with Raseglurant?
While optimal doses need to be determined empirically for each animal model and experimental paradigm, clinical trial data can provide a starting point for dose-range finding studies. In Phase II trials, oral doses ranging from 25 mg to 250 mg were administered to patients.[3][5] For preclinical animal studies, allometric scaling from human equivalent doses or data from studies with other mGluR5 NAMs like MPEP (typically 1-30 mg/kg in rodents) can be used to estimate an initial dose range.
Q7: I am observing unexpected behavioral effects or toxicity in my animal studies. What should I consider?
-
Off-Target Effects: Although Raseglurant is reported to be a selective mGluR5 NAM, at higher concentrations, some mGluR5 antagonists from the same chemical class (e.g., MPEP) have been shown to interact with other targets, such as NMDA receptors. Consider evaluating for potential off-target effects, especially at higher doses.
-
Hepatotoxicity: Given the clinical findings, it is crucial to monitor for signs of liver toxicity in your in vivo experiments, especially in longer-term studies. This should include monitoring liver enzyme levels (ALT, AST) in plasma and histological examination of liver tissue at the end of the study.
-
Pharmacokinetics: The route of administration, formulation, and vehicle can significantly impact the bioavailability and exposure of the compound. Ensure you are using a formulation that provides adequate exposure for the duration of your experiment.
Data Presentation
Table 1: Summary of Raseglurant (ADX10059) Clinical Trial Data for GERD
| Study Phase | Dose | Key Efficacy Endpoints | Key Safety/Tolerability Findings | Reference |
| Phase IIa | 250 mg, three times daily | Significantly decreased the percentage of time with esophageal pH < 4. Reduced the number and duration of symptomatic reflux episodes. | Generally well-tolerated. Most common adverse event was dizziness. | [5] |
| Phase IIb | 120 mg, twice daily | Significantly increased the number of GERD symptom-free days and heartburn-free days. Reduced the need for antacid medication. | Well-tolerated. Most common adverse events were mild to moderate dizziness and vertigo. | [4] |
Table 2: Summary of Raseglurant (ADX10059) Clinical Trial Data for Migraine
| Study Phase | Dose | Key Efficacy Endpoints | Key Safety/Tolerability Findings | Reference |
| Phase IIa | Single dose | Significantly more patients were pain-free two hours after dosing compared to placebo (16.7% vs 4.7%). | Not detailed in the provided search results. | [3] |
Table 3: Incidence of Elevated ALT Levels in a Long-Term Raseglurant Study
| Dose Group | Incidence of ALT > 5x Upper Limit of Normal |
| Placebo | 0% |
| 25 mg | 1.6% (4 of 257 patients) |
| 50 mg | 0.8% (2 of 257 patients) |
| 100 mg | 3.9% (10 of 257 patients) |
| Total Raseglurant | 6% (16 of 257 patients) |
| Data from a press release by Addex Pharmaceuticals regarding the discontinuation of ADX10059 for long-term use. |
Experimental Protocols
Note: Specific IC50 values for this compound in various in vitro assays are not publicly available. Researchers should determine these values empirically in their specific assay systems.
1. Calcium Mobilization Assay
This protocol is a general guideline for measuring the effect of Raseglurant on mGluR5-mediated intracellular calcium mobilization.
-
Cell Culture: Plate HEK293 cells stably expressing human mGluR5 in black-walled, clear-bottom 96-well plates at an optimized density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading. Add a pre-determined EC80 concentration of an mGluR5 agonist (e.g., quisqualate) and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the agonist response for each concentration of Raseglurant and determine the IC50 value using a non-linear regression analysis.
2. ERK1/2 Phosphorylation Assay
This protocol provides a general workflow for assessing the effect of Raseglurant on mGluR5-mediated ERK1/2 phosphorylation.
-
Cell Culture and Serum Starvation: Plate cells expressing mGluR5 in 96-well plates and grow to confluence. Prior to the experiment, serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.
-
Compound Incubation: Treat the cells with various concentrations of this compound or vehicle for a specific duration (e.g., 30 minutes).
-
Agonist Stimulation: Add an EC80 concentration of an mGluR5 agonist and incubate for a predetermined time (typically 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 can be quantified using various methods, such as:
-
ELISA: Use a commercially available ELISA kit for phospho-ERK1/2.
-
Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-ERK1/2 and total ERK1/2.
-
Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA: Use commercially available assay kits for high-throughput detection.
-
-
Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal or to a housekeeping protein. Calculate the percentage of inhibition of the agonist-induced phosphorylation for each Raseglurant concentration and determine the IC50 value.
Mandatory Visualization
Caption: mGluR5 signaling and Raseglurant inhibition.
Caption: Troubleshooting in vitro Raseglurant experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Raseglurant - Wikipedia [en.wikipedia.org]
- 3. Addex therapeutics :: Addex Presents Data on ADX10059 at the AAN [addextherapeutics.com]
- 4. Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in response to Raseglurant hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when working with Raseglurant hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ADX-10059) is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3] As a NAM, it binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate.[4] mGluR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission and plasticity in the central nervous system.[4] Raseglurant was investigated for the treatment of migraine, gastroesophageal reflux disease (GERD), and anxiety.[3]
Q2: How should I dissolve and store this compound?
Proper handling of this compound is critical for obtaining reproducible results.
| Parameter | Recommendation | Source |
| Solubility | Soluble in DMSO (100 mM) | [1] |
| Storage of Powder | Room temperature | [1] |
| Storage of Solutions | Prepare fresh solutions for immediate use if possible. For short-term storage, solutions can be stored at -20°C for up to one month. Before use, equilibrate the solution to room temperature and ensure no precipitation is visible. | [1] |
Q3: What are the known downstream signaling pathways of mGluR5 that are affected by Raseglurant?
Activation of mGluR5, a Gq-coupled receptor, initiates several intracellular signaling cascades. As a negative allosteric modulator, Raseglurant inhibits these pathways. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently modulate the activity of various downstream effectors, including the MAPK/ERK pathway.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of Raseglurant in In Vitro Functional Assays (e.g., Calcium Mobilization)
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Poor Compound Solubility | This compound is soluble in DMSO.[1] Ensure the final concentration of DMSO in your assay buffer is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[5] Always prepare fresh dilutions and vortex thoroughly before use. Visually inspect for any precipitation. |
| Inappropriate Agonist Concentration | The inhibitory effect of a NAM is dependent on the concentration of the orthosteric agonist (e.g., glutamate or DHPG) used. For optimal results, use an agonist concentration that elicits a submaximal response (e.g., EC80) to provide a suitable window for observing inhibition.[5] |
| Cell Line Variability | The expression levels of mGluR5 can vary between different cell lines and even with increasing passage number of the same cell line.[6][7][8][9] It is crucial to use cells within a consistent and low passage number range. Regularly verify mGluR5 expression using techniques like Western blotting or qPCR. |
| Assay Conditions | Ensure that the assay buffer composition, pH, and temperature are optimal and consistent across experiments. For calcium mobilization assays, the type of fluorescent dye and loading conditions can also impact the results.[10][11][12][13] |
Experimental Protocol: Calcium Mobilization Assay
This is a general protocol that should be optimized for your specific cell line and experimental conditions.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5)
-
Probenecid (to prevent dye leakage)
-
This compound
-
mGluR5 agonist (e.g., Glutamate, DHPG)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the mGluR5-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (prepared in assay buffer with probenecid). Incubate for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure baseline fluorescence.
-
Inject a fixed concentration of the mGluR5 agonist (e.g., EC80) into the wells.
-
Immediately begin measuring the fluorescence intensity over time to record the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Plot the agonist-induced ΔF against the concentration of this compound.
-
Determine the IC50 value (the concentration of Raseglurant that inhibits 50% of the agonist response) using non-linear regression analysis.
-
References
- 1. ADX 10059 hydrochloride (Raseglurant) | mGluR5 modulator | Hello Bio [hellobio.com]
- 2. Raseglurant | TargetMol [targetmol.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the selectivity of Raseglurant hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Raseglurant hydrochloride, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).
Troubleshooting Guide
Researchers may encounter several issues when characterizing the selectivity of this compound. This guide provides a structured approach to identifying and resolving common experimental challenges.
Issue 1: Lower than Expected Potency (High IC50) in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | Ensure complete dissolution of this compound in the assay buffer. Prepare fresh stock solutions in an appropriate solvent like DMSO and vortex thoroughly before diluting into the final aqueous assay buffer. Visually inspect for any precipitation. Consider assessing solubility using nephelometry if issues persist.[1] |
| Assay Conditions | Optimize the concentration of the orthosteric agonist (e.g., glutamate) used to stimulate the receptor. An EC80 concentration is often recommended for NAM assays.[2] Verify the health and passage number of the cell line expressing mGluR5, as receptor expression levels can affect potency. |
| Cell Line and Receptor Expression | Use a well-characterized cell line with stable expression of the target receptor (e.g., HEK293A-mGluR5).[3][4] Inconsistent receptor expression can lead to variability in assay results. |
| Incorrect Reagent Concentration | Double-check all reagent concentrations, including the agonist and any dyes or substrates used in the assay. |
Issue 2: Apparent Off-Target Effects or Lack of Selectivity
| Potential Cause | Troubleshooting Steps |
| Cross-reactivity with other mGluR subtypes | Perform counter-screening against other mGluR subtypes (e.g., mGluR1, mGluR2/3, mGluR4, etc.) using specific cell lines and functional assays for each subtype.[4][5] |
| Non-specific binding | In radioligand binding assays, ensure that non-specific binding is adequately determined using a high concentration of a competing ligand.[6] |
| Assay Artifacts | Rule out any interference of this compound with the assay components themselves (e.g., fluorescence quenching/enhancement, enzyme inhibition). Run control experiments in the absence of the receptor. |
| High Compound Concentration | High concentrations of any compound can lead to off-target effects.[7] Ensure that the concentrations of this compound used are within a reasonable range for its expected potency. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[8] It binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand glutamate binds.[7] This binding event reduces the receptor's response to glutamate.[7]
Q2: How can I assess the selectivity of this compound against other mGluR subtypes?
A2: To assess selectivity, you should perform functional assays on cell lines individually expressing different mGluR subtypes. For example, you can use a thallium flux assay in HEK/GIRK cells expressing mGluR2, 3, 4, 6, 7, or 8 to check for any modulation of the agonist response.[5] A lack of activity at these other subtypes in the presence of their respective agonists would indicate selectivity for mGluR5.
Q3: What in vitro assays are recommended for characterizing this compound's activity at mGluR5?
A3: Several in vitro assays are suitable for characterizing mGluR5 NAMs:
-
Intracellular Calcium Mobilization Assay: Measures the inhibition of glutamate-induced calcium release, a downstream effect of mGluR5 activation.[2][3][4]
-
Inositol Monophosphate (IP1) Accumulation Assay: Quantifies the accumulation of IP1, a downstream product of the phospholipase C pathway activated by mGluR5.[3]
-
ERK1/2 Phosphorylation Assay: Measures the modulation of the extracellular signal-regulated kinase 1/2 pathway, which can be activated by mGluR5.[3]
-
Radioligand Binding Assay: Determines the affinity and binding kinetics of this compound to the mGluR5 allosteric site using a radiolabeled ligand like [3H]methoxy-PEPy.[3][4]
Q4: Are there any known off-target effects of this compound?
A4: While Raseglurant is described as a selective mGluR5 NAM, all compounds have the potential for off-target effects, especially at higher concentrations.[7][8] It is crucial to experimentally determine the selectivity profile in your system of interest by testing against related receptors.[4][5]
Experimental Protocols
1. Intracellular Calcium Mobilization Assay
This protocol describes a method to assess the efficacy of this compound as an mGluR5 NAM using a fluorescence-based intracellular calcium mobilization assay.
-
Cell Line: HEK293 cells stably expressing rat or human mGluR5.
-
Materials:
-
DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate
-
Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid
-
Fluo-4 AM calcium indicator dye
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutamate stock solution
-
-
Procedure:
-
Seed HEK293-mGluR5 cells into poly-D-lysine coated plates at a density of 6 x 10^4 cells per well (for 96-well plates) and incubate overnight.[4]
-
On the day of the assay, remove the culture medium.
-
Load the cells with Fluo-4 AM dye (e.g., 2 µM in HBSS with 20 mM HEPES and 2.5 mM probenecid) and incubate for 45 minutes at 37°C.[4]
-
Wash the cells with assay buffer (HBSS with 20 mM HEPES).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the cells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Add a fixed concentration of glutamate (EC80) to stimulate the cells.
-
Measure the fluorescence signal using a plate reader (e.g., FlexStation) to determine the intracellular calcium concentration.
-
Calculate the IC50 value of this compound by plotting the inhibition of the glutamate response against the concentration of the compound.
-
2. Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the mGluR5 allosteric site.
-
Materials:
-
Membranes prepared from HEK293 cells expressing rat or human mGluR5.
-
Assay buffer: 50 mM Tris, 0.9% NaCl, pH 7.4.
-
Radioligand: [3H]methoxy-PEPy (final concentration ~2 nM).[4]
-
Non-specific binding control: A high concentration of a known mGluR5 NAM (e.g., 10 µM MPEP).[6]
-
This compound stock solution.
-
96-well filter plates and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound, membranes (e.g., 40 µ g/well ), and [3H]methoxy-PEPy.[4]
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 1 hour with shaking.[4]
-
Harvest the membranes onto filter plates and wash with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound.
-
Visualizations
Caption: mGluR5 signaling and the inhibitory action of Raseglurant.
Caption: Workflow for a calcium mobilization assay to test Raseglurant.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From bench to bedside: The mGluR5 system in people with and without Autism Spectrum Disorder and animal model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Guide to Raseglurant Hydrochloride and Other mGluR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Raseglurant hydrochloride against other prominent metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulators (NAMs), including Basimglurant, Dipraglurant, and Fenobam. The information is compiled from preclinical and clinical studies to assist researchers in evaluating these compounds for their own investigations.
Introduction to mGluR5 and its Antagonists
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system.[1][2] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including migraine, gastroesophageal reflux disease (GERD), anxiety, depression, Parkinson's disease, and Fragile X syndrome.[3][4][5] This has led to the development of selective mGluR5 negative allosteric modulators (NAMs) as potential therapeutic agents.[3][6][7] NAMs bind to a site on the receptor distinct from the glutamate binding site, offering greater subtype selectivity compared to orthosteric antagonists.[1][7]
Raseglurant (ADX10059) is an mGluR5 NAM that was developed for the treatment of migraine and GERD.[4][8] This guide compares its pharmacological profile to other notable mGluR5 NAMs:
-
Basimglurant (RG7090): Investigated for treatment-resistant depression and Fragile X syndrome.
-
Dipraglurant (ADX48621): Primarily studied for the treatment of levodopa-induced dyskinesia in Parkinson's disease.[9]
-
Fenobam: An early anxiolytic agent later identified as a selective mGluR5 NAM.
In Vitro Pharmacological Comparison
The following tables summarize the in vitro pharmacological data for this compound and its comparators. The data highlights the binding affinity and functional potency of these NAMs at the mGluR5 receptor.
Table 1: In Vitro Binding Affinities of mGluR5 NAMs
| Compound | Species/Cell Line | Ligand | Parameter | Value (nM) |
| Raseglurant HCl | Data Not Available | - | - | - |
| Basimglurant | Rat mGluR5 in HEK293A | [3H]methoxy-PEPy | Ki | 0.5 |
| Dipraglurant | Rat mGluR5 in HEK293A | [3H]methoxy-PEPy | Ki | 2.1 |
| Fenobam | Human mGluR5 | [3H]Fenobam | Kd | 31 ± 4 |
| Rat mGluR5 | [3H]Fenobam | Kd | 54 ± 6 |
Table 2: In Vitro Functional Potency of mGluR5 NAMs
| Compound | Species/Cell Line | Assay | Parameter | Value (nM) |
| Raseglurant HCl | Data Not Available | - | - | - |
| Basimglurant | Rat mGluR5 in HEK293A | Ca2+ Mobilization | IC50 | 1.8 |
| Rat mGluR5 in HEK293A | IP1 Accumulation | IC50 | 1.6 | |
| Rat mGluR5 in HEK293A | ERK1/2 Phosphorylation | IC50 | 2.6 | |
| Dipraglurant | Human mGluR5 | - | IC50 | 21 |
| Rat mGluR5 in HEK293A | Ca2+ Mobilization | IC50 | 2.9 | |
| Rat mGluR5 in HEK293A | IP1 Accumulation | IC50 | 4.8 | |
| Rat mGluR5 in HEK293A | ERK1/2 Phosphorylation | IC50 | 11 | |
| Fenobam | Human mGluR5 | Ca2+ Mobilization (Quisqualate-evoked) | IC50 | 58 ± 2 |
| Overexpressed mGluR5 | Basal Activity Inhibition (Inverse Agonism) | IC50 | 84 ± 13 |
Preclinical Pharmacokinetic Profiles
A comparative summary of key pharmacokinetic parameters from preclinical studies is presented below. These parameters are crucial for assessing the drug-like properties and potential in vivo performance of the compounds.
Table 3: Preclinical Pharmacokinetic Parameters of mGluR5 NAMs
| Compound | Species | Route | Oral Bioavailability (%) | Brain Penetration | Half-life (t1/2) |
| Raseglurant HCl | Preclinical data suggests rapid absorption.[10] | Oral | Data Not Available | Data Not Available | Data Not Available |
| Basimglurant | Rat | Oral | ~50% | Good | ~7 hours |
| Monkey | Oral | ~50% | Good | ~20 hours | |
| Dipraglurant | Rat | Oral | Rapidly absorbed | Readily crosses the blood-brain barrier | Data Not Available |
| Fenobam | Mouse | i.p. | Not Applicable | Rapidly concentrated in the brain | Largely cleared from plasma and brain within 1 hour |
| Human | Oral | Highly variable | Data Not Available | Highly variable |
In Vivo Efficacy
The in vivo effects of these mGluR5 NAMs have been evaluated in various animal models relevant to their therapeutic indications.
-
This compound: Has been shown to significantly reduce haloperidol-induced catalepsy in mice, indicating central nervous system activity.[11] It also demonstrated efficacy in preclinical models of GERD and migraine.[8]
-
Basimglurant: Exhibits antidepressant-like effects in rodent models such as the forced swim test.[2][3]
-
Dipraglurant: Has demonstrated efficacy in rodent and primate models of Parkinson's disease, particularly in reducing levodopa-induced dyskinesia.[12][13] It also shows anxiolytic and antidepressant-like effects in preclinical models.[13]
-
Fenobam: Shows anxiolytic activity in various rodent models, including the stress-induced hyperthermia test and the Vogel conflict test. It is also effective in models of inflammatory pain.
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signals modulate various cellular processes, including synaptic plasticity.
Caption: mGluR5 receptor signaling cascade.
Experimental Workflow: In Vitro Functional Assay (Ca2+ Mobilization)
A common method to assess the potency of mGluR5 NAMs is to measure their ability to inhibit agonist-induced intracellular calcium mobilization.
Caption: Workflow for Ca2+ mobilization assay.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the mGluR5 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the mGluR5 receptor (e.g., HEK293A-mGluR5 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.
-
Incubation: Membranes are incubated with a radiolabeled mGluR5 NAM (e.g., [3H]methoxy-PEPy) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The Ki value is calculated from the IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Inositol Monophosphate (IP1) Accumulation Assay
Objective: To measure the functional inhibition of Gq/11-mediated signaling by an mGluR5 NAM.
Methodology:
-
Cell Seeding: HEK293A cells expressing mGluR5 are seeded in 96-well plates.
-
Incubation: Cells are incubated with the test compound for a specified period.
-
Stimulation: An mGluR5 agonist (e.g., glutamate) is added to stimulate the receptor.
-
Lysis and Detection: Cells are lysed, and the accumulated IP1 is measured using a commercially available kit (e.g., HTRF-based assay).
-
Data Analysis: The IC50 value, representing the concentration of the NAM that causes 50% inhibition of the agonist-induced IP1 accumulation, is determined.
In Vivo Behavioral Assay: Forced Swim Test
Objective: To assess the antidepressant-like effects of a test compound in rodents.
Methodology:
-
Apparatus: A cylindrical container filled with water is used.
-
Acclimation (Day 1): Mice or rats are placed in the water for a pre-test session (e.g., 15 minutes) to induce a state of behavioral despair.
-
Drug Administration: The test compound or vehicle is administered at a specific time before the test session on Day 2.
-
Test Session (Day 2): Animals are placed back in the water for a shorter test session (e.g., 5 minutes).
-
Scoring: The duration of immobility (time spent floating with minimal movements) is recorded and scored by a trained observer blinded to the treatment conditions.
-
Data Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[3]
Conclusion
This guide provides a comparative overview of this compound and other key mGluR5 NAMs. While comprehensive in vitro pharmacological data for Raseglurant is not as readily available in the public domain as for some comparators, the existing preclinical and clinical information suggests its potential as a modulator of mGluR5 activity. Basimglurant, Dipraglurant, and Fenobam each exhibit distinct pharmacological and pharmacokinetic profiles that have led to their investigation in different therapeutic areas. The choice of a particular mGluR5 NAM for research purposes will depend on the specific experimental context, including the desired in vitro potency, in vivo efficacy model, and pharmacokinetic properties. Further head-to-head comparative studies would be beneficial for a more complete understanding of the relative advantages of these compounds.
References
- 1. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Raseglurant - Wikipedia [en.wikipedia.org]
- 5. Comparative analysis of the subcellular and subsynaptic localization of mGluR1a and mGluR5 metabotropic glutamate receptors in the shell and core of the nucleus accumbens in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addex therapeutics :: Addex completes enrollment of first mid-stage clinical GERD trial [addextherapeutics.com]
- 10. Addex therapeutics :: Addex Starts Phase I ADX10059 Interaction Study [addextherapeutics.com]
- 11. Raseglurant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Species differences in distribution and prediction of human V(ss) from preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Showdown: Raseglurant Hydrochloride vs. MPEP in Neurological Models
A Comparative Guide for Researchers in Drug Development
The quest for novel therapeutics targeting the metabotropic glutamate (B1630785) receptor 5 (mGluR5) has led to the development of numerous antagonists, with Raseglurant hydrochloride (also known as ADX10059) and MPEP (2-Methyl-6-(phenylethynyl)pyridine) emerging as prominent tools in preclinical research. Both compounds act as negative allosteric modulators (NAMs) of the mGluR5, a receptor implicated in a variety of neurological and psychiatric disorders, including anxiety, pain, and depression. This guide provides a comprehensive comparison of their performance in preclinical models, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.
In Vitro Potency and Selectivity
A critical starting point for comparing these two antagonists is their in vitro activity at the mGluR5. MPEP is a well-characterized and potent mGluR5 antagonist with a reported half-maximal inhibitory concentration (IC50) of 36 nM.[1] It exhibits high selectivity for mGluR5 over other mGluR subtypes. While specific IC50 or Ki values for this compound are less frequently reported in publicly available literature, it is described as a potent and selective mGluR5 NAM and a derivative of MPEP.[2][3]
| Compound | Target | Assay | Potency (IC50) | Reference |
| MPEP | mGluR5 | Inhibition of quisqualate-stimulated phosphoinositide hydrolysis | 36 nM | [1] |
| This compound | mGluR5 | Not specified | Potent NAM | [2][3] |
Preclinical Efficacy in Animal Models
Both this compound and MPEP have demonstrated efficacy in various preclinical models, particularly those relevant to anxiety and pain.
Anxiety Models
MPEP has been extensively studied in rodent models of anxiety. In the Vogel conflict test and the elevated plus-maze, MPEP administered at doses ranging from 3 to 30 mg/kg produced significant anxiolytic-like effects.[4]
For Raseglurant, while it was developed for anxiety among other indications, specific dose-response data from validated anxiety models are not as readily available in the literature.[5]
Pain Models
In preclinical pain research, both compounds have shown promise. MPEP has been shown to reduce hyperalgesia in the formalin test and mechanical allodynia in the spinal nerve ligation model in rodents.[4]
Raseglurant has also demonstrated efficacy in pain models. One study reported its ability to reduce nociceptive responses in the formalin test.[6] Another study utilized a photoactive version of Raseglurant to demonstrate its analgesic effects in an acute rat pain model upon light activation.[7][8] Furthermore, Raseglurant has been shown to significantly reduce haloperidol-induced catalepsy in mice, an in vivo effect that, while not a direct pain model, demonstrates its central nervous system activity.[7]
| Compound | Animal Model | Indication | Effective Dose Range | Observed Effects | Reference |
| MPEP | Formalin Test (mouse), Spinal Nerve Ligation (rat) | Pain | 3-30 mg/kg | Reduced hyperalgesia and mechanical allodynia | [4] |
| MPEP | Vogel Conflict Test, Elevated Plus-Maze (rat) | Anxiety | 3-30 mg/kg | Anxiolytic-like effects | [4] |
| This compound | Formalin Test | Pain | Not specified | Reduced nociceptive behaviors | [6] |
| This compound | Haloperidol-induced catalepsy (mouse) | CNS Activity | Not specified | Significant reduction in catalepsy | [7] |
| This compound | Acute pain model (rat) | Pain | Photorelease | Analgesic effects | [8] |
Pharmacokinetic Profiles
Experimental Protocols
To ensure the reproducibility and validity of preclinical findings, detailed experimental protocols are essential. Below are summaries of standard protocols for key behavioral assays mentioned in this guide.
Formalin Test in Mice
This model assesses nociceptive and inflammatory pain. A dilute formalin solution is injected into the plantar surface of a mouse's hind paw. The animal's subsequent behavior, specifically the time spent licking or biting the injected paw, is observed and quantified in two distinct phases. Phase 1 (0-5 minutes post-injection) represents acute nociceptive pain, while Phase 2 (15-30 minutes post-injection) reflects inflammatory pain. The test compound is typically administered prior to the formalin injection to evaluate its analgesic potential.
Elevated Plus-Maze in Rats
This widely used test assesses anxiety-like behavior. The apparatus consists of a plus-shaped maze elevated off the ground, with two open arms and two enclosed arms. The rat is placed in the center of the maze and allowed to explore for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds are expected to increase the time spent in and entries into the open arms, as rodents naturally have an aversion to open, elevated spaces.
Fear Conditioning Test in Mice
This model is used to study fear learning and memory. On the conditioning day, a mouse is placed in a novel chamber and presented with a neutral conditioned stimulus (CS), such as a tone, which is paired with an aversive unconditioned stimulus (US), typically a mild foot shock. On subsequent days, the mouse's fear response (freezing behavior) is measured in the same context (contextual fear) and in a different context upon presentation of the CS alone (cued fear). This allows for the assessment of both context-dependent and cue-dependent fear memory.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mGluR5 signaling pathway and a typical experimental workflow for evaluating these antagonists.
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of Raseglurant and MPEP.
Caption: General workflow for the preclinical comparison of mGluR5 antagonists.
Conclusion
Both this compound and MPEP are valuable pharmacological tools for investigating the role of mGluR5 in the central nervous system. MPEP is a well-established antagonist with a significant body of public data on its potency and in vivo efficacy. Raseglurant, a derivative of MPEP, has also demonstrated preclinical efficacy, particularly in models of pain.
For researchers requiring a compound with a wealth of historical data and clearly defined effective doses in various behavioral paradigms, MPEP is an excellent choice. Raseglurant represents a promising alternative, and further publication of its detailed preclinical data, including in vitro potency and comprehensive pharmacokinetic profiles, will be crucial for a more direct and thorough comparison. The selection between these two compounds will ultimately depend on the specific research question, the desired preclinical model, and the availability of detailed characterization data.
References
- 1. Pharmacokinetics and disposition of rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raseglurant - Wikipedia [en.wikipedia.org]
- 3. Raseglurant|757950-09-7|Active Biopharma Corp [activebiopharma.com]
- 4. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raseglurant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Raseglurant Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Raseglurant hydrochloride's mechanism of action with alternative metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulators (NAMs). The content is supported by experimental data and detailed protocols to aid in the validation and understanding of this class of compounds.
Raseglurant (also known as ADX10059) is a negative allosteric modulator of the mGluR5 receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that plays a significant role in excitatory synaptic transmission and neuronal plasticity.[3] The dysfunction of mGluR5 has been implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[1][2] Raseglurant, like other mGluR5 NAMs, does not directly compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate.
This guide will delve into the experimental validation of this mechanism, comparing Raseglurant with other well-characterized mGluR5 NAMs such as MPEP, MTEP, Fenobam, Mavoglurant, and Basimglurant.
Quantitative Comparison of mGluR5 Negative Allosteric Modulators
Table 1: Binding Affinity (Ki) of mGluR5 NAMs
| Compound | Radioligand | Preparation | Ki (nM) |
| Raseglurant (ADX10059) | [3H]MPEP or similar | Human/Rat recombinant mGluR5 | Data not publicly available |
| MPEP | [3H]methoxy-PEPy | Rat Brain membranes | >75% occupancy at 10 mg/kg i.p. for 2h |
| MTEP | [3H]methoxy-PEPy | Rat Brain membranes | >75% occupancy at 3 mg/kg i.p. for 2h |
| Basimglurant | [3H]MPEP displacement | Human recombinant mGluR5 | 35.6 |
| Basimglurant | [3H]-ABP688 displacement | Human recombinant mGluR5 | 1.4 |
| Fenobam | Data not specified | Data not specified | 32 |
Table 2: Functional Potency (IC50) of mGluR5 NAMs
| Compound | Assay Type | Species/Cell Line | IC50 (nM) |
| Raseglurant (ADX10059) | Calcium Mobilization / IP-One | Human/Rat recombinant mGluR5 | Data not publicly available |
| MPEP | Phosphoinositide Hydrolysis | CHO cells expressing rat mGluR5 | 36 |
| MTEP | Phosphoinositide Hydrolysis | Rat cortical neurons | Effective at 20 |
| Mavoglurant | Calcium Mobilization | HEK293 cells (human mGluR5) | 30 |
| Basimglurant | Calcium Mobilization | HEK293 cells (human mGluR5) | 7.0 |
| Basimglurant | Inositol (B14025) Phosphate Accumulation | HEK293 cells (human mGluR5) | 5.9 |
| Fenobam | Calcium Mobilization | L(tk-) cells (human mGluR5) | 110 |
| Fenobam | PI Turnover Assay | L(tk-) cells (human mGluR5) | 30 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of mGluR5 NAMs are provided below. These protocols serve as a guide for researchers looking to replicate or adapt these assays for their own studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.
Materials:
-
Radioligand: [3H]methoxy-PEPy or [3H]MPEP.
-
Membrane Preparation: Homogenates from rat brain cortex or from cells stably expressing the mGluR5 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled mGluR5 NAM like MPEP.
-
Filtration System: 96-well plate harvester with glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI).
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue (e.g., rat cerebral cortex) in ice-cold assay buffer (1:10 w/v).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL and store at -80°C.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of radioligand (typically at or near its Kd value).
-
Add increasing concentrations of the unlabeled test compound.
-
For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM MPEP).
-
Initiate the binding reaction by adding the membrane preparation (50-100 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration through PEI-pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Functional Calcium Mobilization Assay (FLIPR)
This cell-based functional assay measures the ability of a NAM to inhibit the increase in intracellular calcium triggered by an mGluR5 agonist.
Objective: To determine the functional potency (IC50) of a test compound.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing recombinant mGluR5.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
mGluR5 Agonist: Glutamate or Quisqualate.
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
Protocol:
-
Cell Plating:
-
Plate cells in black-walled, clear-bottom 96-well or 384-well plates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Remove the growth medium and add the calcium indicator dye solution to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
Place the cell plate into the FLIPR instrument.
-
Add varying concentrations of the test compound (NAM) and incubate for a predetermined time.
-
Add a fixed concentration of the mGluR5 agonist (typically the EC80 concentration).
-
Measure the fluorescence intensity before and after agonist addition.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Normalize the data to the response in the absence of the NAM.
-
Plot the normalized response against the log concentration of the NAM and fit the data to a dose-response curve to calculate the IC50 value.
-
IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of mGluR5 activation, using Homogeneous Time-Resolved Fluorescence (HTRF).
Objective: To determine the functional potency (IC50) of a test compound by measuring its effect on IP1 accumulation.
Materials:
-
Cell Line: Cells stably expressing mGluR5.
-
IP-One HTRF Assay Kit: Contains IP1-d2 conjugate (acceptor) and anti-IP1 Cryptate conjugate (donor).
-
Stimulation Buffer: Provided in the kit, often containing LiCl to prevent IP1 degradation.
-
mGluR5 Agonist: Glutamate or Quisqualate.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Stimulation:
-
Plate cells in a suitable microplate.
-
Add varying concentrations of the test compound (NAM).
-
Add a fixed concentration of the mGluR5 agonist.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
-
Lysis and Detection:
-
Lyse the cells and add the IP1-d2 and anti-IP1 Cryptate conjugates.
-
Incubate at room temperature for 1 hour.
-
-
Measurement:
-
Measure the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).
-
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Calculate the ratio of the two emission wavelengths.
-
Plot the HTRF ratio against the log concentration of the NAM and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the signaling pathway of mGluR5, the experimental workflow for validating NAMs, and the logical relationship of the validation process.
Caption: mGluR5 signaling pathway and the inhibitory action of Raseglurant.
Caption: Workflow for the experimental validation of Raseglurant's mechanism of action.
Caption: Logical framework for validating the mechanism of action of Raseglurant.
References
Raseglurant Hydrochloride: A Cross-Validation of Efficacy in Migraine and GERD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Raseglurant hydrochloride (formerly ADX10059) in preclinical and clinical models of migraine and gastroesophageal reflux disease (GERD). Raseglurant is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). While its development was discontinued (B1498344) due to observations of potential hepatotoxicity with long-term use, the data generated from its evaluation provides valuable insights into the therapeutic potential of mGluR5 modulation for these conditions.[1] This document summarizes key experimental data, details the methodologies employed in pivotal studies, and visually represents the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the mGluR5 Receptor
Raseglurant functions by binding to an allosteric site on the mGluR5 receptor, a G protein-coupled receptor involved in modulating excitatory synaptic transmission.[2] This binding event changes the receptor's conformation, reducing its response to the endogenous ligand, glutamate. The inhibition of mGluR5 is thought to alleviate migraine symptoms by interrupting the glutamate-driven neuronal hyperexcitability in the trigeminovascular system.[2][3] In the context of GERD, mGluR5 inhibition is believed to restore the normal function of the lower esophageal sphincter (LES), thereby reducing transient LES relaxations (TLESRs) and subsequent acid reflux.[4]
Signaling Pathway of Raseglurant's Action
Caption: Raseglurant's mechanism of action.
Efficacy in Migraine Models
Raseglurant demonstrated efficacy in both preclinical and clinical models of migraine, suggesting that modulation of the mGluR5 receptor is a viable strategy for migraine treatment.
Preclinical Efficacy
A key preclinical study utilized a rat model of trigeminovascular activation to assess the potential of Raseglurant in migraine.
Experimental Protocol: Rat Model of Dural Vasodilation
-
Animal Model: Anesthetized rats.
-
Induction of Migraine-like Phenotype: Electrical stimulation of the dura mater to induce neurogenic dural vasodilation, a key process in migraine pathophysiology.
-
Intervention: Intravenous administration of Raseglurant (ADX10059) at varying doses.
-
Primary Endpoint: Measurement of changes in dural blood vessel diameter.
-
Comparator: Naratriptan, an established anti-migraine medication.
Summary of Preclinical Efficacy Data in Migraine
| Intervention | Dose | Outcome |
| Raseglurant (ADX10059) | 20 mg/kg | Significant reduction in neurogenic dural vasodilation. |
| Naratriptan | N/A | Comparable reduction in dural vasodilation to Raseglurant. |
Clinical Efficacy
A Phase IIa proof-of-concept clinical trial was conducted to evaluate the efficacy and safety of Raseglurant for the acute treatment of migraine.[3]
Experimental Protocol: Phase IIa Clinical Trial in Acute Migraine
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 129 patients with a diagnosis of migraine with or without aura.
-
Intervention: A single oral dose of Raseglurant (ADX10059) or placebo to treat a single moderate to severe migraine attack.
-
Primary Endpoint: The proportion of patients who were pain-free at 2 hours post-dosing.
Workflow of the Phase IIa Migraine Clinical Trial
Caption: Phase IIa Migraine Trial Workflow.
Summary of Clinical Efficacy Data in Acute Migraine (Phase IIa)
| Intervention | N | 2-Hour Pain-Free Response | p-value vs. Placebo |
| Raseglurant (ADX10059) | 62 | 16.1% | 0.039 |
| Placebo | 67 | 4.5% | - |
Efficacy in Gastroesophageal Reflux Disease (GERD) Models
Raseglurant was also investigated as a potential treatment for GERD, with clinical trials suggesting a beneficial effect on reflux symptoms.
Clinical Efficacy
Two key clinical trials, a Phase IIa and a Phase IIb study, evaluated the efficacy of Raseglurant in patients with GERD.
Experimental Protocol: Phase IIb Clinical Trial in GERD
-
Study Design: A double-blind, placebo-controlled, multi-center trial.[2]
-
Participants: 103 GERD patients who were responders to proton pump inhibitors (PPIs).[1]
-
Intervention: Following a 2-week baseline washout period after PPI withdrawal, patients received either Raseglurant (120 mg twice daily) or placebo for 2 weeks.[1][2]
-
Primary Endpoint: The number of GERD symptom-free days in the second week of treatment compared to the last 7 days of the baseline period.[1] A subset of 24 patients also underwent 24-hour impedance-pH monitoring to assess the effect on reflux events.[5]
Workflow of the Phase IIb GERD Clinical Trial
References
- 1. Addex therapeutics :: Addex ADX10059 Monotherapy is Effective on GERD Symptoms in Phase IIb Clinical Trial [addextherapeutics.com]
- 2. Addex therapeutics :: Addex Starts a Second Phase IIb Trial of ADX10059 in GERD [addextherapeutics.com]
- 3. Addex therapeutics :: Addex reports positive results in Phase IIa clinical trial with ADX10059 in Migraine [addextherapeutics.com]
- 4. biospace.com [biospace.com]
- 5. Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Raseglurant Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Raseglurant hydrochloride, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Due to the discontinuation of its clinical development because of potential hepatotoxicity, a formal therapeutic index (TI) for Raseglurant has not been established. This guide, therefore, focuses on a qualitative and semi-quantitative analysis of its therapeutic window by comparing available efficacy and safety data from its Phase 2 clinical trials with those of other mGluR5 modulators and standard-of-care treatments for its intended indications: migraine, gastroesophageal reflux disease (GERD), and anxiety.
Executive Summary
This compound (formerly ADX-10059) demonstrated a promising mechanism of action by modulating the glutamatergic system, a key pathway in various neurological and gastrointestinal disorders. However, concerns regarding its long-term safety, specifically the potential for liver injury, led to the cessation of its development. This guide presents the available clinical trial data for Raseglurant alongside comparable data for other mGluR5 modulators, mavoglurant (B1676221) and basimglurant, and established therapies for migraine, GERD, and anxiety. The comparison highlights the critical balance between efficacy and safety in drug development and underscores the challenges in establishing a favorable therapeutic index for novel compounds targeting complex signaling pathways.
Comparative Data on Efficacy and Safety
The following tables summarize the available quantitative data from clinical trials to provide a comparative overview of the therapeutic windows of this compound and its alternatives.
Table 1: Comparison of mGluR5 Modulators - Efficacy and Safety Profile
| Drug | Indication | Dose Range (Clinical Trials) | Observed Efficacy | Notable Adverse Events | Therapeutic Window Assessment |
| This compound | Migraine, GERD, Anxiety | Not publicly available in detail | Phase 2 trials initiated, suggesting some efficacy. | Hepatotoxicity (potential for liver injury) , leading to discontinuation. | Narrow. The risk of serious adverse events (hepatotoxicity) at or near therapeutic doses led to the termination of its development. |
| Mavoglurant (AFQ056) | Fragile X Syndrome, Levodopa-induced dyskinesia | 25 mg, 50 mg, 100 mg twice daily[1][2][3] | Did not meet primary efficacy endpoints in Phase 2b/3 trials for Fragile X syndrome.[1][2][3][4] | Generally well-tolerated. Most common adverse events were nasopharyngitis, insomnia, aggression, and upper respiratory tract infection.[5] Psychiatric disorders (including hallucinations and psychosis) were reported in a small number of patients.[6] | Wider than Raseglurant. While efficacy was not established for Fragile X Syndrome, it did not present the same severe organ toxicity concerns as Raseglurant. |
| Basimglurant (RG7090) | Major Depressive Disorder, Fragile X Syndrome | 0.5 mg, 1.5 mg once daily[6][7] | Failed to meet the primary endpoint in a Phase 2b trial for major depression, though some antidepressant effects were seen in secondary measures.[7][8] No significant improvement was observed in a Phase 2 trial for Fragile X syndrome.[6] | Generally well-tolerated. The most common adverse event was transient and mild dizziness.[9] A higher incidence of psychiatric adverse events, including hallucinations or psychosis, was reported in some patients.[6] | Wider than Raseglurant. Similar to mavoglurant, it did not demonstrate robust efficacy but had a more manageable safety profile compared to Raseglurant. |
Table 2: Standard-of-Care Treatments - A Snapshot of Therapeutic Index
| Indication | Drug Class | Common Examples | General Efficacy | Common Adverse Events | General Therapeutic Index |
| Migraine | Triptans | Sumatriptan, Rizatriptan | Highly effective for acute treatment of moderate to severe migraine.[10][11] | Dizziness, drowsiness, nausea, chest tightness. Cardiovascular risks in susceptible patients. | Moderate to Wide. Generally safe and effective for the target population, but contraindications and potential for cardiovascular side effects narrow the window for some patients. |
| CGRP Monoclonal Antibodies | Erenumab, Fremanezumab, Galcanezumab | Effective for preventive treatment of episodic and chronic migraine.[12] | Injection site reactions, constipation, hypersensitivity reactions. | Wide. Generally well-tolerated with a favorable safety profile for long-term use. | |
| GERD | Proton Pump Inhibitors (PPIs) | Omeprazole, Esomeprazole | Highly effective in reducing gastric acid and healing esophagitis.[13] | Headache, diarrhea, nausea. Long-term use has been associated with potential risks such as bone fractures and infections. | Wide. Very effective and generally safe for short-term use. The therapeutic window for long-term use is a subject of ongoing discussion due to potential long-term side effects. |
| Alginates | Gaviscon | Effective for symptomatic relief, particularly postprandial symptoms.[14] | Minimal and generally mild gastrointestinal side effects. | Very Wide. Considered very safe with a low incidence of side effects. | |
| Anxiety | Selective Serotonin Reuptake Inhibitors (SSRIs) | Sertraline, Escitalopram | First-line treatment for various anxiety disorders with proven efficacy.[15] | Nausea, insomnia, dizziness, sexual dysfunction. Potential for withdrawal symptoms upon discontinuation. | Moderate. Efficacious for many, but side effects can be limiting for some patients, and dose titration is often necessary. |
| Benzodiazepines | Alprazolam, Lorazepam | Highly effective for short-term management of acute anxiety. | Drowsiness, dizziness, dependence, withdrawal symptoms. | Narrow for long-term use. High potential for dependence and abuse limits its therapeutic window for chronic management. |
Experimental Protocols
Detailed protocols for the this compound clinical trials are not publicly available. However, based on standard clinical trial design for the investigated indications, the methodologies likely resembled the following:
General Protocol for a Phase 2 Efficacy and Safety Study of an Investigational Drug for Migraine
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Adult patients with a history of episodic or chronic migraine, as defined by the International Headache Society criteria.
-
Intervention: Participants would be randomized to receive one of multiple doses of the investigational drug or a placebo to be taken at the onset of a moderate to severe migraine attack.
-
Primary Efficacy Endpoint: The proportion of patients who are pain-free at 2 hours post-dose.
-
Secondary Efficacy Endpoints:
-
Proportion of patients with relief from the most bothersome symptom (e.g., photophobia, phonophobia, nausea) at 2 hours post-dose.
-
Sustained pain freedom from 2 to 24 hours and 2 to 48 hours.
-
Use of rescue medication within 24 and 48 hours.
-
-
Safety Assessment: Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (including liver function tests) at baseline and throughout the study.
General Protocol for Assessing Drug-Induced Liver Injury (DILI) in Clinical Trials
-
Biochemical Monitoring: Regular monitoring of serum alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) levels at baseline and at specified intervals during the trial.
-
Case Definition: Pre-defined criteria for identifying potential DILI, often based on multiples of the upper limit of normal (ULN) for liver enzymes (e.g., ALT >3x ULN and total bilirubin >2x ULN).
-
Causality Assessment: A systematic process to determine the likelihood that the liver injury is caused by the study drug, often using a structured tool like the Roussel Uclaf Causality Assessment Method (RUCAM). This involves evaluating the temporal relationship of drug intake to the onset of liver injury, ruling out alternative causes (e.g., viral hepatitis, alcohol), and observing the effect of drug withdrawal.
-
Risk Management: A plan for dose modification or discontinuation of the study drug if pre-defined liver safety thresholds are met.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
Raseglurant is a negative allosteric modulator of the mGluR5 receptor. This receptor is part of a larger signaling complex that includes the dopamine (B1211576) D2 receptor (D2R) and the adenosine (B11128) A2A receptor (A2AR). By binding to an allosteric site on the mGluR5 receptor, Raseglurant inhibits the downstream signaling cascade initiated by the binding of glutamate. This modulation is believed to influence dopaminergenic pathways, which play a role in pain perception (migraine), anxiety, and esophageal sphincter function (GERD).
Caption: Mechanism of action of Raseglurant as an mGluR5 NAM.
Experimental Workflow for Assessing Therapeutic Index
The determination of a therapeutic index involves a series of preclinical and clinical studies to establish the dose-response relationships for both efficacy and toxicity.
Caption: Workflow for determining the therapeutic index of a drug.
References
- 1. Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Mavoglurant disappoints in fragile X trials | MDedge [mdedge.com]
- 4. Novartis Discontinues Development of mavoglurant (AFQ056) for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 5. fragilexnewstoday.com [fragilexnewstoday.com]
- 6. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Basimglurant as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. Acute Migraine Headache: Treatment Strategies | AAFP [aafp.org]
- 11. bmj.com [bmj.com]
- 12. ccevent.site [ccevent.site]
- 13. ACG Clinical Guideline: Guidelines for the Diagnosis and Management of Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of alginate formulations in patients with gastroesophageal reflux disease: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Practice Guidelines for the Management of Generalised Anxiety Disorder (GAD) and Panic Disorder (PD) - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Raseglurant Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raseglurant hydrochloride (also known as ADX10059) is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] It was investigated in clinical trials for the treatment of gastroesophageal reflux disease (GERD) and migraine before its development was discontinued (B1498344) due to observations of potential hepatotoxicity with long-term use. This guide provides a comprehensive overview of the published findings on Raseglurant, comparing its performance with placebo and other relevant compounds where data is available. Detailed experimental protocols and a visualization of the underlying signaling pathway are included to facilitate the replication and extension of these findings.
Mechanism of Action and Signaling Pathway
Raseglurant exerts its effects by binding to an allosteric site on the mGluR5, a G-protein coupled receptor. This binding event modulates the receptor's response to its endogenous ligand, glutamate. As a negative allosteric modulator, Raseglurant decreases the signaling cascade initiated by glutamate binding.
The canonical signaling pathway for mGluR5 involves its coupling to the Gq/11 protein. Upon activation by glutamate, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Raseglurant, by acting as a NAM, dampens this entire cascade.
Below is a diagram illustrating the mGluR5 signaling pathway and the inhibitory action of Raseglurant.
References
Validating the Specificity of Raseglurant Hydrochloride for mGluR5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Raseglurant hydrochloride (ADX-10059) and other key negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows to assist researchers in evaluating the specificity of these compounds.
Comparative In Vitro Pharmacology of mGluR5 NAMs
This compound is a negative allosteric modulator of the mGluR5 receptor.[1][2][3] Its high specificity for mGluR5 has been a key feature highlighted in its development for various neurological and psychiatric disorders.[2][3] To objectively assess its performance, this section compares its binding affinity and functional potency with other well-characterized mGluR5 NAMs.
| Compound | Assay Type | Species/Cell Line | Parameter | Value | Reference |
| Raseglurant (ADX-10059) | Not Specified | Not Specified | Not Specified | Highly Specific NAM | [2][3] |
| MPEP | Functional Assay (PI Hydrolysis) | Rat Cortical Slices | IC50 | 36 nM | [4][5] |
| Selectivity | Human mGlu Receptors | - | No activity at mGluR1b, 2, 3, 4a, 6, 7b, 8a up to 100 µM | [4][5] | |
| Mavoglurant (AFQ056) | Functional Assay (Ca2+ Mobilization) | L(tk-) cells expressing hmGluR5a | IC50 | 30 nM | [6] |
| Functional Assay (PI Turnover) | L(tk-) cells expressing hmGluR5a | IC50 | 110 nM | [6] | |
| Binding Assay ([3H]-AAE327 displacement) | Rat Brain Membranes | IC50 | 47 nM | [6] | |
| Selectivity | Panel of 238 targets | - | >300-fold selectivity for mGluR5 | [6] | |
| Basimglurant (RG7090) | Binding Assay ([3H]-Basimglurant Saturation) | Human recombinant mGluR5 | Kd | 1.1 nM | [7][8] |
| Binding Assay ([3H]-MPEP displacement) | Human recombinant mGluR5 | Ki | 35.6 nM | [8] | |
| Functional Assay (Ca2+ Mobilization) | HEK293 cells expressing hmGluR5 | IC50 | 7.0 nM | [8] | |
| Functional Assay ([3H]-inositolphosphate accumulation) | HEK293 cells expressing hmGluR5 | IC50 | 5.9 nM | [8] |
Core Experimental Protocols for Specificity Validation
The specificity of a compound like this compound for mGluR5 is typically validated through a combination of binding and functional assays. Below are detailed protocols for two of the most common experimental approaches.
Radioligand Competition Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound for the mGluR5 receptor by measuring its ability to displace a known radiolabeled ligand.
1. Membrane Preparation:
-
Culture and harvest HEK293 cells that are stably expressing the human mGluR5 receptor.
-
Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.[9]
-
Wash the membrane pellet and resuspend it in a suitable buffer for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
2. Binding Assay:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and a fixed concentration of a suitable radioligand such as [3H]MPEP.
-
For determining total binding, add only the radioligand and assay buffer.
-
For determining non-specific binding, add the radioligand and a high concentration of an unlabeled mGluR5 NAM (e.g., 10 µM MPEP).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[10]
3. Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus.[10]
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that is induced by an mGluR5 agonist.
1. Cell Preparation:
-
Plate HEK293 cells that are stably expressing the rat mGluR5a receptor in 96-well plates.[11]
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[11]
2. Compound Incubation:
-
Incubate the cells with varying concentrations of the test compound.[11]
3. Agonist Stimulation and Signal Detection:
-
Add an EC80 concentration of an agonist, such as L-glutamate, to stimulate the mGluR5 receptor.[11]
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorometric imaging plate reader (FLIPR).[11]
4. Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the glutamate-induced calcium response (IC50) by using non-linear regression analysis.[11]
Visualizing the mGluR5 Signaling Pathway and Experimental Workflow
To further clarify the context of these validation studies, the following diagrams illustrate the canonical mGluR5 signaling pathway and a typical experimental workflow for characterizing an mGluR5 NAM.
Canonical mGluR5 Signaling Pathway
Experimental Workflow for mGluR5 NAM Validation
References
- 1. Raseglurant - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Adx 10059 | C15H13FN2 | CID 10331863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Illuminating Target Engagement: A Comparative Guide to In Vivo Imaging of Raseglurant Hydrochloride and other mGluR5 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vivo imaging techniques to confirm target engagement of Raseglurant hydrochloride (also known as ADX10059), a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). While direct in vivo imaging data for Raseglurant's own receptor occupancy is not publicly available, this document leverages extensive data from similar mGluR5 NAMs to provide a comprehensive overview of the established methodologies and comparative benchmarks. This guide will delve into the quantitative data for comparator compounds, detail the experimental protocols for positron emission tomography (PET) imaging of mGluR5, and visualize the key pathways and workflows.
The modulation of mGluR5 is a promising therapeutic strategy for a variety of central nervous system (CNS) disorders.[1][2] Raseglurant has been investigated for conditions such as gastroesophageal reflux disease (GERD), migraine, and anxiety.[3][4] Confirming that a drug candidate engages its intended target in the living brain is a critical step in clinical development.[5][6] PET imaging stands as a powerful, non-invasive technique to quantify receptor occupancy, providing invaluable information on the relationship between drug dosage, plasma concentration, and target engagement.[7][8]
Quantitative Comparison of mGluR5 Negative Allosteric Modulators
To contextualize the potential target engagement profile of this compound, this section presents receptor occupancy (RO) data for other clinically evaluated mGluR5 NAMs. This data has been acquired through PET imaging studies in human subjects. The primary radioligands used in these studies are [11C]ABP688 and [18F]FPEB, which are well-validated for imaging mGluR5.[5][9]
| Compound | Radioligand | Dose | Plasma Concentration (Cmax) | Receptor Occupancy (RO) | Species | Reference |
| Mavoglurant (B1676221) | [11C]ABP688 | 25 mg | - | 27% | Human | [1][10][11][12] |
| 100 mg | - | 59% | Human | [1][10][11][12] | ||
| 200 mg | - | 74% | Human | [1][10][11][12] | ||
| 400 mg | - | 85% | Human | [1][10][11][12] | ||
| Basimglurant | [11C]ABP688 | 1.5 mg | - | ~50% | Human | [5] |
| Dipraglurant | [18F]FPEB | 100 mg | 793.4 ng/mL (predicted) | - | Human | [9][13] |
| 200 mg | 1586.8 ng/mL (predicted) | - | Human | [9][13] | ||
| 300 mg | 2380.2 ng/mL (predicted) | - | Human | [9][13] | ||
| AZD2066 | [11C]ABP688 | 13.5 mg | - | ~50% | Human | [5] |
Note: Direct receptor occupancy data for Dipraglurant was not specified in the search results, but a receptor occupancy study has been completed. Plasma concentrations are provided to illustrate the exposure levels at which occupancy is measured.
Experimental Protocols
The following section details a generalized experimental protocol for a human PET study designed to measure mGluR5 receptor occupancy by a NAM like this compound. This protocol is synthesized from descriptions of studies involving other mGluR5 modulators.[1][7][13]
Study Design
A typical receptor occupancy study employs an open-label, single-center design and may involve single or multiple dosing cohorts.[1][13] Each subject undergoes a baseline PET scan prior to drug administration and one or more post-dose PET scans.[7]
Subject Preparation
-
Fasting: Patients are typically required to fast for a specified period (e.g., 4-6 hours) before radiotracer injection to ensure optimal image quality.[14][15]
-
Resting State: To minimize variability in brain metabolism, subjects rest in a quiet, dimly lit room before and during the radiotracer uptake period.[14]
-
Cannulation: Intravenous cannulas are placed for both radiotracer injection and arterial blood sampling.
PET Imaging Procedure
-
Baseline PET Scan:
-
A bolus injection of an mGluR5-specific radioligand (e.g., [11C]ABP688 or [18F]FPEB) is administered intravenously.
-
Dynamic PET data is acquired for a period of 90-120 minutes.
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma and to correct for metabolites.
-
-
Drug Administration:
-
The mGluR5 NAM (e.g., this compound) is administered orally at a specified dose.
-
-
Post-Dose PET Scan:
-
The timing of the post-dose scan is critical and is typically performed at the time of maximum plasma concentration (Tmax) of the drug.[13]
-
The same PET imaging procedure as the baseline scan is repeated.
-
Data Analysis
-
Image Reconstruction: PET data is reconstructed to generate dynamic images of radiotracer distribution in the brain.
-
Kinetic Modeling: The time-activity curves for different brain regions are analyzed using pharmacokinetic models (e.g., two-tissue compartment model) to estimate the binding potential (BPND) of the radioligand.[7]
-
Receptor Occupancy Calculation: The percentage of receptor occupancy (RO) is calculated by comparing the binding potential at baseline (BPND_baseline) and after drug administration (BPND_post-dose) using the following formula:
RO (%) = 100 * (BPND_baseline - BPND_post-dose) / BPND_baseline
Visualizations
Signaling Pathway of mGluR5
Caption: mGluR5 signaling and inhibition by a NAM like Raseglurant.
Experimental Workflow for mGluR5 Receptor Occupancy PET Study
Caption: Workflow for a typical mGluR5 receptor occupancy PET study.
References
- 1. Regional brain mGlu5 receptor occupancy following single oral doses of mavoglurant as measured by [11C]-ABP688 PET imaging in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring receptor occupancy with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. researchgate.net [researchgate.net]
- 13. Addex therapeutics :: Addex Reports Successful Completion of an mGlu5 Receptor Occupancy Study with Dipraglurant in Healthy Volunteers [addextherapeutics.com]
- 14. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. radiology.unm.edu [radiology.unm.edu]
A Comparative Analysis of Side Effect Profiles of mGluR5 Modulators
For Researchers, Scientists, and Drug Development Professionals
Metabotropic glutamate (B1630785) receptor 5 (mGluR5) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. As drug development in this area progresses, a thorough understanding of the side effect profiles of different mGluR5 modulators is crucial for advancing the safest and most effective candidates. This guide provides an objective comparison of the side effect profiles of prominent mGluR5 negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs), supported by available clinical and preclinical data.
Overview of mGluR5 Modulators and Their Side Effect Profiles
Modulation of mGluR5 activity, either through negative or positive allosteric mechanisms, has shown therapeutic potential. However, clinical development has revealed distinct side effect profiles associated with these approaches. Generally, mGluR5 NAMs have been more extensively studied in human trials, providing a clearer, albeit sometimes limiting, picture of their safety. In contrast, the clinical data on the side effects of mGluR5 PAMs remain limited.
Comparison of Side Effects of mGluR5 Negative Allosteric Modulators (NAMs)
Clinical trials of several mGluR5 NAMs have been conducted, revealing a class-wide propensity for central nervous system (CNS)-related side effects. The table below summarizes the incidence of the most frequently reported adverse events for four prominent mGluR5 NAMs: mavoglurant, dipraglurant, basimglurant (B1667758), and fenobam (B1672515).
| Adverse Event | Mavoglurant (Adolescents)[1][2] | Mavoglurant (Adults)[1][2] | Dipraglurant (100mg)[3] | Basimglurant[4][5] | Fenobam (up to 150mg)[1] | Placebo (Fenobam Trial)[1] |
| Dizziness | - | - | ≤10% | - | - | - |
| Nausea | - | - | ≤10% | - | Reported as "mild" | Reported |
| Fatigue | - | - | ≤10% | - | Reported as "mild" | Reported |
| Headache | - | - | - | - | Reported as "mild" | Reported |
| Nasopharyngitis | 29.4% | 18.2% | - | - | - | - |
| Insomnia | 21.0% | 15.5% | - | - | - | - |
| Aggression | 16.0% | 15.5% | - | - | - | - |
| Upper Respiratory Tract Infection | 14.3% | 16.2% | - | - | - | - |
| Psychiatric (e.g., Hallucinations) | - | - | - | Higher incidence reported, including 3 cases of hallucinations/psychosis | - | - |
| Feeling Drunk/Vertigo | - | - | <10% | - | - | - |
| Metallic/Weird Taste | - | - | - | - | Reported as "mild" | - |
Note: "-" indicates that the side effect was not reported as a frequent adverse event in the cited sources. Data for basimglurant and fenobam are primarily qualitative from the available search results. The placebo data is from the fenobam trial.
Side Effect Profile of mGluR5 Positive Allosteric Modulators (PAMs)
The clinical development of mGluR5 PAMs has been less extensive than that of NAMs. Preclinical studies on compounds like 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) have suggested potential for pro-cognitive and antipsychotic-like effects.[6][7][8][9] However, these preclinical studies have also raised concerns about potential adverse effects, including seizures and neurotoxicity at higher doses.[10][11]
To date, there is a lack of comprehensive clinical trial data detailing the side effect profiles of mGluR5 PAMs in humans. One PAM, BMS-984923, has entered a phase I clinical trial to determine its safety and tolerability, but detailed results on its side effect profile are not yet publicly available.[3] Therefore, a direct comparison of the side effect profiles of mGluR5 PAMs with NAMs based on robust clinical data is not currently possible.
Experimental Methodologies
The assessment of side effect profiles in clinical trials of mGluR5 modulators follows standardized procedures to ensure patient safety and data integrity. While specific protocols for each trial may vary, the general methodology involves a multi-faceted approach.
General Protocol for Assessing Adverse Events in Clinical Trials
-
Baseline Assessment: Before the administration of the investigational drug, a thorough baseline assessment of each participant's health is conducted. This includes a detailed medical history, physical examination, and standardized rating scales for symptoms relevant to the target indication (e.g., anxiety, mood, and psychosis scales for psychiatric disorders).[12]
-
Ongoing Monitoring: Throughout the trial, participants are closely monitored for any adverse events (AEs). This is achieved through:
-
Spontaneous Reporting: Participants are encouraged to report any new or worsening symptoms to the clinical trial staff at any time.
-
Systematic Inquiry: At regular study visits, investigators use structured questionnaires and checklists to systematically inquire about a wide range of potential side effects. Non-leading questions are often employed to avoid biasing the participant's responses.[12]
-
Clinical and Laboratory Assessments: Regular physical examinations, vital sign measurements, electrocardiograms (ECGs), and laboratory tests (e.g., blood chemistry, hematology) are performed to detect any physiological changes.[13][14]
-
-
Adverse Event Documentation and Classification: All reported AEs are meticulously documented in the participant's case report form. Each AE is classified based on its:
-
Severity: Typically graded on a scale (e.g., mild, moderate, severe).
-
Seriousness: Determined by whether the event meets regulatory criteria for a serious adverse event (SAE), such as resulting in death, being life-threatening, requiring hospitalization, or causing significant disability.
-
Causality: The investigator assesses the likelihood that the AE is related to the investigational drug.[13][14]
-
-
Data Analysis and Reporting: The incidence, severity, and causality of all AEs are statistically analyzed and compared between the treatment and placebo groups. This information is crucial for determining the safety profile of the investigator drug.[13]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the processes involved in assessing the side effects of mGluR5 modulators, the following diagrams are provided in the DOT language for Graphviz.
mGluR5 Signaling Pathway
Caption: mGluR5 signaling cascade upon activation by glutamate and modulation by NAMs and PAMs.
Experimental Workflow for Side Effect Assessment in Clinical Trials
Caption: General workflow for assessing adverse events in a clinical trial setting.
Conclusion
References
- 1. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic effects of metabotropic glutamate receptor 5 positive allosteric modulator CDPPB on phencyclidine-induced cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the metabotropic glutamate receptor 5 positive allosteric modulator CDPPB on rats tested with the paired associates learning task in touchscreen-equipped operant conditioning chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mGluR5 PAMs (Janssen) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. research.refined.site [research.refined.site]
- 13. pharpoint.com [pharpoint.com]
- 14. bumc.bu.edu [bumc.bu.edu]
Statistical methods for comparing treatment effects of Raseglurant hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Raseglurant hydrochloride (ADX10059), a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), with alternative therapies for migraine and gastroesophageal reflux disease (GERD). Raseglurant's development was discontinued (B1498344) due to observations of potential hepatotoxicity with long-term use. This document summarizes its mechanism of action, clinical efficacy data from Phase II trials, and relevant experimental protocols, juxtaposed with current standard-of-care treatments.
Mechanism of Action: mGluR5 Signaling Pathway
This compound functions by binding to an allosteric site on the mGluR5 receptor, a G-protein coupled receptor. This binding event modulates the receptor's conformation, thereby reducing its response to the endogenous ligand, glutamate. The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 proteins. Upon activation, this initiates a cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, which in turn modulates synaptic plasticity and neuronal excitability.
Comparative Efficacy in Migraine (Acute Treatment)
A Phase IIa clinical trial evaluated the efficacy of a single dose of Raseglurant in treating a moderate to severe migraine headache. The primary endpoint was the proportion of patients who were pain-free at 2 hours post-dosing.
Table 1: Comparison of 2-Hour Pain-Free Rates in Acute Migraine Treatment
| Treatment | Drug Class | 2-Hour Pain-Free Rate | Placebo | Reference |
| Raseglurant (ADX10059) | mGluR5 NAM | 16.1% | 4.5% | [1] |
| Sumatriptan (B127528) (50mg) | Triptan | 40-51% | 16-28% | [2][3] |
| Sumatriptan (100mg) | Triptan | 50-67% | 16-28% | [2][3][4] |
| Rimegepant (75mg) | CGRP Inhibitor | 19.2-32.1% | 14.2% | [5][6] |
Comparative Efficacy in Gastroesophageal Reflux Disease (GERD)
A proof-of-concept study assessed the effect of a single day of Raseglurant treatment on GERD symptoms compared to placebo.
Table 2: Comparison of Efficacy in GERD Treatment
| Treatment | Drug Class | Efficacy Endpoint | Result | Placebo | Reference |
| Raseglurant (ADX10059) | mGluR5 NAM | Number of Reflux Episodes | 2 episodes | 7 episodes | [7] |
| Mean Duration of Symptoms | 5 minutes | 14 minutes | [7] | ||
| Omeprazole (20mg/day) | PPI | Symptom Relief (4 weeks) | 92% reduction in frequency | 65% reduction | [8] |
| Healing of Erosive Esophagitis (8 weeks) | ~80-100% | - | [9][10] | ||
| Lansoprazole (15-30mg/day) | PPI | Heartburn Relief | 82.4-100% | - | [1] |
| Healing of Erosive Esophagitis | Significantly more effective than placebo | - | [11] |
Experimental Protocols
mGluR5 Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the mGluR5 receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human mGluR5 receptor are prepared through homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled mGluR5-specific ligand (e.g., [3H]MPEP).
-
Competition: The test compound (Raseglurant) is added to the incubation mixture at various concentrations. The test compound will compete with the radioligand for binding to the mGluR5 receptor.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value.
Phase IIa Clinical Trial for Acute Migraine Treatment
This protocol outlines a typical design for a proof-of-concept study evaluating a new drug for the acute treatment of migraine.
Detailed Methodology:
-
Patient Population: Patients with a history of migraine with or without aura, experiencing 2-8 attacks per month, are recruited.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Intervention: Patients are randomized to receive a single oral dose of the investigational drug (e.g., Raseglurant) or a matching placebo to be taken at the onset of a moderate to severe migraine attack.
-
Efficacy Assessments: The primary efficacy endpoint is the proportion of patients who are pain-free at 2 hours post-dose. Secondary endpoints may include pain relief at 2 hours, sustained pain-free from 2 to 24 hours, and absence of migraine-associated symptoms (nausea, photophobia, phonophobia).
-
Safety Assessments: Adverse events are monitored throughout the study.
24-Hour Esophageal pH Monitoring
This test is the gold standard for diagnosing and quantifying acid reflux in GERD.
Detailed Methodology:
-
Catheter Placement: A thin, flexible catheter with a pH sensor is passed through the patient's nose and positioned in the esophagus, typically 5 cm above the lower esophageal sphincter.
-
Data Recording: The catheter is connected to a portable recording device that the patient wears for 24 hours. The device records the pH in the esophagus continuously.
-
Patient Diary: The patient is instructed to maintain a diary, noting the times of meals, sleep, and the occurrence of any GERD symptoms.
-
Data Analysis: The recorded pH data is analyzed to determine the total time the esophageal pH is below 4 (a measure of acid exposure), the number of reflux episodes, and the correlation between reflux events and the patient's reported symptoms.
Assessment of Hepatotoxicity
The discontinuation of Raseglurant's development was due to potential hepatotoxicity. The assessment of drug-induced liver injury (DILI) is a critical component of drug development.
Key Monitoring Parameters in Clinical Trials:
-
Liver Function Tests (LFTs): Regular monitoring of serum levels of:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin (B190676)
-
-
Hy's Law: A prognostic indicator for severe DILI, defined by a patient having an ALT or AST elevation >3 times the upper limit of normal (ULN) and a total bilirubin elevation >2x ULN, without evidence of cholestasis (elevated ALP).
Preclinical Assessment Methods:
-
In vitro models: Using human liver cells (e.g., primary hepatocytes, HepG2 cells) to assess cytotoxicity and metabolic pathways.
-
In vivo animal models: Administering the drug to animals (e.g., rodents, non-human primates) and monitoring for signs of liver damage through blood tests and histopathology.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The development of this compound was discontinued, and it is not an approved treatment for any condition.
References
- 1. Comparison of four proton pump inhibitors for the short-term treatment of esophagitis in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pain free efficacy of sumatriptan in the early treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of early intervention with sumatriptan on migraine pain: retrospective analyses of data from three clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pain-free results with sumatriptan taken at the first sign of migraine pain: 2 randomized, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Rimegepant 75 mg Oral Tablet, a CGRP Receptor Antagonist, for the Acute Treatment of Migraine: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-World Open-Label Experience with Rimegepant for the Acute Treatment of Migraine Attacks: A Multicenter Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uofmhealth.org [uofmhealth.org]
- 8. jptcp.com [jptcp.com]
- 9. eprajournals.com [eprajournals.com]
- 10. The Role of Proton Pump Inhibitors in the Management of Upper Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of gastroesophageal (acid) reflux with lansoprazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Raseglurant Hydrochloride: A Procedural Guide
This guide provides essential, step-by-step procedures for the safe disposal of raseglurant (B1678816) hydrochloride, ensuring compliance with regulatory standards and promoting a culture of safety within the laboratory.
Key Disposal Considerations for Raseglurant Hydrochloride
A systematic approach to waste management is crucial. The following table summarizes the critical aspects to consider when disposing of this compound.
| Consideration | Guideline | Regulatory Context |
| Waste Characterization | Assume the compound is a hazardous chemical waste due to its pharmacological activity. | Resource Conservation and Recovery Act (RCRA) |
| Segregation | Do not mix with other waste streams. Keep halogenated and non-halogenated solvent wastes separate. Store acids and bases separately.[1][2] | National Research Council Guidelines[3] |
| Container Selection | Use a dedicated, properly labeled, and sealed waste container that is chemically compatible with the compound and any solvents used.[1][3] | Occupational Safety and Health Administration (OSHA)[3] |
| Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards.[1][4] | Environmental Protection Agency (EPA) |
| Storage | Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][4] The area should be well-ventilated and have secondary containment.[2] | EPA Subpart K (for academic laboratories)[3] |
| Disposal Method | Do not dispose of down the drain or in regular trash.[3][5] Arrange for pickup and disposal by a certified hazardous waste management company. | Local, State, and Federal Regulations |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Collection:
-
Solid Waste: Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and spill cleanup materials into a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible container. If mixed with solvents, ensure the container is appropriate for those solvents. Do not mix incompatible waste streams.[1]
-
Sharps Waste: Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a labeled, puncture-resistant sharps container.[6]
3. Container Management:
-
Keep the waste container securely closed except when adding waste.[2]
-
Ensure the container is properly labeled from the moment the first piece of waste is added.[1] The label must include the chemical name and hazard warnings.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[1]
4. Request for Disposal:
-
When the waste container is nearly full or has been accumulating for a period approaching the site-specific limit (often 6-12 months), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal service.[4][6]
5. Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, as required by institutional and regulatory policies.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and Environmental Health and Safety office for guidance.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. nems.nih.gov [nems.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Raseglurant hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Raseglurant hydrochloride is paramount. This guide provides immediate safety, operational, and disposal information, offering procedural guidance to foster a secure laboratory environment.
Personal Protective Equipment (PPE) at a Glance
Proper PPE is the first line of defense against potential exposure. The following table summarizes the required personal protective equipment for handling this compound in a laboratory setting.
| PPE Category | Minimum Requirement | Specification Notes |
| Hand Protection | Chemical-resistant, impervious gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Use of a face shield is recommended when there is a risk of splashing or generating aerosols, particularly when handling solutions or powdered forms of the compound. |
| Skin and Body | Laboratory coat | A full-length lab coat should be worn and buttoned to protect skin and personal clothing. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | Work should ideally be conducted in a chemical fume hood to minimize inhalation exposure. If a respirator is needed, a NIOSH-approved N95 or higher-rated respirator appropriate for chemical dusts and mists should be used in accordance with a respiratory protection program. |
Hazard Identification and Safe Handling
This compound is a negative allosteric modulator of the mGlu5 receptor. While specific toxicological data is limited, it is prudent to handle it as a potentially hazardous compound. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
General Precautions:
-
Avoid creating dust when handling the solid form of the compound.
-
Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a research setting, from preparation to disposal.
Step-by-Step Protocols for PPE and Disposal
Donning Personal Protective Equipment:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on a clean, buttoned lab coat.
-
Eye Protection: Put on safety glasses or goggles. If a splash hazard exists, use a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they cover the cuffs of the lab coat.
Doffing Personal Protective Equipment:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye Protection: Remove eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, wipes, and disposable gowns, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.
-
Follow all institutional and local regulations for the disposal of chemical waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
